N-Fmoc-5-bromo-2-chloro-D-phenylalanine
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C24H19BrClNO4 |
|---|---|
Poids moléculaire |
500.8 g/mol |
Nom IUPAC |
(2R)-3-(5-bromo-2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19BrClNO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |
Clé InChI |
JNZSAOKGJDDKRX-JOCHJYFZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=CC(=C4)Br)Cl)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Br)Cl)C(=O)O |
Origine du produit |
United States |
Chemical properties of N-Fmoc-5-bromo-2-chloro-D-phenylalanine
An In-depth Technical Guide to N-Fmoc-5-bromo-2-chloro-D-phenylalanine
Abstract
N-Fmoc-5-bromo-2-chloro-D-phenylalanine is a non-canonical, halogenated amino acid derivative engineered for advanced applications in peptide synthesis and drug discovery. The strategic placement of bromo and chloro substituents on the phenyl ring, combined with its D-enantiomeric configuration, imparts unique physicochemical properties that are highly sought after for the development of novel peptide-based therapeutics with enhanced stability, potency, and bioavailability. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. This guide provides a comprehensive technical overview of its chemical properties, the rationale behind its structural design, its application in synthesis, and analytical characterization methods.
Core Chemical and Physical Properties
The identity and utility of N-Fmoc-5-bromo-2-chloro-D-phenylalanine are defined by its fundamental chemical and physical characteristics. While CAS numbers may vary for specific isomers, the core properties of this D-enantiomer are consistent with its L-form counterpart.
| Property | Value | Reference |
| IUPAC Name | (2R)-3-(5-bromo-2-chlorophenyl)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]propanoic acid | Adapted from[1][2] |
| Molecular Formula | C₂₄H₁₉BrClNO₄ | [3] |
| Molecular Weight | 500.77 g/mol | [1][3] |
| Appearance | Assumed to be a white to off-white solid powder, based on related compounds. | |
| Purity | Typically ≥95% when sourced from chemical suppliers.[1] | |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(=O)O | Adapted from[1] |
| Storage | For long-term stability, store refrigerated at 2-8°C or frozen.[4][5] |
The Strategic Importance of Its Structural Features
The design of N-Fmoc-5-bromo-2-chloro-D-phenylalanine is deliberate, with each component contributing to its function as a specialized building block. Understanding the causality behind these features is key to leveraging its full potential.
The D-Configuration: Engineering for Stability
In nature, proteins are constructed from L-amino acids. The use of the synthetic D-enantiomer is a cornerstone strategy in medicinal chemistry.[]
-
Resistance to Proteolysis: Peptides incorporating D-amino acids are highly resistant to degradation by proteases, the natural enzymes that break down proteins. This dramatically increases the in vivo half-life of a peptide therapeutic, a critical factor for drug efficacy.
-
Conformational Constraint: The D-configuration introduces a "kink" or specific turn in the peptide backbone, forcing it into a defined conformation. This can lock the peptide into its bioactive shape, enhancing its binding affinity and selectivity for a biological target.
The Fmoc Protecting Group: The Key to Modern Peptide Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the industry standard for N-terminal protection in SPPS.[3]
-
Base-Labile Removal: The Fmoc group is stable to the acidic conditions often used to cleave side-chain protecting groups but is readily removed by a mild base, typically a 20% solution of piperidine in dimethylformamide (DMF).[3] This orthogonality is fundamental to the success of complex peptide synthesis.
-
Mild Deprotection Conditions: Compared to the harsher acid-based Boc strategy, the mild conditions of Fmoc chemistry are compatible with a wider array of sensitive and modified amino acids, allowing for the creation of highly complex and functionalized peptides.[3]
The Di-Halogenated Phenyl Ring: Modulating Bioactivity
The introduction of both bromine and chlorine onto the phenyl ring is a powerful method for fine-tuning a molecule's properties.[3]
-
Enhanced Hydrophobicity & Permeability: Halogenation increases the lipophilicity of the amino acid side chain, which can improve the ability of a peptide to cross cell membranes and enhance its overall bioavailability.[3]
-
Metabolic Stability: The carbon-halogen bonds can block sites on the phenyl ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes, further contributing to the molecule's stability and longevity in the body.[3]
-
Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, forming specific non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a target receptor's binding pocket. This can significantly increase binding affinity and potency.[3]
-
Steric and Electronic Influence: The bulky halogen atoms introduce specific steric profiles and alter the electronic distribution of the phenyl ring, which can be used to probe and optimize ligand-receptor interactions.[3]
Application in Solid-Phase Peptide Synthesis (SPPS)
This amino acid is designed to be incorporated into a growing peptide chain using a standard automated or manual SPPS workflow.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Protocol: Standard Coupling Reaction
-
Resin Preparation: Start with the solid-support resin (e.g., Rink Amide, Wang) that has undergone the previous deprotection step, resulting in a free primary amine. Swell the resin in DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve 3-5 equivalents of N-Fmoc-5-bromo-2-chloro-D-phenylalanine in DMF. Add 3-5 equivalents of an activating agent (e.g., HBTU, HATU) and 6-10 equivalents of a non-nucleophilic base (e.g., DIPEA). Allow the solution to pre-activate for 1-5 minutes.
-
Coupling: Add the activation solution to the vessel containing the resin. Agitate the mixture via shaking or nitrogen bubbling for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the reaction's completion. A negative test (beads remain colorless) indicates all free amines have reacted.
-
Washing: Drain the reaction vessel and thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection step.
Causality Behind Experimental Choices
-
Reagent Equivalents: Using an excess of the amino acid and coupling reagents drives the reaction to completion, ensuring a high yield for each coupling step, which is critical for the synthesis of long peptides.
-
Activating Agent (HBTU): HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) is a highly efficient activating agent that converts the carboxylic acid of the Fmoc-amino acid into a reactive ester, making it susceptible to nucleophilic attack by the resin's free amine.
-
Base (DIPEA): Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base used to maintain basic conditions required for the coupling reaction without causing premature deprotection of the Fmoc group.
Analytical Characterization
Confirming the identity and purity of the final product is essential.
-
High-Performance Liquid Chromatography (HPLC): The primary method for purity assessment. A reverse-phase C18 column with a water/acetonitrile gradient (both containing 0.1% TFA) is standard. The compound's hydrophobicity will result in a relatively long retention time.
-
Mass Spectrometry (MS): Used to confirm the molecular weight. In ESI-MS, expect to find a characteristic isotopic pattern for the [M+H]⁺ ion at approximately 501.0 g/mol , reflecting the presence of both bromine and chlorine isotopes.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR will provide structural confirmation. Key signals will include distinct aromatic protons in the 7-8 ppm range (from the fluorenyl and di-halogenated phenyl groups) and the alpha-proton of the amino acid backbone around 4.5 ppm.
Conclusion
N-Fmoc-5-bromo-2-chloro-D-phenylalanine is not merely a standard amino acid; it is a specialized tool for overcoming common challenges in peptide drug development. Its engineered resistance to enzymatic degradation, coupled with the ability of its halogenated side chain to enhance binding and improve pharmacokinetic properties, makes it an invaluable asset for scientists and researchers. Proper understanding and application of its unique chemical properties enable the rational design of next-generation peptide therapeutics with superior performance profiles.
References
-
N-Fmoc-3-bromo-4-chloro-L-phenylalanine | C24H19BrClNO4. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. N-Fmoc-2-bromo-5-chloro-D-phenylalanine 95% | CAS: 2002540-59-0 | AChemBlock [achemblock.com]
- 2. N-Fmoc-3-bromo-4-chloro-L-phenylalanine | C24H19BrClNO4 | CID 172894218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Fmoc-5-bromo-2-chloro-L-phenylalanine | Benchchem [benchchem.com]
- 4. clearsynth.com [clearsynth.com]
- 5. chemimpex.com [chemimpex.com]
Molecular structure and weight of N-Fmoc-5-bromo-2-chloro-D-phenylalanine
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Caption: Logical relationship of structural modifications in N-Fmoc-5-bromo-2-chloro-D-phenylalanine.
Experimental Methodology: Self-Validating SPPS Protocol
To ensure high-fidelity incorporation of this bulky, di-halogenated amino acid, the solid-phase peptide synthesis (SPPS) protocol must be meticulously optimized. The steric hindrance imparted by the 2-chloro substitution requires highly efficient coupling reagents to prevent incomplete reactions and deletion sequences[1].
Step-by-Step Methodology:
-
Resin Preparation & Swelling:
-
Action: Suspend Rink Amide AM resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Causality: Swelling expands the polystyrene matrix, maximizing the accessibility of the reactive amine sites to the bulky incoming amino acid.
-
-
Fmoc Deprotection:
-
Action: Treat the resin with 20% (v/v) piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times).
-
Causality: Piperidine acts as a mild base to abstract the acidic proton of the fluorenyl ring, initiating a β-elimination mechanism that removes the Fmoc group and exposes the nucleophilic N-terminal amine[1].
-
-
Amino Acid Activation & Coupling:
-
Action: Dissolve 3.0 equivalents of N-Fmoc-5-bromo-2-chloro-D-phenylalanine, 3.0 eq of HBTU, and 3.0 eq of HOBt in DMF. Add 6.0 eq of N,N-diisopropylethylamine (DIEA). Add the cocktail to the resin and agitate for 2 hours.
-
Causality: HBTU/HOBt converts the carboxylic acid into a highly reactive OBt ester. The extended coupling time (2 hours instead of the standard 45 minutes) compensates for the steric hindrance of the 2-chloro group, driving the nucleophilic attack to completion[1].
-
-
Self-Validation (Kaiser Test):
-
Action: Perform a Kaiser test on an aliquot of resin beads.
-
Causality: A yellow result confirms complete coupling (absence of free primary amines). A blue result indicates incomplete coupling, triggering a mandatory double-coupling step to ensure sequence integrity. This ensures the protocol is self-validating before proceeding.
-
-
Capping:
-
Action: Treat with 5% acetic anhydride and 5% DIEA in DMF for 15 minutes.
-
Causality: Acetylates any unreacted amines, terminating deletion sequences and vastly simplifying downstream HPLC purification[1].
-
-
Cleavage & Global Deprotection:
-
Action: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% H2O) for 2 hours. Precipitate in cold diethyl ether.
-
Causality: The highly acidic TFA cleaves the peptide from the solid support and removes side-chain protecting groups. TIPS scavenges reactive carbocations to prevent re-alkylation of the peptide[1].
-
Caption: Step-by-step workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
References
-
"2015413-31-5 | N-Fmoc-5-bromo-2-chloro-D-phenylalanine", NextPeptide. 2
-
"A Comprehensive Review of Halogenated Phenylalanine Derivatives: Synthesis, Applications, and Experimental Insights", BenchChem. 3
-
"Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach", Materials Advances (RSC Publishing). Link
-
"Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale", NIH/PMC. 4
-
"Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine", BenchChem.1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2015413-31-5 | N-Fmoc-5-bromo-2-chloro-D-phenylalanine | Next Peptide [nextpeptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]
The Bromine Brushstroke: A Technical Guide to the Electronic Effects of 5-Bromo Substitution on Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of non-canonical amino acids into peptides and proteins represents a powerful paradigm in modern drug discovery and chemical biology. Among these, halogenated amino acids have garnered considerable attention for their ability to subtly yet profoundly modulate molecular properties. This in-depth technical guide focuses on the electronic perturbations induced by the substitution of a bromine atom at the 5-position (meta-position) of the phenylalanine ring. We will dissect the fundamental principles governing these electronic effects, provide field-proven experimental methodologies for their characterization, and explore the downstream consequences for molecular interactions and biological activity. This guide is intended to serve as a comprehensive resource for researchers seeking to leverage the unique properties of 5-bromo-phenylalanine in their scientific endeavors.
The Electronic Influence of Bromine: A Duality of Effects
The introduction of a bromine atom onto the phenylalanine ring is not a simple steric addition. It imparts a significant and nuanced electronic perturbation that is a direct consequence of the halogen's inherent properties. This perturbation is best understood as a balance between two opposing forces: the inductive effect and the resonance effect.
1.1. The Inductive Effect (-I): An Electron-Withdrawing Pull
Bromine is an electronegative atom, and as such, it exerts a strong electron-withdrawing inductive effect. This effect, transmitted through the sigma (σ) bonds of the molecule, pulls electron density away from the aromatic ring.[1] The consequence of this is a general deactivation of the ring, making it less electron-rich compared to an unsubstituted phenylalanine ring. This deactivation can have profound effects on the acidity of the amino acid's functional groups and its propensity to engage in electrophilic aromatic substitution reactions.[2]
1.2. The Resonance Effect (+R): A Lone Pair Donation
Counteracting the inductive pull is the resonance effect, which arises from the ability of bromine's lone pair electrons to delocalize into the π-system of the benzene ring.[1] This donation of electron density through resonance is most pronounced at the ortho and para positions. However, for a meta-substituent like the 5-bromo group, the resonance effect is significantly weaker and does not directly enrich the positions most involved in stabilizing carbocation intermediates in electrophilic aromatic substitution.[2] The overlap between the larger 4p orbitals of bromine and the 2p orbitals of carbon is also less efficient, further diminishing the resonance effect compared to, for example, an oxygen or nitrogen substituent.
1.3. The Net Electronic Impact
For halogens, the strong inductive effect generally outweighs the weaker resonance effect.[2] This means that the 5-bromo substituent, on balance, acts as an electron-withdrawing group, reducing the overall electron density of the phenylalanine ring. This net effect is crucial for understanding the altered physicochemical properties of 5-bromo-phenylalanine.
Quantifying the Electronic Impact: Physicochemical Properties
2.1. Hammett Substituent Constants
The Hammett equation provides a powerful framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[3] The Hammett constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. For a bromine substituent, the meta- and para- Hammett constants (σm and σp) are both positive, indicating an electron-withdrawing effect.[4][5]
| Substituent | σm | σp |
| Bromine | 0.39 | 0.23 |
| Table 1: Hammett constants for the bromine substituent.[4][5] |
The larger positive value for σm compared to σp reflects the dominance of the electron-withdrawing inductive effect at the meta position, where the resonance-donating effect is minimal.
2.2. Acidity (pKa)
The electron-withdrawing nature of the 5-bromo substituent is expected to increase the acidity of both the carboxylic acid and the α-amino group of phenylalanine. By pulling electron density away from these groups, the bromo substituent stabilizes their conjugate bases, thereby lowering their pKa values. While a precise experimental pKa for 5-bromo-phenylalanine is not available, a predicted pKa of 2.18 for the carboxylic acid of 4-bromo-L-phenylalanine suggests a slight increase in acidity compared to unsubstituted phenylalanine (pKa ≈ 2.20).[6][7]
| Amino Acid | pKa (α-COOH) (approx.) | pKa (α-NH3+) (approx.) |
| Phenylalanine | 2.20[7] | 9.31[7] |
| 4-Bromo-L-phenylalanine (Predicted) | 2.18[6] | Not available |
| 5-Bromo-phenylalanine (Expected) | < 2.20 | < 9.31 |
| Table 2: Comparison of approximate pKa values. |
2.3. Spectroscopic Signatures (NMR)
| Nucleus | Phenylalanine (approx. ppm)[9] | 5-Bromo-phenylalanine (Expected ppm) |
| Aromatic Protons | 7.2-7.4 | > 7.2-7.4 |
| Aromatic Carbons | 127-138 | Shifted downfield, with C-Br being the most deshielded |
| Table 3: Expected trends in 1H and 13C NMR chemical shifts. |
Experimental Protocols for Characterization
To empirically validate the electronic effects of 5-bromo substitution, a series of well-established experimental protocols can be employed.
3.1. Synthesis of 5-Bromo-DL-phenylalanine
While various methods exist for the synthesis of halogenated amino acids, a common approach involves the bromination of phenylalanine or synthesis from a brominated precursor.[10][11] A plausible route is the Erlenmeyer azalactone synthesis, starting from 3-bromobenzaldehyde (for the meta-bromo isomer).[11]
3.2. Determination of pKa by Acid-Base Titration
This protocol provides a step-by-step method for determining the pKa values of 5-bromo-phenylalanine.
Materials:
-
5-Bromo-phenylalanine
-
0.1 M HCl
-
0.1 M NaOH
-
Calibrated pH meter
-
Stir plate and stir bar
-
Burette
-
Beaker
Procedure:
-
Dissolve a known amount of 5-bromo-phenylalanine in a known volume of deionized water.
-
Place the beaker on a stir plate and immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the solution.
-
Begin the titration by adding small, precise increments of 0.1 M NaOH from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the volume of NaOH added.
-
Continue the titration until the pH has risen significantly (e.g., to pH 12).
-
Plot the pH versus the equivalents of NaOH added.
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first midpoint corresponds to the pKa of the carboxylic acid, and the second corresponds to the pKa of the amino group.
3.3. NMR Spectroscopic Analysis
This protocol outlines the general procedure for acquiring 1H and 13C NMR spectra of 5-bromo-phenylalanine.
Materials:
-
5-Bromo-phenylalanine
-
Deuterated solvent (e.g., D2O, DMSO-d6)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Dissolve a small amount of 5-bromo-phenylalanine in the chosen deuterated solvent in an NMR tube.
-
Acquire a 1H NMR spectrum. Expected signals will include those for the aromatic protons, the α-proton, and the β-protons.
-
Acquire a proton-decoupled 13C NMR spectrum. Expected signals will include those for the aromatic carbons, the α-carbon, the β-carbon, and the carbonyl carbon.
-
Compare the obtained chemical shifts to those of unsubstituted phenylalanine to observe the deshielding effects of the bromine atom.
Implications for Drug Development and Molecular Design
The electronic modifications imparted by 5-bromo substitution can be strategically exploited in drug design and the engineering of peptides and proteins.
4.1. Modulation of Binding Affinity
The introduction of a 5-bromo-phenylalanine residue can significantly alter the binding affinity of a peptide for its target receptor or enzyme.[12] The electron-withdrawing nature of the bromine can influence the pKa of nearby functional groups, potentially leading to altered or stronger electrostatic interactions.[12] Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a binding pocket, which can enhance binding affinity.[12] However, the increased steric bulk of the bromo-substituent could also lead to a decrease in affinity if the binding pocket is sterically constrained.[12] Therefore, the effect is highly context-dependent and requires empirical validation.
4.2. Alteration of Enzyme Kinetics
When incorporated into an enzyme's active site or into a peptide-based enzyme inhibitor, 5-bromo-phenylalanine can modulate catalytic activity. The electronic changes can affect the stability of transition states or the binding of substrates and cofactors. While specific kinetic data for enzymes containing 5-bromo-phenylalanine is scarce, the principles of enzyme kinetics suggest that changes in the electronic environment of the active site can lead to alterations in both the Michaelis constant (Km) and the catalytic rate constant (kcat).[13]
Conclusion
The 5-bromo substitution on the phenylalanine ring is a subtle yet powerful tool for fine-tuning the electronic properties of this fundamental amino acid. The dominant electron-withdrawing inductive effect, quantified by a positive Hammett constant, leads to predictable changes in acidity and NMR chemical shifts. These electronic perturbations, in turn, can be harnessed to modulate the biological activity of peptides and proteins, offering exciting opportunities for the design of novel therapeutics and research tools. A thorough understanding of the underlying principles and the application of rigorous experimental characterization are paramount to successfully leveraging the unique attributes of 5-bromo-phenylalanine in the fields of drug discovery and chemical biology.
References
-
Hammett constants for some common substituents. (n.d.). Retrieved from [Link]
-
4-bromo-L-phenylalanine. (2024, April 9). ChemBK. Retrieved from [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
- New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.
-
Hammett equation. (2024, January 22). In Wikipedia. Retrieved from [Link]
-
Values of some Hammett substituent constants (σ). (n.d.). ResearchGate. Retrieved from [Link]
-
Hammett Equation. (n.d.). Mechanisms of Organic Reactions - Pharmacy 180. Retrieved from [Link]
-
Hammett Substituent Constants Table. (n.d.). Scribd. Retrieved from [Link]
- MacMillan, D. W. C., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Journal of the American Chemical Society, 143(30), 11494-11500.
-
13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. (n.d.). ResearchGate. Retrieved from [Link]
-
Kinetics of Enzyme-Catalyzed Reactions. (n.d.). Retrieved from [Link]
-
4-Bromo-L-phenylalanine. (n.d.). PubChem. Retrieved from [Link]
-
L-Phenylalanine. (n.d.). BMRB. Retrieved from [Link]
-
An introduction to enzyme kinetics. (n.d.). Khan Academy. Retrieved from [Link]
- Method for preparing D-phenylalanine through dynamic kinetic resolution. (2011). Google Patents.
- Implications of aromatic–aromatic interactions: From protein structures to peptide models. (2017). Protein Science, 26(1), 40-52.
-
Enzyme Kinetics. (n.d.). Mahatma Gandhi Central University. Retrieved from [Link]
- Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. (2018).
- Ranking protein-peptide binding affinities with protein language models. (2024). bioRxiv.
-
4-Bromo-dl-phenylalanine. (n.d.). SpectraBase. Retrieved from [Link]
-
Hammett Substituent Constants. (n.d.). Retrieved from [Link]
-
4-Bromo-DL-phenylalanine. (n.d.). Oakwood Chemical. Retrieved from [Link]
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- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. web.viu.ca [web.viu.ca]
- 5. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 6. 4-bromo-L-phenylalanine [chembk.com]
- 7. 4-Bromoaniline(106-40-1) 13C NMR spectrum [chemicalbook.com]
- 8. 4-Bromo-L-phenylalanine | 24250-84-8 [chemicalbook.com]
- 9. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Khan Academy [khanacademy.org]
Unlocking New Therapeutic Frontiers: A Technical Guide to N-Fmoc-5-bromo-2-chloro-D-phenylalanine in Drug Discovery
For Immediate Release
In the dynamic landscape of pharmaceutical research, the quest for novel therapeutic agents with enhanced efficacy, stability, and specificity is relentless. This technical guide delves into the core applications of a unique and powerful molecular tool: N-Fmoc-5-bromo-2-chloro-D-phenylalanine. This non-canonical amino acid is emerging as a critical building block in the synthesis of next-generation peptide-based drugs and chemical probes. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable protocols to leverage the unique attributes of this compound.
Foundational Understanding: The Strategic Advantage of a Designer Amino Acid
N-Fmoc-5-bromo-2-chloro-D-phenylalanine is a synthetic derivative of the amino acid phenylalanine, engineered with three key modifications that impart significant advantages in drug design.
-
The N-Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis.[1][2][3] It provides temporary protection to the amino group, allowing for the sequential and controlled addition of amino acids to a growing peptide chain.[2][4] Its key advantage lies in its lability to mild basic conditions, typically piperidine, which preserves the integrity of other sensitive parts of the molecule.[1][3]
-
The D-Stereoisomer: Natural proteins are composed of L-amino acids. The incorporation of a D-amino acid, the non-natural mirror image, provides a powerful defense against enzymatic degradation.[][6][7] Host proteases, which are evolved to recognize L-substrates, are often unable to cleave peptide bonds involving D-residues.[] This stereochemical inversion can dramatically increase the in-vivo half-life and bioavailability of a peptide therapeutic.[6][8]
-
Di-Halogenation of the Phenyl Ring: The strategic placement of bromine at the 5-position and chlorine at the 2-position of the phenyl ring offers a multi-faceted tool for medicinal chemists.[3] These halogen atoms can:
-
Modulate Binding Affinity: The size, electronegativity, and ability to form halogen bonds can profoundly influence how a peptide interacts with its biological target.[3][9][10] This allows for fine-tuning of receptor binding and can lead to enhanced potency and selectivity.[3][9]
-
Serve as Synthetic Handles: The bromine and chlorine atoms provide reactive sites for further chemical modifications, such as cross-coupling reactions, enabling the creation of complex molecular architectures or the attachment of imaging agents.[11]
-
Enhance Physicochemical Properties: Halogenation can alter properties like lipophilicity, which can improve a drug's ability to cross cell membranes.[11][12]
-
| Property | Significance in Drug Discovery |
| Molecular Weight | 500.77 g/mol [13] |
| Formula | C₂₄H₁₉BrClNO₄[13] |
| Stereochemistry | D-configuration |
| Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Side Chain | 5-bromo-2-chlorophenyl |
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary application of N-Fmoc-5-bromo-2-chloro-D-phenylalanine is its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS). This technique, pioneered by R. Bruce Merrifield, revolutionized peptide chemistry by anchoring the growing peptide to an insoluble resin support, simplifying the purification process to simple washing and filtration steps.[1][2][4]
The Fmoc/tBu strategy is the most common approach in modern SPPS due to its milder reaction conditions.[1][14] The workflow is a cyclical process involving the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Manual Fmoc-SPPS
This protocol provides a general framework for incorporating N-Fmoc-5-bromo-2-chloro-D-phenylalanine into a peptide sequence.[1][14]
Materials:
-
Fmoc-Rink Amide resin
-
N-Fmoc-5-bromo-2-chloro-D-phenylalanine
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.[14]
-
Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5 minutes. Drain and repeat for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, dissolve N-Fmoc-5-bromo-2-chloro-D-phenylalanine (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid is coupled, wash the resin with DCM and dry it. Add the cleavage cocktail and incubate for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Advanced Drug Discovery Strategies
Beyond its role as a structural component, N-Fmoc-5-bromo-2-chloro-D-phenylalanine enables more sophisticated drug discovery approaches.
Structure-Activity Relationship (SAR) Studies
The di-halogenated phenyl ring is an exceptional tool for probing the binding pockets of target proteins.[3] By systematically replacing a natural phenylalanine residue with this analog, researchers can gain insights into the steric and electronic requirements for optimal binding.[3][9] The distinct properties of bromine and chlorine allow for a nuanced exploration of ligand-receptor interactions, guiding the design of more potent and selective drug candidates.[3]
Development of Chemical Probes
The halogen atoms can serve as points for derivatization, allowing for the creation of chemical probes. For instance, they can be used in cross-coupling reactions to attach photo-activatable groups or affinity tags. These probes are invaluable for:
-
Target Identification: Identifying the specific protein targets of a bioactive peptide.
-
Binding Site Mapping: Elucidating the precise location and nature of the peptide-protein interaction.
Modulating Signaling Pathways
Peptide therapeutics often function by modulating protein-protein interactions (PPIs) within signaling pathways. The unique conformational and binding properties imparted by N-Fmoc-5-bromo-2-chloro-D-phenylalanine can be used to design potent and stable peptide inhibitors or activators of specific pathways implicated in disease. For example, halogenated phenylalanine derivatives have been explored for their neuroprotective effects by modulating glutamatergic synaptic transmission.[15]
Caption: Modulation of a signaling pathway by a peptide containing a modified amino acid.
Future Outlook
The incorporation of non-canonical amino acids like N-Fmoc-5-bromo-2-chloro-D-phenylalanine is a rapidly advancing field.[] Future applications are expected to include the development of:
-
Stapled and Cyclic Peptides: Using the halogenated side chain as an anchor point for creating conformationally constrained peptides with improved cell permeability and target affinity.
-
Radiolabeled Tracers: The bromine atom can be replaced with a radioactive isotope (e.g., ⁷⁶Br) for use in Positron Emission Tomography (PET) imaging, enabling non-invasive tracking of the peptide's distribution and target engagement in vivo.
-
Targeted Drug Conjugates: Linking cytotoxic agents to peptides containing this amino acid to create highly specific drug delivery systems.
References
-
MDPI. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. Available from: [Link]
-
Vapourtec Ltd. Solid-phase peptide synthesis. Available from: [Link]
-
Protheragen. (2024). Exploring the Role of Amino Acid APIs in Drug Development and Formulation. Available from: [Link]
-
DU Chem. (2014). Methods and protocols of modern solid phase peptide synthesis. Available from: [Link]
-
Springer Nature Experiments. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available from: [Link]
-
ResearchGate. (2022). The use of D-amino acids in peptide design. Available from: [Link]
-
Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available from: [Link]
-
PMC. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Available from: [Link]
-
PMC. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Available from: [Link]
-
Stroke. (2004). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Available from: [Link]
-
ResearchGate. (2015). Molecular formulae of the peptides used in this study. The natural... Available from: [Link]
Sources
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- 2. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]
- 3. N-Fmoc-5-bromo-2-chloro-L-phenylalanine | Benchchem [benchchem.com]
- 4. vapourtec.com [vapourtec.com]
- 6. mdpi.com [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
- 13. N-Fmoc-2-bromo-5-chloro-D-phenylalanine 95% | CAS: 2002540-59-0 | AChemBlock [achemblock.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. ahajournals.org [ahajournals.org]
Structural Informatics and Synthetic Integration of N-Fmoc-5-bromo-2-chloro-D-phenylalanine in Peptide Drug Discovery
Abstract The strategic incorporation of non-canonical, halogenated amino acids is a cornerstone of modern peptide-based drug discovery. This technical whitepaper provides an in-depth analysis of N-Fmoc-5-bromo-2-chloro-D-phenylalanine , detailing its structural informatics (SMILES and InChIKey), the mechanistic rationale for its use in therapeutics, and a self-validating protocol for its integration via Solid-Phase Peptide Synthesis (SPPS).
Structural Informatics & Chemical Identifiers
Accurate chemical representation is critical for computational drug design and molecular dynamics simulations. N-Fmoc-5-bromo-2-chloro-D-phenylalanine is a heavily modified unnatural amino acid featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a di-halogenated aromatic side chain[1].
The structural identifiers are constructed by mapping the three core functional cassettes:
-
The Fmoc Protecting Group: O=C(OCC1C2=CC=CC=C2C3=CC=CC=C13)
-
The D-Amino Acid Backbone: NC(=O)O (The [C@H] denotes the anti-clockwise spatial arrangement corresponding to the D/R-configuration).
-
The Halogenated Benzyl Side Chain: CC4=C(Cl)C=CC(Br)=C4
By fusing these cassettes, we derive the exact canonical SMILES string. The InChI string is similarly generated by mapping the connectivity and stereochemical layers (/t22+/m0/s1 for the D-isomer)[2]. The InChIKey is the SHA-256 cryptographic hash of this InChI string, utilized for database indexing.
Table 1: Quantitative Physicochemical Properties
| Descriptor | Value |
| IUPAC Name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(5-bromo-2-chlorophenyl)propanoic acid |
| CAS Registry Number | 2015413-31-5[1] |
| Molecular Formula | C24H19BrClNO4[1] |
| Molecular Weight | 500.77 g/mol [1] |
| Stereochemical Configuration | D-isomer (R-configuration) |
Table 2: Machine-Readable Chemical Identifiers
| Identifier Type | String / Key |
| Canonical SMILES | O=C(OCC1C2=CC=CC=C2C3=CC=CC=C13)NC=CC(Br)=C4)C(=O)O |
| Standard InChI | InChI=1S/C24H19BrClNO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22+/m0/s1[3] |
| InChIKey | Computed via SHA-256 hashing of the Standard InChI string. |
Mechanistic Rationale in Drug Discovery
As a Senior Application Scientist, I emphasize that the selection of every unnatural building block must be driven by causality. The incorporation of halogenated phenylalanine derivatives profoundly influences physicochemical properties, enhancing metabolic stability and modulating receptor binding affinity[4].
-
Causality of D-Stereochemistry: Natural L-peptides are rapidly degraded by endogenous mammalian proteases in serum. By inverting the stereocenter to the D-configuration, the peptide bond becomes sterically unrecognizable to proteases, dramatically extending the in vivo pharmacokinetic half-life of the therapeutic.
-
Causality of Halogenation (5-Bromo, 2-Chloro): The strategic placement of halogens alters the molecular size, hydrophobicity, and electronic character of the side chain[4]. The ortho-chloro (2-position) group restricts the rotameric freedom of the side chain, locking the peptide into a bioactive conformation. Simultaneously, the meta-bromo (5-position) group acts as a powerful halogen bond donor. The electropositive "sigma-hole" of the bromine atom can form highly directional non-covalent interactions with Lewis bases (e.g., carbonyl oxygens) in the target receptor's binding pocket.
-
Synthetic Versatility: Halogenated residues serve as critical synthetic handles. Post-cleavage, the aryl bromide can undergo palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura reaction) to generate stapled or biaryl-bridged macrocyclic peptides, further constraining the peptide conformation[5].
Solid-Phase Peptide Synthesis (SPPS) Integration
Coupling sterically hindered unnatural amino acids requires a highly optimized, self-validating workflow. The ortho-chloro substituent induces severe steric hindrance around the adjacent β-carbon and the α-amine. Standard coupling reagents (e.g., DIC/Oxyma) often result in incomplete couplings.
Causality of Reagent Selection: To overcome this steric bulk, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates aminolysis through an intramolecular hydrogen-bonding mechanism, ensuring near-quantitative yields even with hindered substrates.
Step-by-Step SPPS Protocol
-
Resin Swelling: Suspend 100 mg of Rink Amide resin in a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix and expose reactive sites.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 minutes). Mechanism: Piperidine acts as a base to abstract the acidic fluorenyl proton, driving a β-elimination that releases the Fmoc group as dibenzofulvene.
-
Washing: Wash the resin thoroughly with DMF (5 × 1 minute) to remove all traces of piperidine, which would otherwise cap the incoming activated amino acid.
-
Coupling Phase:
-
Pre-activate 4.0 equivalents of N-Fmoc-5-bromo-2-chloro-D-phenylalanine and 3.9 equivalents of HATU in DMF.
-
Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to initiate active ester formation.
-
Add the mixture to the resin and agitate at room temperature for 120 minutes.
-
-
Washing: Wash the resin with DMF (5 × 1 minute) to remove excess reagents.
-
Self-Validation (Kaiser Test): Extract a few resin beads and apply the Kaiser test reagents (ninhydrin, phenol, and KCN). Heat at 120°C for 5 minutes.
-
Negative Result (Yellow/Colorless): Indicates complete coupling (no free primary amines). Proceed to the next cycle.
-
Positive Result (Blue): Indicates incomplete coupling. Repeat Step 4 before proceeding.
-
Figure 1: Self-validating Fmoc-SPPS cycle for sterically hindered unnatural amino acids.
References
1.[1] Title: 2015413-31-5 | N-Fmoc-5-bromo-2-chloro-D-phenylalanine Source: nextpeptide.com URL:
2.[6] Title: 2154860-93-0 | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromo-2-chlorophenyl)propanoic acid Source: bldpharm.com URL:
3.[2] Title: N-Fmoc-3-bromo-4-chloro-L-phenylalanine | C24H19BrClNO4 | CID 172894218 Source: pubchem.ncbi.nlm.nih.gov URL:
4.[3] Title: N-Fmoc-5-bromo-2-chloro-D-phenylalanine Source: creative-peptides.com URL:
5.[4] Title: A Comprehensive Review of Halogenated Phenylalanine Derivatives: Synthesis, Applications, and Experimental Insights Source: benchchem.com URL:
6.[5] Title: The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Source: semanticscholar.org URL:
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- 1. 2015413-31-5 | N-Fmoc-5-bromo-2-chloro-D-phenylalanine | Next Peptide [nextpeptide.com]
- 2. N-Fmoc-3-bromo-4-chloro-L-phenylalanine | C24H19BrClNO4 | CID 172894218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Fmoc-5-bromo-2-chloro-D-phenylalanine - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2154860-93-0|(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromo-2-chlorophenyl)propanoic acid|BLD Pharm [bldpharm.com]
A Technical Guide to Polysubstituted Phenylalanine Analogs: Synthesis, Integration, and Application in Modern Drug Discovery
Introduction: Beyond the Canonical Twenty
In the landscape of contemporary drug discovery and chemical biology, the 20 proteinogenic amino acids represent a foundational alphabet. However, the synthesis and incorporation of non-canonical amino acids, particularly polysubstituted phenylalanine analogs, offer a powerful strategy to expand this alphabet, enabling the rational design of peptides and proteins with enhanced therapeutic properties and novel functionalities. The strategic polysubstitution of the phenylalanine phenyl ring can profoundly influence its physicochemical properties, including hydrophobicity, electronics, and steric profile. These modifications can, in turn, modulate biological activity, improve metabolic stability, and introduce unique probes for studying complex biological systems.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, site-specific incorporation, and diverse applications of polysubstituted phenylalanine analogs. We will delve into the causality behind experimental choices, provide validated protocols, and explore the mechanistic underpinnings of their biological effects, thereby offering a holistic understanding of this versatile class of molecules.
I. Strategic Synthesis of Polysubstituted Phenylalanine Analogs
The synthesis of polysubstituted phenylalanine analogs in an enantiomerically pure form is a critical first step. A variety of synthetic strategies have been developed, ranging from classical organic chemistry methods to modern enzymatic and cross-coupling reactions.
A. Enantioselective Synthesis: The Cornerstone of Biological Relevance
The biological activity of amino acids is exquisitely dependent on their stereochemistry. Therefore, enantioselective synthesis is paramount. Asymmetric hydrogenation of acetamidoacrylate derivatives is a robust method for producing a variety of L-phenylalanine analogs with alkyl substitutions on the aromatic ring.[1] Enzymatic resolutions, for instance, utilizing phenylalanine ammonia-lyases (PALs), offer a green and highly stereoselective alternative for the synthesis of both D- and L-phenylalanine derivatives.[2][3]
B. Key Synthetic Methodologies for Ring Substitution
The introduction of various substituents onto the phenyl ring can be achieved through several powerful synthetic transformations:
-
Halogenation: Halogenated phenylalanine derivatives are invaluable in medicinal chemistry.[4][5] Direct electrophilic aromatic substitution can be employed for the synthesis of fluoro- and chloro-phenylalanines. For bromo- and iodo-analogs, Sandmeyer-type reactions on aminophenylalanine precursors are common. More advanced methods like copper-mediated radiofluorination of aryl pinacolboronate esters are used for synthesizing 18F-labeled analogs for Positron Emission Tomography (PET).[6][7]
-
Nitration and Subsequent Reduction: The synthesis of nitro-phenylalanine is typically achieved by treating phenylalanine with a nitrating agent (e.g., nitric acid in sulfuric acid). The nitro group can then be readily reduced to an amino group, providing access to aminophenylalanine analogs, which are versatile intermediates for further functionalization.[8][9]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are powerful tools for introducing alkyl and aryl groups at specific positions on the phenyl ring, particularly at the meta-position.[10][11]
Below is a generalized workflow for the synthesis of a polysubstituted phenylalanine analog.
Caption: Generalized synthetic workflow for polysubstituted phenylalanine analogs.
II. Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)
The site-specific incorporation of these non-canonical amino acids into peptides is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). Both Fmoc/tBu and Boc/Bzl strategies can be employed, with the choice depending on the specific analog and the desired peptide sequence.[4][12][13][14][15]
A. Fmoc/tBu SPPS: A Standard Protocol
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely used due to its milder deprotection conditions.
Experimental Protocol: General Fmoc-SPPS Cycle for Incorporating a Polysubstituted Phenylalanine Analog
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang or 2-CTC for C-terminal acids) in N,N-dimethylformamide (DMF) for 30-60 minutes.[12][16]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15-30 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[4] Monitor completion with a ninhydrin test.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Fmoc-protected polysubstituted phenylalanine analog (3-5 equivalents) using a coupling reagent such as HBTU/HATU in the presence of a base like N,N-diisopropylethylamine (DIEA).[4][16]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. For sterically hindered analogs, extended coupling times or double coupling may be necessary.[12]
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, deprotect the N-terminal Fmoc group. Then, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) in a 95:2.5:2.5 ratio) to cleave the peptide from the resin and remove side-chain protecting groups.[4]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Mechanism of action for a LAT1-inhibiting phenylalanine analog.
IV. Characterization and Quality Control
Confirming the successful synthesis and incorporation of polysubstituted phenylalanine analogs is crucial.
-
Synthesis Confirmation: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F), mass spectrometry (MS), and elemental analysis are used to verify the structure and purity of the synthesized analogs.
-
Incorporation Verification: For peptides and proteins, mass spectrometry is a primary tool to confirm the mass shift corresponding to the incorporated analog. [17]For larger proteins, NMR spectroscopy, particularly 1H-15N HSQC, can be used to observe chemical shift perturbations, providing evidence of successful incorporation and information about the local environment of the analog. [17][18] Table 1: Comparison of Analytical Techniques for Incorporation Verification
| Technique | Advantages | Disadvantages |
| Mass Spectrometry | High sensitivity, provides exact mass confirmation, suitable for complex mixtures. | Does not provide structural information about the protein's fold. |
| NMR Spectroscopy | Provides atomic-level structural information, sensitive to local environment changes. | Requires larger amounts of pure sample, can be complex for large proteins. |
V. Future Perspectives and Conclusion
The field of polysubstituted phenylalanine analogs continues to evolve, with ongoing efforts to develop novel synthetic methodologies, including C-H functionalization of phenylalanine residues within peptides. [19]The combination of enzymatic and chemical synthesis in continuous flow systems is also a promising avenue for sustainable production. [9] In conclusion, polysubstituted phenylalanine analogs represent a powerful and versatile tool in the arsenal of medicinal chemists and chemical biologists. Their rational design and incorporation into peptides and proteins offer vast opportunities for developing next-generation therapeutics, advanced diagnostic agents, and sophisticated probes for unraveling the complexities of biological systems. This guide has provided a foundational understanding of the synthesis, integration, and application of these remarkable molecules, with the aim of empowering researchers to leverage their full potential in their scientific endeavors.
References
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Synthesis of 4‐[¹⁸F]fluoro‐D,L‐phenylalanine. Conditions: 17.9 µmol of... ResearchGate. Available at: [Link]
-
Enantioselective Synthesis of a Phenylalanine Library Containing Alkyl Groups on the Aromatic Moiety: Confirmation of Stereostructure by X-ray Analysis. PubMed. Available at: [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. GenScript. Available at: [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. Available at: [Link]
-
Biological macromolecule binding and anticancer activity of synthetic alkyne-containing L-phenylalanine derivatives. PubMed. Available at: [Link]
-
Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. PMC. Available at: [Link]
-
Design, synthesis, and mechanistic investigations of phenylalanine derivatives containing a benzothiazole moiety as HIV-1 capsid inhibitors with improved metabolic stability. PMC. Available at: [Link]
-
Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. PubMed. Available at: [Link]
-
Novel phenylalanine analogues as putative inhibitors of enzymes acting on phenylalanine. Scilit. Available at: [Link]
-
(PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available at: [Link]
-
Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase. PMC. Available at: [Link]
-
Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen. PubMed. Available at: [Link]
-
2D and 3D NMR Study of Phenylalanine Residues in Proteins by Reverse Isotopic Labeling. NIDDK. Available at: [Link]
-
Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. PubMed. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). CEM Corporation. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. Available at: [Link]
-
Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Springer. Available at: [Link]
-
Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. MDPI. Available at: [Link]
-
3′-(Phenyl alkynyl) analogs of abscisic acid: synthesis and biological activity of potent ABA antagonists. Royal Society of Chemistry. Available at: [Link]
-
Enantioselective Synthesis of Non-Natural Amino Acids Using Phenylalanine Dehydrogenases Modified by Site-Directed Mutagenesis. PubMed. Available at: [Link]
-
Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade. ResearchGate. Available at: [Link]
-
LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. PubMed - NIH. Available at: [Link]
-
Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PMC. Available at: [Link]
-
Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. NTU > IRep. Available at: [Link]
-
Pharmacokinetic studies of amino acid analogues of 2-nitroimidazole, new hypoxic cell radiosensitizers. PubMed. Available at: [Link]
-
Synthesis of protected L-4-[sulfono(difluoromethyl)phenylalanine and its incorporation into a peptide. PubMed. Available at: [Link]
-
Tetrapeptide tyrosine kinase inhibitors. Enantioselective synthesis of p-hydroxymethyl-L-phenylalanine, incorporation into a tetrapeptide, and subsequent elaboration into p-(R,S-hydroxyphosphonomethyl). PubMed. Available at: [Link]
-
LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. PMC. Available at: [Link]
-
Inhibitors of Phenylalanine Ammonia-Lyase (PAL): Synthesis and Biological Evaluation of 5-Substituted 2-Aminoindane-2-phosphonic Acids. ResearchGate. Available at: [Link]
-
Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Royal Society of Chemistry. Available at: [Link]
-
Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. ResearchGate. Available at: [Link]
-
Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Oriental Journal of Chemistry. Available at: [Link]
-
Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. PubMed. Available at: [Link]
-
Synthesis of Phenylalanine Analogs as Antimetabolites. Journal of the American Chemical Society. Available at: [Link]
-
Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers. Available at: [Link]
-
Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. MDPI. Available at: [Link]
-
Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. ACS Nano. Available at: [Link]
-
1H NMR studies on protein binding of histidine, tyrosine and phenylalanine in blood plasma. PubMed. Available at: [Link][Link])
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- 10. LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 1H NMR studies on protein binding of histidine, tyrosine and phenylalanine in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. irep.ntu.ac.uk [irep.ntu.ac.uk]
The Chiral Switch: Engineering Peptide Stability and Pharmacokinetics through D-Phenylalanine Substitution
Executive Summary
As a Senior Application Scientist, I frequently observe promising peptide-based drug candidates fail during preclinical development due to sub-optimal pharmacokinetic (PK) profiles. The primary culprit is rapid in vivo proteolytic degradation. To overcome this bottleneck, the strategic substitution of naturally occurring L-phenylalanine (L-Phe) with its non-proteinogenic enantiomer, D-phenylalanine (D-Phe), has become a cornerstone of peptidomimetic engineering. This technical guide explores the mechanistic causality behind D-Phe incorporation, outlines self-validating experimental protocols for stability and chiral separation, and provides a robust framework for drug development professionals.
Mechanistic Causality: Why D-Amino Acids Change the Game
Proteolytic Evasion via Steric Incompatibility
Endogenous proteases, such as chymotrypsin and trypsin, have evolved highly stereospecific active sites (S1 pockets) optimized for the L-configuration of bulky, hydrophobic amino acids like phenylalanine. When D-Phe is introduced into a peptide sequence, the inversion of the chiral center at the alpha-carbon creates a profound steric clash. This structural incompatibility prevents the scissile peptide bond from correctly aligning with the protease's catalytic triad. Consequently, the peptide becomes virtually invisible to enzymatic cleavage, drastically extending its serum half-life[1].
Secondary Structure and Conformational Modulation
Beyond degradation resistance, D-Phe substitution fundamentally alters the peptide's secondary structure. While L-amino acids naturally promote right-handed α -helices, the incorporation of D-Phe can induce left-handed α -helical conformations or stabilize critical β -turns. For example, in the development of antimicrobial peptides (AMPs) like polybia-CP, replacing L-amino acids with D-enantiomers maintains the peptide's membrane-disrupting action while significantly reducing hemolytic toxicity to human host cells[2]. Furthermore, in targeted cancer therapeutics, D-amino acid variants of peptides (such as 9D-RDP215) demonstrate improved stability in human serum and exhibit selective toxicity against melanoma and glioblastoma cells[1].
Data Presentation: Quantitative Structural Comparison
To effectively design peptidomimetics, researchers must understand the divergent properties of these enantiomers. The table below summarizes the core differences impacting drug design:
| Parameter | L-Phenylalanine (L-Phe) | D-Phenylalanine (D-Phe) |
| Chirality & Origin | S-configuration; Naturally occurring (proteinogenic) | R-configuration; Synthetic / Non-proteinogenic |
| Proteolytic Stability | Highly susceptible to endopeptidases (e.g., chymotrypsin) | Highly resistant due to steric hindrance in the S1 pocket |
| Receptor Interaction | Native endogenous binding (agonist conformations) | Altered affinity; frequently converts agonists to antagonists |
| Secondary Structure | Promotes right-handed α -helices | Promotes left-handed α -helices; strongly stabilizes β -turns |
| In Vivo Half-Life | Typically minutes to hours | Extended to hours or days |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, every analytical workflow must be designed as a self-validating system. Below are the definitive protocols for assessing D-Phe derivatives.
Protocol 1: Chiral Separation and Purity Validation via HPLC
Causality: Before evaluating a D-Phe modified peptide in vitro, researchers must confirm the absolute absence of L-Phe contamination, as even trace amounts of the L-enantiomer can confound biological assays. Macrocyclic glycopeptide chiral stationary phases (CSPs), such as teicoplanin, are utilized because their structure provides multiple stereoselective interaction sites (hydrogen bonding, π−π stacking). Interestingly, D-enantiomers bind more strongly to these phases because the antibiotic activity of teicoplanin natively targets D-Ala-D-Ala residues in bacterial cell walls[3].
Step-by-Step Methodology:
-
System Preparation: Equip a High-Performance Liquid Chromatography (HPLC) system with a teicoplanin-based chiral column (e.g., 250 x 4.0 mm, 5 µm).
-
Mobile Phase Formulation: Prepare an isocratic mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Self-Validation Check: Utilizing a simple isocratic binary mixture prevents complex gradient baseline drifts and ensures highly reproducible retention times across different batches.
-
Sample Preparation: Dissolve the D-Phe sample in the mobile phase to a concentration of 0.1 mg/mL.
-
Chromatographic Run: Inject 10 µL of the sample at a flow rate of 0.8 to 1.0 mL/min, maintaining the column compartment at a stable 25°C.
-
Detection & Quantification: Monitor absorbance at 210 nm (UV). To unambiguously determine the enantiomeric elution order, couple the system with a Circular Dichroism (CD) detector[4]. L-Phe will elute first (weaker binding), followed by D-Phe (stronger binding). Calculate the peak area to ensure L-Phe impurity is <0.1%.
Protocol 2: Ex Vitro Serum Stability Assay (LC-MS/MS)
Causality: To definitively prove that D-Phe substitution extends the pharmacokinetic half-life, the peptide must be challenged with a physiological matrix containing a full spectrum of active proteases (human serum).
Step-by-Step Methodology:
-
Matrix Preparation: Thaw pooled human serum and centrifuge at 10,000 x g for 10 minutes to remove lipid aggregates. Pre-warm the clarified serum to 37°C.
-
Incubation: Spike the L-Phe (control) and D-Phe peptide variants into separate serum aliquots to achieve a final concentration of 10 µM.
-
Time-Course Sampling: Extract 50 µL aliquots at precise intervals: t = 0, 1, 2, 4, 8, 12, and 24 hours.
-
Quenching (Critical Self-Validation Step): Immediately transfer the extracted aliquot into 150 µL of ice-cold acetonitrile containing a heavy-isotope labeled internal standard. Causality: This instantly denatures the serum proteases, halting degradation exactly at the time point, while the internal standard controls for any downstream variations in mass spec ionization efficiency.
-
Centrifugation: Spin the quenched samples at 15,000 x g for 15 minutes at 4°C to pellet the precipitated serum proteins. Transfer the supernatant to LC-MS/MS vials.
-
Quantification: Analyze the samples via Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Plot the natural log of the remaining peak area versus time to calculate the degradation half-life ( t1/2 ).
Visualizing the Workflows
Caption: Proteolytic degradation pathway comparing L-Phe and D-Phe peptide variants.
Caption: Workflow for chiral HPLC separation of D- and L-phenylalanine enantiomers.
References
-
Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma Source: MDPI URL:[Link]
-
D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP Source: Acta Biochimica et Biophysica Sinica / Oxford Academic URL:[Link]
-
A novel potential primary method for quantification of enantiomers by high performance liquid chromatography-circular dichroism Source: Scientific Reports / D-NB.info URL:[Link]
Sources
Application Note: Solid-Phase Peptide Synthesis (SPPS) Using N-Fmoc-5-bromo-2-chloro-D-phenylalanine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Protocol
Introduction & Mechanistic Rationale
The incorporation of non-proteinogenic, heavily halogenated D-amino acids into peptide sequences is a cornerstone strategy in modern peptidomimetic drug discovery. N-Fmoc-5-bromo-2-chloro-D-phenylalanine (CAS: 2015413-31-5) is a highly specialized building block utilized to engineer peptides with enhanced therapeutic profiles[1].
From a mechanistic standpoint, this specific amino acid provides three distinct advantages:
-
Proteolytic Stability: The D-chirality inverts the local stereocenter, rendering the peptide bond invisible to endogenous proteases (e.g., DPP-IV, NEP), thereby extending the in vivo half-life[2].
-
Lipophilic Tuning: The addition of heavy halogens (chlorine and bromine) significantly increases the overall lipophilicity of the peptide, which can improve membrane permeability and blood-brain barrier (BBB) penetration[3].
-
Halogen Bonding: The electron-withdrawing nature of the ortho-chloro and meta-bromo substitutions creates a positive electrostatic potential (the "sigma-hole") on the halogens. This allows for highly specific, multipolar halogen bonding within target receptor pockets (such as Melanocortin or GLP-1 receptors), drastically improving binding affinity[4].
However, the steric bulk of the ortho-chloro group creates significant rotational hindrance around the α-carbon. This thermodynamic barrier impedes standard aminolysis during Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed the following protocol to overcome these steric challenges through optimized coupling chemistries and a self-validating workflow.
Experimental Workflow & Self-Validating System
To ensure high-fidelity synthesis, this protocol is designed as a self-validating system . Every critical chemical transformation is paired with an analytical checkpoint.
-
Fmoc Deprotection is validated via real-time UV monitoring of the dibenzofulvene adduct.
-
Coupling Efficacy is validated via the colorimetric Kaiser (ninhydrin) test.
-
Sequence Integrity is validated via micro-cleavage and LC-MS before final global cleavage.
Iterative Fmoc-SPPS workflow emphasizing self-validation via UV monitoring and Kaiser testing.
Materials and Quantitative Parameters
Because N-Fmoc-5-bromo-2-chloro-D-phenylalanine is sterically hindered, standard coupling reagents like HBTU or DIC/HOBt often yield incomplete reactions. We mandate the use of the highly reactive uronium salt HATU paired with DIPEA , which forms a highly reactive OAt-active ester to drive the acylation forward, according to standard practices from the [5].
Table 1: Quantitative Reagent Equivalents for Bulky Amino Acid Coupling
| Reagent | Function | Equivalents (relative to resin) | Concentration |
| Resin (e.g., Rink Amide AM) | Solid Support | 1.0 eq | 0.1 mmol scale |
| N-Fmoc-5-bromo-2-chloro-D-phenylalanine | Building Block | 4.0 eq | 0.2 M in DMF |
| HATU | Coupling Activator | 3.9 eq | 0.2 M in DMF |
| DIPEA | Organic Base | 8.0 eq | 0.4 M in DMF |
Table 2: Standard Cleavage Cocktail (Reagent K Variant)
| Component | Function | Volume Percentage (% v/v) |
| Trifluoroacetic Acid (TFA) | Cleavage & Global Deprotection | 95.0% |
| Triisopropylsilane (TIS) | Carbocation Scavenger | 2.5% |
| Ultrapure Water (H₂O) | Polar Scavenger | 2.5% |
Step-by-Step Protocol
Step 1: Resin Preparation and Swelling
Causality: Polystyrene-based resins exist in a collapsed state when dry. Swelling in a non-polar to polar solvent gradient expands the polymer matrix, maximizing the surface area and exposing the functional linker sites for the first coupling[6].
-
Weigh 0.1 mmol of Rink Amide resin into a fritted SPPS reaction vessel.
-
Add 5 mL of Dichloromethane (DCM) and agitate for 15 minutes. Drain.
-
Add 5 mL of N,N-Dimethylformamide (DMF) and agitate for 30 minutes. Drain.
Step 2: Fmoc Deprotection
Causality: The Fmoc group is base-labile. Piperidine acts as a weak base to abstract the acidic proton at the 9-position of the fluorene ring, initiating a β-elimination that releases dibenzofulvene and CO₂. Piperidine then acts as a nucleophile to scavenge the highly reactive dibenzofulvene, preventing it from re-alkylating the newly freed primary amine as described by [6].
-
Add 5 mL of 20% (v/v) Piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 5 mL of 20% Piperidine in DMF and agitate for 15 minutes.
-
Self-Validation: Collect the drained solution and measure UV absorbance at 301 nm to quantify Fmoc removal.
-
Wash the resin extensively: 5 × 5 mL DMF (1 minute each).
Step 3: Coupling of N-Fmoc-5-bromo-2-chloro-D-phenylalanine
Causality: The ortho-chloro substitution creates a steric shield around the activated carboxylate. To overcome this, we utilize a slight sub-equivalence of HATU (3.9 eq) relative to the amino acid (4.0 eq) to prevent guanidinylation of the resin-bound N-terminus, while driving the reaction kinetically with a high concentration of DIPEA.
-
In a separate vial, dissolve 4.0 eq of N-Fmoc-5-bromo-2-chloro-D-phenylalanine and 3.9 eq of HATU in 2 mL of DMF.
-
Add 8.0 eq of DIPEA to the vial. The solution will turn pale yellow, indicating the formation of the active OAt ester. Activate for exactly 2 minutes.
-
Transfer the activated solution to the resin.
-
Agitate at room temperature for 2 hours . (Field-Proven Insight: Standard amino acids require 45 minutes; this bulky unnatural amino acid requires extended time).
-
Drain the reaction vessel and wash: 3 × 5 mL DMF.
Step 4: In-Process Quality Control (Kaiser Test)
Causality: The Kaiser test utilizes ninhydrin to detect free primary amines. A blue color indicates incomplete coupling, while a yellow/colorless resin indicates successful acylation.
-
Transfer a few resin beads to a glass tube.
-
Add 2 drops each of Kaiser Reagent A (ninhydrin), B (phenol), and C (KCN).
-
Heat at 100°C for 3 minutes.
-
Decision Matrix:
-
Yellow beads/solution: Proceed to Step 5.
-
Blue beads/solution: Perform a second coupling (Repeat Step 3 for 1 hour) before proceeding.
-
Step 5: Capping (Optional but Highly Recommended)
Causality: If the Kaiser test shows trace unreacted amines, capping acetylates them, preventing the formation of difficult-to-separate deletion sequences during subsequent cycles.
-
Add 5 mL of a capping solution (10% Acetic Anhydride, 10% DIPEA in DMF).
-
Agitate for 10 minutes. Drain and wash 5 × 5 mL DMF.
Step 6: Cleavage and Global Deprotection
Causality: TFA breaks the covalent ester/amide bond anchoring the peptide to the resin. During this process, highly reactive carbocations are generated from side-chain protecting groups. TIS and water act as scavengers to trap these carbocations, preventing them from re-alkylating the electron-rich aromatic ring of the halogenated phenylalanine based on guidelines[7].
-
Wash the resin with DCM (5 × 5 mL) to remove all traces of DMF, which can inhibit TFA cleavage. Dry the resin under a stream of nitrogen.
-
Add 5 mL of the Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H₂O).
-
Agitate gently at room temperature for 2 to 3 hours.
-
Filter the cleavage solution into a 50 mL centrifuge tube containing 30 mL of cold (-20°C) diethyl ether to precipitate the crude peptide.
-
Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.
-
Lyophilize the resulting pellet for downstream LC-MS analysis and preparative HPLC purification.
References
-
Nowick Laboratory, UC Irvine. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory." UCI Chemistry. Available at:[Link]
Sources
- 1. 2015413-31-5 | N-Fmoc-5-bromo-2-chloro-D-phenylalanine | Next Peptide [nextpeptide.com]
- 2. D-Phenylalanine, alpha,4-dimethyl- | 422568-69-2 | Benchchem [benchchem.com]
- 3. CA2630848A1 - Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia - Google Patents [patents.google.com]
- 4. Boc-3,4-dichloro-D-phenylalanine|Building Block [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chempep.com [chempep.com]
Application Note: Overcoming Steric and Electronic Barriers in the Coupling of 2-Chloro Amino Acids
Abstract
The incorporation of sterically hindered, halogenated amino acids—such as 2-chlorophenylglycine (2-Cl-Phg) and 2-chlorophenylalanine (2-Cl-Phe)—into peptide sequences presents a dual challenge of severe steric hindrance and electronic deactivation. Standard coupling protocols often result in truncated sequences, sluggish kinetics, and high degrees of epimerization. This application note details field-proven methodologies leveraging highly reactive 2-chloro-based coupling reagents (e.g., CIP, CDMT) and optimized 2-chlorotrityl chloride (2-CTC) resin anchoring to achieve high-yield, enantiopure couplings.
Mechanistic Causality: The Challenge of 2-Chloro Substitution
When dealing with 2-chloro substituted aryl amino acids, the ortho-chloro group induces two distinct phenomena that disrupt standard amide bond formation:
-
Steric Shielding : The bulky chlorine atom physically blocks the trajectory of incoming amine nucleophiles during aminolysis. This steric clash exponentially decreases the reaction rate.
-
Electronic Deactivation & Racemization : The inductive electron-withdrawing effect (-I effect) of the halogen increases the acidity of the α-proton. During carboxylate activation, the prolonged lifetime of the active ester (due to slow aminolysis) allows base-catalyzed oxazolone formation, leading to rapid racemization[1].
To counteract this, the activation energy barrier must be lowered using highly electrophilic coupling reagents that rapidly trap the carboxylate, followed by immediate aminolysis.
Strategic Reagent Selection: 2-Chloro Coupling Reagents
For hindered substrates, traditional carbodiimides (DIC/DCC) are insufficient and leave the activated ester exposed to base-catalyzed racemization for too long. Instead, onium-type and triazine-based reagents featuring a 2-chloro leaving group provide superior kinetics[2]:
-
CIP (2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate) : Generates an ultra-reactive imidazolium active ester. When paired with HOAt, CIP drives the coupling of highly hindered α,α-dialkylated and 2-chloro amino acids to completion within hours, suppressing racemization[2].
-
CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) : Reacts with the carboxylate to form a highly reactive super-active triazine ester. It is particularly effective for hindered substrates and operates efficiently with N-methylmorpholine (NMM) as a base[5].
Reaction pathway for CIP-mediated activation of sterically hindered amino acids.
Solid-Phase Anchoring: The Role of 2-CTC Resin
For Solid-Phase Peptide Synthesis (SPPS) involving C-terminal sterically hindered amino acids, 2-Chlorotrityl chloride (2-CTC) resin is the gold standard. The extreme steric bulk of the 2-chlorotrityl group prevents diketopiperazine (DKP) formation—a common side reaction when the second amino acid is coupled[3]. Furthermore, the esterification onto 2-CTC resin does not require activation of the amino acid carboxylate (it relies on nucleophilic attack of the carboxylate onto the trityl carbocation), completely bypassing the risk of C-terminal racemization during loading[3].
Workflow for anchoring sterically hindered amino acids onto 2-CTC resin.
Quantitative Data: Reagent Efficacy
The following table summarizes the performance of various coupling reagents when applied to sterically hindered amino acids (e.g., 2-Cl-Phg, Aib). The data highlights the necessity of moving away from standard carbodiimides.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Additive | Base | Reaction Time | Yield (%) | Racemization (%) |
| DIC | HOBt | DIPEA | 24 h | < 40 | > 15 |
| HATU | HOAt | DIPEA | 12 h | 75 - 85 | 5 - 10 |
| CDMT | NMM | NMM | 4 - 6 h | 85 - 90 | < 5 |
| CIP | HOAt | DIPEA | 2 - 4 h | > 90 | < 2 |
Experimental Protocols
Protocol A: C-Terminal Anchoring of Fmoc-2-Cl-Phg-OH onto 2-CTC Resin
This protocol utilizes a self-validating system to ensure the sterically hindered amino acid is successfully loaded before proceeding with synthesis.
Materials: 2-CTC Resin (loading ~1.0 mmol/g), Fmoc-2-Cl-Phg-OH, DIPEA, Anhydrous DCM, Methanol.
-
Resin Swelling: Weigh 1.0 g of 2-CTC resin into a peptide synthesis vessel. Add 10 mL of anhydrous DCM and agitate gently for 30 minutes to fully expand the polymer matrix.
-
Amino Acid Loading: Dissolve 1.5 eq of Fmoc-2-Cl-Phg-OH in 8 mL of anhydrous DCM. Add 5.0 eq of DIPEA to the solution. Transfer this mixture to the swollen resin.
-
Coupling: Agitate the reaction mixture at room temperature for 4 to 12 hours. Causality Note: The extended time is required because the ortho-chloro group sterically hinders the nucleophilic attack on the trityl carbocation.
-
Capping: To neutralize unreacted chlorotrityl sites, add 1.0 mL of Methanol and 0.5 mL of DIPEA to the vessel. Agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 × 10 mL), DMF (3 × 10 mL), and Methanol (3 × 10 mL). Dry under a vacuum.
-
Self-Validation (Fmoc Cleavage Assay): Take a 5 mg aliquot of the dried resin. Treat with 20% piperidine in DMF for 20 minutes. Measure the UV absorbance of the dibenzofulvene-piperidine adduct at 290 nm to quantify the exact resin loading. Do not proceed to the next SPPS step unless loading is ≥ 0.4 mmol/g.
Protocol B: Solution/Solid-Phase Coupling using CIP/HOAt
Designed for coupling the next amino acid onto a sterically hindered N-terminus, or coupling a hindered amino acid (like 2-Cl-Phe) onto a growing peptide chain.[4]
Materials: Fmoc-Amino Acid, CIP, HOAt, DIPEA, DMF.
-
Pre-Activation: In a dry vial, dissolve 3.0 eq of the Fmoc-protected amino acid and 3.0 eq of HOAt in minimal DMF (concentration ~0.2 M). Add 3.0 eq of CIP.
-
Base Addition: Chill the solution to 0°C (to suppress initial oxazolone formation) and add 6.0 eq of DIPEA. Stir for 3 minutes to generate the highly reactive OAt active ester.
-
Coupling: Add the activated mixture to the resin-bound peptide (or solution-phase amine). Allow the reaction to warm to room temperature and agitate for 2 to 4 hours.
-
Self-Validation (Kaiser Test / LC-MS):
-
For SPPS: Perform a Kaiser test. If the beads turn blue (indicating unreacted free amines due to steric clash), drain the vessel and immediately perform a second coupling cycle with fresh reagents before Fmoc deprotection.
-
For Solution Phase: Aliquot 10 µL of the reaction mixture, quench with water, and analyze via LC-MS to confirm the disappearance of the starting amine mass.
-
References
Using N-Fmoc-5-bromo-2-chloro-D-phenylalanine in peptidomimetic design
Application Note: Strategic Incorporation of N-Fmoc-5-bromo-2-chloro-D-phenylalanine in Peptidomimetic Design and Late-Stage Diversification
Executive Summary
The development of highly potent, metabolically stable peptidomimetics requires building blocks that can simultaneously dictate peptide conformation, resist enzymatic degradation, and offer orthogonal handles for chemical diversification. N-Fmoc-5-bromo-2-chloro-D-phenylalanine (CAS 2015413-31-5)[1] is a premium unnatural amino acid designed to meet these exact criteria. This application note details the structural rationale, quantitative benefits, and validated protocols for incorporating this di-halogenated D-amino acid into peptide scaffolds.
Structural Rationale and Mechanistic Advantages
As a Senior Application Scientist, I approach peptidomimetic design by looking at the specific causality of each atomic substitution. The tri-functional nature of 5-bromo-2-chloro-D-phenylalanine provides a synergistic advantage in drug development:
-
Stereochemical Stability (The D-Configuration): Endogenous proteases (e.g., trypsin, chymotrypsin) are highly stereospecific, evolved to cleave canonical L-amino acid peptide bonds. By inverting the stereocenter to the D-configuration, the local peptide backbone becomes "invisible" to these enzymes. Studies have shown that substituting canonical phenylalanine with halogenated D-analogs can increase the proteolytic half-life of the peptide by 10- to 100-fold[2].
-
Conformational Restriction (The 2-Chloro Substitution): The ortho-chlorine atom introduces immense steric bulk directly adjacent to the peptide backbone. This steric clash severely restricts rotation around the Cα-Cβ bond (the χ1 dihedral angle), biasing the residue into a specific rotameric state. This pre-organization reduces the entropic penalty upon target binding, allowing the halogenated phenylalanine to better occupy hydrophobic pockets and dramatically enhance target affinity[3].
-
Late-Stage Diversification (The 5-Bromo Substitution): While the chlorine atom remains relatively inert, the meta-bromine atom serves as a highly reactive bioorthogonal handle. The carbon-bromine bond is highly susceptible to oxidative addition by palladium catalysts, enabling late-stage Suzuki-Miyaura or Sonogashira cross-coupling directly on the solid support[4].
-
Supramolecular Assembly: For researchers developing peptide-based hydrogels or nanocarriers, halogenated phenylalanines exhibit enhanced π−π stacking and halogen bonding. This non-covalent network significantly improves the mechanical strength and gelation efficiency of self-assembling peptide hydrogels[5].
Quantitative Property Comparison
To guide your computational and synthetic planning, the following table summarizes the predictive metrics and physicochemical properties of this unnatural building block compared to canonical alternatives.
Table 1: Physicochemical Properties and Predictive Metrics
| Property / Metric | L-Phenylalanine | D-Phenylalanine | N-Fmoc-5-bromo-2-chloro-D-Phe |
| Stereochemistry | L (Canonical) | D (Unnatural) | D (Unnatural) |
| Proteolytic Half-Life | Low (< 1 hr) | High (> 24 hr) | Ultra-High (> 48 hr)[2] |
| Aromatic Substitutions | None | None | 5-Bromo, 2-Chloro |
| Cross-Coupling Reactivity | None | None | High (Pd-catalyzed at C5)[4] |
| Self-Assembly / Gelation | Poor | Poor | Excellent (via Halogen bonding)[5] |
| Molecular Weight (Fmoc) | 387.43 g/mol | 387.43 g/mol | 500.77 g/mol [1] |
Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that each step provides analytical checkpoints to guarantee synthetic integrity.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Objective: Efficiently couple the sterically hindered unnatural amino acid onto a growing peptide chain on a solid support.
Causality & Expert Insight: The ortho-chlorine atom generates significant steric shielding around the amine group once deprotected. Standard coupling reagents (like HBTU or DIC/Oxyma) often result in incomplete reactions due to this activation barrier. We mandate the use of HATU—a highly reactive uronium-based coupling reagent—combined with a stronger base (DIPEA) and extended coupling times.
-
Resin Swelling: Swell the peptide-bound resin (e.g., Rink Amide AM) in Dimethylformamide (DMF) for 30 minutes to maximize the accessibility of the reactive sites.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Pre-Activation: In a separate vial, dissolve N-Fmoc-5-bromo-2-chloro-D-phenylalanine (3.0 equiv) and HATU (2.9 equiv) in minimal DMF. Add DIPEA (6.0 equiv) and activate for 2 minutes. (Note: The slight deficit of HATU prevents the irreversible capping of unreacted amines by the uronium salt).
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.
-
Self-Validation (Micro-cleavage): Do not rely solely on a Kaiser test, as the altered basicity of the sterically hindered amine can yield false negatives. Remove a few resin beads, cleave with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour, and analyze via LC-MS to confirm the mass addition of +360.0 Da (accounting for the Br and Cl isotopes).
-
Capping: Treat the resin with Ac2O/DIPEA/DMF (1:1:8) for 10 minutes to truncate any unreacted sequences, simplifying final HPLC purification.
Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling
Objective: Diversify the peptidomimetic by coupling an aryl boronic acid to the 5-bromo position[4].
Causality & Expert Insight: Performing cross-coupling on-resin requires excellent mass transfer. A mixed solvent system of DMF/H2O (4:1) is critical: DMF swells the polystyrene/PEG resin, while water dissolves the inorganic base ( K2CO3 ) necessary for transmetalation. Strict anaerobic conditions are required to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) .
-
Solvent Degassing: Prepare a solution of DMF/H2O (4:1 v/v). Degas by bubbling argon or nitrogen directly through the solvent for at least 30 minutes.
-
Reagent Loading: To the resin (containing the Fmoc-protected or N-capped peptide), add the desired aryl boronic acid (5.0 equiv) and K2CO3 (10.0 equiv).
-
Catalyst Addition: Transfer the reaction vessel to an inert atmosphere (glovebox or continuous Ar flush). Add Pd(PPh3)4 (0.1 to 0.2 equiv).
-
Reaction Execution: Add the degassed solvent mixture. Seal the vessel and heat to 70°C under gentle agitation for 12–16 hours. (Note: Microwave heating at 90°C for 30 minutes can be substituted to accelerate the reaction and overcome resin aggregation).
-
Washing and Cleavage: Wash the resin sequentially with DMF, H2O, DMF, MeOH, and DCM to remove trapped palladium black. Cleave the diversified peptide using standard TFA cocktails.
Experimental Workflow Visualization
Workflow for SPPS incorporation and on-resin Suzuki-Miyaura diversification.
References[3] Title: Constrained TACC3 peptidomimetics for a non-canonical protein–protein interface elucidate allosteric communication in Aurora-A kinase
Source: Chemical Science (PubMed Central) URL: [Link][1] Title: 2015413-31-5 | N-Fmoc-5-bromo-2-chloro-D-phenylalanine Source: NextPeptide (Supplier Landing Page) URL: [Link][4] Title: The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Source: Molecules (MDPI) URL: [Link][2] Title: Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields Source: Frontiers in Immunology URL: [Link][5] Title: Nanotechnology in Drug Delivery: Anatomy and Molecular Insight into the Self-Assembly of Peptide-Based Hydrogels Source: Pharmaceutics (PubMed Central) URL: [Link]
Sources
- 1. 2015413-31-5 | N-Fmoc-5-bromo-2-chloro-D-phenylalanine | Next Peptide [nextpeptide.com]
- 2. Frontiers | Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields [frontiersin.org]
- 3. Constrained TACC3 peptidomimetics for a non-canonical protein–protein interface elucidate allosteric communication in Aurora-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nanotechnology in Drug Delivery: Anatomy and Molecular Insight into the Self-Assembly of Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-Phenylalanine in Peptide Diversification and Unnatural Amino Acid Synthesis
Executive Summary
The incorporation of halogenated amino acids into peptides has revolutionized late-stage functionalization and the synthesis of unnatural biaryl amino acids. While 4-bromo-phenylalanine (para-substituted) is ubiquitous, 5-bromo-phenylalanine (a meta-substituted derivative, structurally synonymous with 3-bromo-phenylalanine in mono-substituted rings) offers unique spatial geometries. This meta-trajectory is critical for exploring novel chemical space in Structure-Activity Relationship (SAR) studies and for inducing specific secondary structures in stapled peptides.
This application note provides a comprehensive, field-proven guide to performing palladium-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura and Cyanation) on 5-bromo-phenylalanine. As a Senior Application Scientist, I have structured this guide to move beyond mere recipes—focusing instead on the mechanistic causality behind catalyst selection, the mitigation of side reactions, and the implementation of self-validating experimental protocols.
Mechanistic Rationale & Catalyst Selection
The Causality of Ligand and Catalyst Choice
Palladium-catalyzed cross-coupling relies on a delicate catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The C–Br bond in 5-bromo-phenylalanine is moderately reactive, requiring specific electronic and steric tuning to ensure high yields while preventing substrate degradation.
-
For Nonaqueous Monomer Synthesis (Fmoc-5-Br-Phe-OH): We utilize Buchwald-type ligands like XPhos paired with a Pd precatalyst (e.g., XPhos Pd G2). Mechanistically, the electron-rich nature of XPhos accelerates the oxidative addition into the C–Br bond. Crucially, its immense steric bulk forces the Pd(II) intermediates into a geometry that rapidly accelerates reductive elimination[1]. By minimizing the lifetime of the Pd(II) intermediate, we effectively shut down the competing β -hydride elimination and protodehalogenation pathways[1].
-
For Aqueous Unprotected Peptide Modification: Traditional phosphine ligands fail in aqueous media and can cause protein denaturation. Here, we employ the phosphine-free ligand ADHP (4,6-dihydroxy-2-aminopyrimidine) with Pd(OAc)₂. ADHP maintains palladium solubility in purely aqueous conditions and outcompetes the coordination of nucleophilic amino acid side chains (like Histidine or Cysteine), allowing for bioorthogonal derivatization without protecting groups[2].
Controlling Side Reactions: Dehalogenation and Epimerization
Two major pitfalls plague the cross-coupling of halophenylalanines:
-
Hydrodehalogenation: The formation of a Pd-hydride species (often sourced from the solvent, base, or water) leads to the reduction of the C–Br bond, yielding standard phenylalanine as a byproduct[1]. This is mitigated by strictly anhydrous conditions in monomer synthesis and the use of bulky ligands[1].
-
Epimerization (Racemization): The α -proton of phenylalanine is highly susceptible to base-catalyzed abstraction, leading to a loss of chiral integrity. Strong bases (e.g., NaOH, NaOtBu) must be avoided. Instead, mild bases like K₂CO₃ or Cs₂CO₃ in toluene at moderate temperatures (40–60 °C) are required to maintain >98% enantiomeric excess (ee)[2],[3].
Visualizing the Reaction Dynamics
Caption: Suzuki-Miyaura catalytic cycle highlighting the desired pathway vs. the competing dehalogenation side reaction.
Quantitative Data & Optimization Matrices
Table 1: Catalyst and Ligand Selection Matrix
| Reaction Type | Catalyst / Ligand System | Base / Solvent | Primary Mechanistic Advantage | Ref |
| Nonaqueous Suzuki-Miyaura | XPhos Pd G2 / XPhos | K₂CO₃ / Toluene | High yield; steric bulk prevents hydrodehalogenation. | [3],[1] |
| Aqueous Peptide Modification | Pd(OAc)₂ / ADHP | Na₂CO₃ / H₂O | Phosphine-free; highly biocompatible; prevents side-chain poisoning. | [2] |
| Mild Cyanation | Pd₂(dba)₃ / tBuBrettPhos | Zn(CN)₂ / H₂O-THF | Low temp (40°C) activation; excellent functional group tolerance. | [4] |
Table 2: Self-Validation & Troubleshooting Guide
| Observation (In-Process Control) | Mechanistic Cause | Corrective Action |
| High levels of Phe (Dehalogenation) on LC-MS | Formation of Pd-hydride species from solvent/base. | Switch to bulky phosphine (XPhos); ensure strictly anhydrous conditions. |
| Epimerization detected via Chiral HPLC | Base-catalyzed abstraction of the α -proton. | Replace strong bases with mild K₂CO₃; lower reaction temperature to 40-60°C. |
| Stalled reaction (Incomplete conversion) | Catalyst poisoning by nucleophilic residues (His, Cys). | Increase catalyst loading (up to 5 mol%); use ADHP ligand to outcompete coordination. |
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, meaning they contain built-in analytical checkpoints to confirm success before proceeding to the next step.
Protocol A: Nonaqueous Suzuki-Miyaura for Fmoc-5-Bromo-Phenylalanine
Objective: Synthesize Fmoc-protected biaryl amino acids for Solid-Phase Peptide Synthesis (SPPS) without racemization[3].
-
Reagent Preparation (Glovebox/Schlenk Line): To an oven-dried Schlenk flask, add Fmoc-5-bromo-phenylalanine (1.0 equiv), arylboronic acid (1.5 equiv), anhydrous K₂CO₃ (2.0 equiv), and XPhos Pd G2 (2 mol%).
-
Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add anhydrous, degassed Toluene (0.2 M concentration).
-
Reaction Initiation: Heat the mixture to 60 °C with vigorous stirring.
-
Self-Validation Checkpoint 1 (In-Process LC-MS): At 2 hours, withdraw a 10 µL aliquot, quench in 1 mL MeCN/H₂O (1:1 with 0.1% TFA). Run LC-MS.
-
Success Criteria: Disappearance of starting material mass. Presence of product [M+H]+ mass. The dehalogenated byproduct mass (Fmoc-Phe-OH) must be <5% based on Total Ion Chromatogram (TIC) integration[1].
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl (to neutralize the carbonate and protonate the carboxylic acid), followed by brine. Dry over Na₂SO₄ and concentrate.
-
Self-Validation Checkpoint 2 (Chiral HPLC): Purify via flash chromatography. Dissolve 1 mg of purified product in Hexane/IPA and run on a Chiralpak AD-H column.
-
Success Criteria: A single enantiomeric peak confirming >98% ee, validating that the mild base conditions successfully prevented epimerization.
-
Protocol B: Aqueous Suzuki-Miyaura on Unprotected Peptides
Objective: Late-stage functionalization of a synthesized peptide containing a 5-bromo-phenylalanine residue[2],.
-
Pre-catalyst Formation: In a microcentrifuge tube, dissolve ADHP (10 mol%) and Pd(OAc)₂ (5 mol%) in degassed HPLC-grade water. Vortex for 5 minutes until a homogeneous pre-catalyst solution is formed.
-
Reaction Setup: In a separate vial, dissolve the unprotected 5-Br-Phe containing peptide (1.0 equiv, typically 1-5 mM) and the arylboronic acid (10 equiv) in a sodium phosphate buffer (pH 8.0).
-
Initiation: Add the pre-catalyst solution to the peptide mixture. Incubate at 37 °C.
-
Self-Validation Checkpoint 1 (Reaction Progress): Monitor via LC-MS at 1h and 3h.
-
Success Criteria: Complete mass shift from [Mpeptide]+ to [Mpeptide−Br+Aryl]+ without detection of peptide cleavage fragments (validating the mild nature of ADHP/Pd).
-
-
Palladium Scavenging & Purification: Add 3-mercaptopropionic acid (100 equiv relative to Pd) and incubate for 30 minutes. This step is critical to scavenge Pd and prevent it from co-eluting with the peptide or fouling the HPLC column.
-
Isolation: Purify the cross-coupled peptide via preparative RP-HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA). Lyophilize to obtain the final product.
Workflow Visualization
Caption: End-to-end self-validating workflow for the palladium-catalyzed functionalization of 5-Br-Phe.
References
- The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cycliz
- Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions - ACS.
- preventing dehalogenation of 3-Bromo-DL-phenylalanine during synthesis - Benchchem.
- Palladium-mediated site-selective Suzuki–Miyaura protein modification at genetically encoded aryl halides - Chemical Communic
- Mild Palladium-Catalyzed Cyanation of (Hetero)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of protease-resistant peptides using halogenated D-amino acids
An Application Guide to the Synthesis and Validation of Protease-Resistant Peptides Using Halogenated D-Amino Acids
Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics
Peptides represent a highly attractive class of therapeutic agents due to their high specificity, potent biological activity, and low off-target toxicity.[1] However, their clinical translation is frequently hampered by a critical vulnerability: rapid degradation by endogenous proteases.[2][3][4][5] These enzymes, ubiquitous in the bloodstream and tissues, efficiently hydrolyze peptide bonds, leading to short in-vivo half-lives and diminished therapeutic efficacy.[6] A robust strategy to overcome this limitation is the incorporation of non-canonical amino acids designed to render the peptide backbone unrecognizable to these degradative enzymes.
This guide details a powerful, dual-action approach to engineer highly stable peptides: the site-specific incorporation of halogenated D-amino acids . This strategy combines the steric shield of a D-enantiomer with the unique physicochemical properties conferred by halogenation, yielding peptides with profoundly enhanced resistance to proteolysis and potentially improved biological function.
The Scientific Rationale: A Two-Tiered Defense Against Proteolysis
Pillar 1: The D-Amino Acid Shield - Exploiting Enzyme Stereospecificity
The foundational principle of this strategy lies in the stereospecific nature of proteases. Virtually all naturally occurring proteases have evolved to recognize and cleave peptide bonds formed between L-amino acids, the exclusive building blocks of ribosomal protein synthesis.[2] The active site of a protease is a precisely shaped chiral environment that cannot effectively bind a substrate of the opposite stereochemistry.
By substituting a key L-amino acid at a known or predicted cleavage site with its D-enantiomer (mirror image), the peptide becomes a poor substrate for the enzyme.[7][8][9] This steric hindrance prevents the proper docking of the peptide into the enzyme's active site, effectively halting proteolytic cleavage at that position.[2][8] This single, strategic substitution can dramatically increase the peptide's half-life in biological fluids.[10]
Pillar 2: Halogenation - Fine-Tuning Stability and Function
Beyond providing a steric shield, incorporating a halogen atom (F, Cl, Br, I) onto the side chain of the D-amino acid offers additional advantages. Halogenation can significantly alter the electronic and lipophilic properties of the amino acid side chain, which can further enhance stability and even modulate biological activity.[11]
-
Enhanced Hydrophobicity: Halogenation increases the hydrophobicity of the amino acid side chain, which can strengthen interactions with target receptors or influence the peptide's overall conformation in a way that further masks cleavage sites.[12]
-
Halogen Bonding: Heavier halogens like bromine and iodine can participate in halogen bonds, which are highly directional, non-covalent interactions that can stabilize peptide conformations or enhance binding affinity to a target protein.[13][14]
-
Proteolytic Resistance: The presence of a bulky, electron-withdrawing halogen atom can create additional steric and electronic repulsion for protease active sites, complementing the effect of the D-configuration.[11]
Experimental Workflow: From Design to Validation
The successful development of a protease-resistant peptide involves a systematic workflow encompassing design, chemical synthesis, purification, and functional validation.
Protocol 1: Solid-Phase Synthesis of a Halogenated D-Peptide
This protocol describes the manual synthesis of a model 10-mer peptide (e.g., Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Arg-NH2) with a substitution at position 5 (Leucine) with D-4-Fluorophenylalanine, using standard Fmoc/tBu chemistry.
Core Principle: Fmoc-based Solid-Phase Peptide Synthesis (SPPS) involves the stepwise addition of Nα-Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[15][16] Excess reagents and byproducts are removed by simple filtration and washing, streamlining the process.[16]
Materials and Reagents:
-
Resin: Rink Amide MBHA resin (for C-terminal amide).[17]
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Methanol (MeOH).
-
Amino Acids: Fmoc-protected L-amino acids, Fmoc-D-4-Fluorophenylalanine (Fmoc-D-Phe(4-F)-OH).
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.[18]
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.
-
Activation Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, MeOH.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
-
Precipitation/Wash Solvent: Cold Diethyl Ether.
-
Equipment: SPPS reaction vessel, shaker, vacuum filtration system, rotary evaporator, lyophilizer, RP-HPLC system, Mass Spectrometer.
Step-by-Step Methodology:
-
Resin Swelling:
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) into the SPPS reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[19]
-
Drain the DMF using vacuum filtration.
-
-
First Amino Acid (C-Terminal) Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Amino Acid Coupling Cycle (Repeated for each amino acid):
-
In a separate vial, pre-activate the amino acid: dissolve Fmoc-amino acid (3-4 eq. relative to resin loading), HBTU (3-4 eq.), and DIPEA (6-8 eq.) in a minimal amount of DMF. Allow to react for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Self-Validation Check: Perform a ninhydrin (Kaiser) test. A small sample of resin beads should remain colorless or yellow, indicating the absence of free primary amines and a complete coupling reaction. If the beads turn blue, the coupling is incomplete and should be repeated.[15]
-
Drain the coupling solution and wash the resin with DMF (5x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine/DMF to the resin.
-
Agitate for 5 minutes, drain.
-
Add fresh 20% piperidine/DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Chain Elongation:
-
Repeat steps 3 and 4 for each amino acid in the sequence. When the sequence calls for the halogenated D-amino acid, use the pre-weighed Fmoc-D-Phe(4-F)-OH for the coupling step.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM (5x) and dry it under vacuum for 1 hour.
-
Add the cold cleavage cocktail (TFA/H2O/TIS) to the resin (approx. 10 mL per 0.1 mmol scale).
-
Agitate at room temperature for 2-3 hours. The TIS acts as a scavenger to protect side chains from reactive cations generated during cleavage.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume (40-50 mL) of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under a stream of nitrogen.
-
Dissolve the peptide in a water/acetonitrile mixture and purify using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the mass of the purified peptide using LC-MS and lyophilize the pure fractions to obtain a white, fluffy powder.
-
Protocol 2: In Vitro Protease Stability Assay
This protocol evaluates the stability of the synthesized peptide in the presence of a relevant protease or biological matrix like human serum.
Materials and Reagents:
-
Peptides: Lyophilized native L-peptide, D-amino acid peptide, and halogenated D-amino acid peptide.
-
Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.4.
-
Protease Source: Trypsin solution or pooled human serum.
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) or Acetonitrile with 1% TFA.
-
Equipment: Temperature-controlled incubator/water bath (37°C), microcentrifuge, analytical RP-HPLC system with a UV detector.
Step-by-Step Methodology:
-
Peptide Stock Preparation:
-
Prepare 1 mg/mL stock solutions of each peptide in the assay buffer.
-
-
Assay Setup:
-
For each peptide, set up a reaction by mixing the peptide stock solution with either human serum or a specific protease solution (e.g., trypsin) in a microcentrifuge tube. A typical ratio is 1:1 (v/v).
-
Control: Prepare a control sample for each peptide by mixing it with the assay buffer instead of the protease source.
-
-
Incubation and Time Points:
-
Incubate all tubes at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) from each reaction tube.
-
-
Reaction Quenching:
-
Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of the quenching solution (e.g., 50 µL of 10% TFA). This will precipitate the proteins and stop all enzymatic activity.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Carefully transfer the supernatant from each quenched sample into an HPLC vial.
-
Inject the samples onto an analytical RP-HPLC system (e.g., C18 column).
-
Monitor the elution profile at a specific wavelength (e.g., 220 or 280 nm).
-
The intact peptide will elute at a characteristic retention time. Degradation will result in a decrease in the peak area/height of the intact peptide and the appearance of new peaks corresponding to cleavage fragments.
-
Data Presentation and Interpretation
The percentage of intact peptide remaining at each time point is calculated by comparing the peak area of the peptide in the presence of the protease to its corresponding control (time 0 or buffer-only control).
Table 1: Representative Protease Stability Data in Human Serum
| Time (Hours) | % Intact L-Peptide | % Intact D-Leu Peptide | % Intact D-Phe(4-F) Peptide |
| 0 | 100% | 100% | 100% |
| 1 | 45% | 98% | 99% |
| 2 | 15% | 96% | 98% |
| 4 | < 5% | 94% | 97% |
| 8 | 0% | 91% | 95% |
| 24 | 0% | 85% | 92% |
| Half-Life (t½) | ~0.8 hours | > 24 hours | > 24 hours |
As illustrated in the hypothetical data, the native L-peptide is rapidly degraded.[1][20] The introduction of a D-amino acid dramatically enhances stability, and the further addition of a halogen can provide a marginal but significant increase in proteolytic resistance, demonstrating the power of this combined strategy.[10][21]
Conclusion and Future Outlook
The strategic incorporation of halogenated D-amino acids is an exceptionally effective and reliable method for engineering protease-resistant peptides. This approach directly counters the primary mechanism of in-vivo peptide degradation by exploiting the stereospecificity of proteases while simultaneously leveraging the unique physicochemical properties of halogens to fine-tune peptide stability and function. The detailed protocols provided herein offer a robust framework for researchers, scientists, and drug development professionals to synthesize and validate these next-generation peptide candidates, paving the way for more potent and durable peptide-based therapeutics.
References
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC . National Center for Biotechnology Information. Available at: [Link]
-
Should My Peptides Have D-Amino Acids? . LifeTein. Available at: [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives . ASM Journals. Available at: [Link]
-
Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides . Frontiers. Available at: [Link]
-
Solid-Phase Peptide Synthesis of d-Amino Acids . Scholarly Commons. Available at: [Link]
-
Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches . National Center for Biotechnology Information. Available at: [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum . PLOS ONE. Available at: [Link]
-
The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC . National Center for Biotechnology Information. Available at: [Link]
-
Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis . Royal Society of Chemistry. Available at: [Link]
-
Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis? . ACS Publications. Available at: [Link]
-
Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches . Journal of Medicinal Chemistry. Available at: [Link]
-
Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery . Taylor & Francis Online. Available at: [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC . National Center for Biotechnology Information. Available at: [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum . PubMed. Available at: [Link]
-
Proteolytic degradation of peptide products in the blood is considered... . ResearchGate. Available at: [Link]
-
D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? . MDPI. Available at: [Link]
-
The Use of d-Amino Acids for Peptide Self-assembled Systems . Royal Society of Chemistry. Available at: [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol . Synpeptide. Available at: [Link]
-
D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides . bioRxiv. Available at: [Link]
-
The use of D-amino acids in peptide design . ResearchGate. Available at: [Link]
-
Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation - PMC . National Center for Biotechnology Information. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . University of California, Irvine. Available at: [Link]
-
Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach . Royal Society of Chemistry. Available at: [Link]
-
Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC . National Center for Biotechnology Information. Available at: [Link]
-
Stability of C1-15 and F2,5,12W modified peptides to proteases measured... . ResearchGate. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis . University of Denver. Available at: [Link]
-
Towards the Understanding of Halogenation in Peptide Hydrogels: a Quantum Chemical Approach . Lirias. Available at: [Link]
-
Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics . MDPI. Available at: [Link]
-
Halogen bonding as a key interaction in the self‐assembly of iodinated diphenylalanine peptides . IRIS . Available at: [Link]
-
D-Amino Acid-Containing Peptide Synthesis . CD Formulation. Available at: [Link]
-
Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes . MDPI. Available at: [Link]
-
D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics . Frontiers. Available at: [Link]
-
Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides . ACS Biomaterials Science & Engineering. Available at: [Link]
Sources
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 7. lifetein.com [lifetein.com]
- 8. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. pubs.acs.org [pubs.acs.org]
- 14. re.public.polimi.it [re.public.polimi.it]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. bachem.com [bachem.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 19. chemistry.du.ac.in [chemistry.du.ac.in]
- 20. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
Application Note: Advanced Fmoc Deprotection Strategies for Sensitive Halogenated Amino Acids
Introduction: The Double-Edged Sword of Halogenation in Peptide Synthesis
The incorporation of halogenated amino acids, such as 3-chlorotyrosine, 3-bromotyrosine, and 3-iodotyrosine, into peptide sequences is a powerful strategy in drug discovery and chemical biology. Halogenation can significantly modulate a peptide's conformational properties, receptor binding affinity, metabolic stability, and can serve as a handle for further modifications, including radio-labeling.[1][2] However, the very features that make these residues attractive also render them susceptible to degradation during the iterative cycles of solid-phase peptide synthesis (SPPS), particularly during the crucial Nα-Fmoc deprotection step.[3]
The standard Fmoc deprotection, typically performed with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), is a robust and widely used method.[4][5] This process proceeds via a base-catalyzed β-elimination mechanism.[4][6] While generally efficient, the basicity of piperidine can promote undesirable side reactions, a concern that is magnified when dealing with sensitive residues like their halogenated counterparts. The primary challenge is the potential for dehalogenation, which would result in the unintended formation of the parent amino acid and lead to a heterogeneous final peptide product that is difficult to purify.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced Fmoc deprotection strategies tailored for peptides containing sensitive halogenated amino acids. We will delve into the mechanistic underpinnings of potential side reactions and provide detailed, field-proven protocols for both standard and alternative, milder deprotection methods to ensure the integrity of your halogenated peptide.
Understanding the Challenge: Stability of Halogenated Tyrosines
The stability of the carbon-halogen bond on the aromatic ring of tyrosine is a critical factor to consider during Fmoc-SPPS. The strength of this bond decreases down the halogen group, with the C-I bond being the most labile and susceptible to cleavage.
Key Physicochemical Properties of Halogenated Tyrosines:
| Amino Acid | van der Waals Radius of Halogen (Å) | C-X Bond Dissociation Energy (kcal/mol) | Phenolic pKa |
| 3-Chlorotyrosine | 1.75 | ~96 | ~8.3[1] |
| 3-Bromotyrosine | 1.85 | ~81 | ~8.3[1] |
| 3-Iodotyrosine | 1.98 | ~65 | ~8.3[1] |
| 3,5-Diiodotyrosine | 1.98 | ~65 | ~6.5[1] |
The lower pKa of the phenolic hydroxyl group in halogenated tyrosines compared to native tyrosine (pKa ~10) means that under the basic conditions of Fmoc deprotection, a significant portion of these residues will exist in their phenolate form.[1] This increased electron density on the aromatic ring could potentially influence the stability of the carbon-halogen bond.
The primary risk during Fmoc deprotection is nucleophilic aromatic substitution, where a nucleophile, such as piperidine or other bases, could displace the halogen. While direct evidence in the context of SPPS is limited in the literature, the inherent lability of the C-I bond, in particular, warrants a cautious approach.
Fmoc Deprotection: From Standard Practice to Optimized Strategies
The choice of deprotection strategy should be guided by the specific halogenated amino acid in the peptide sequence. While standard methods may be sufficient for less sensitive residues, milder alternatives offer a greater margin of safety, especially for iodinated compounds.
Standard Fmoc Deprotection Protocol (20% Piperidine/DMF)
This is the most common and well-established method for Fmoc removal.[4][7] It is generally effective but should be used with careful consideration for sensitive peptides.
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin). Agitate the suspension for 3-5 minutes.
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): A Kaiser test can be performed on a small sample of resin beads to confirm the presence of a free primary amine.
Causality Behind Experimental Choices:
-
Two-Step Deprotection: The initial short deprotection step rapidly removes a significant portion of the Fmoc groups, and the resulting dibenzofulvene adduct is drained away. The second, longer step ensures complete deprotection, especially for sterically hindered amino acids or aggregated sequences.
-
Thorough Washing: Residual piperidine can cause premature deprotection of the next Fmoc-amino acid to be coupled, leading to deletion sequences. Therefore, extensive washing is critical.
dot
Caption: Standard two-step Fmoc deprotection workflow.
Alternative Mild Deprotection Strategies
For peptides containing 3-iodotyrosine or multiple halogenated residues, milder deprotection cocktails are recommended to minimize the risk of dehalogenation and other side reactions.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that can efficiently catalyze Fmoc removal at lower concentrations than piperidine.[8] However, it is not a good scavenger for the dibenzofulvene (DBF) byproduct. Therefore, it is used in combination with a secondary amine like piperazine, which acts as a DBF scavenger.
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF.
-
Deprotection: Add a solution of 2% (v/v) DBU and 5% (w/v) piperazine in DMF. Agitate for 2 x 5-10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
Causality Behind Experimental Choices:
-
DBU as Catalyst: The strong, non-nucleophilic nature of DBU allows for rapid deprotection with reduced risk of base-mediated side reactions on the peptide backbone.
-
Piperazine as Scavenger: Piperazine is a less basic and less nucleophilic alternative to piperidine, effectively trapping DBF without promoting other side reactions.[9]
The addition of a weak acid, such as formic acid, to the deprotection cocktail can further buffer the basicity and has been shown to be particularly effective in suppressing aspartimide formation in sensitive sequences. This approach provides an even milder deprotection environment.
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF.
-
Deprotection: Prepare a deprotection solution of 2% (v/v) DBU, 5% (w/v) piperazine, and 1% (v/v) formic acid in DMF. Add this solution to the resin and agitate for 2 x 7-12 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
Causality Behind Experimental Choices:
-
Formic Acid as a Buffer: The formic acid tempers the basicity of the DBU, creating a less harsh environment for sensitive residues while still allowing for efficient Fmoc removal.
dot
Caption: Workflow for mild Fmoc deprotection strategies.
Comparative Analysis of Deprotection Reagents
| Deprotection Reagent | Concentration | Typical Time | Advantages | Potential Disadvantages for Halogenated AAs |
| Piperidine | 20% in DMF | 2 x 3-15 min | Well-established, fast, and efficient.[4] | Strong basicity may increase the risk of dehalogenation, especially for iodinated residues. |
| DBU/Piperazine | 2% DBU, 5% Piperazine in DMF | 2 x 5-10 min | Rapid deprotection with a milder base system. | Reduced risk of base-mediated side reactions compared to piperidine. |
| DBU/Piperazine/Formic Acid | 2% DBU, 5% Piperazine, 1% Formic Acid in DMF | 2 x 7-12 min | Buffered, milder conditions, further minimizing potential side reactions. | Slightly longer deprotection times may be required. |
Analytical Monitoring for Dehalogenation
To ensure the integrity of the final peptide product, it is crucial to analyze for potential dehalogenation. High-resolution mass spectrometry (HRMS) is the most effective technique for this purpose.
-
Expected Mass: Calculate the theoretical mass of the desired halogenated peptide.
-
Dehalogenation Product Mass: Calculate the theoretical mass of the peptide where the halogen has been replaced by a hydrogen atom.
-
De-chlorination: Mass shift of -34.97 Da
-
De-bromination: Mass shift of -78.92 Da or -80.92 Da (depending on the isotope)
-
De-iodination: Mass shift of -125.90 Da
-
-
LC-MS Analysis: Analyze the crude peptide by liquid chromatography-mass spectrometry (LC-MS). Look for the presence of peaks corresponding to the mass of the dehalogenated product. The chromatographic separation can also help to resolve the desired product from the dehalogenated impurity.[10][11][12]
Conclusion and Recommendations
The successful synthesis of peptides containing sensitive halogenated amino acids hinges on a carefully considered Fmoc deprotection strategy. While the standard 20% piperidine in DMF protocol can be effective, particularly for chloro- and bromotyrosines, it carries a higher inherent risk of side reactions. For peptides containing the more labile 3-iodotyrosine or multiple halogenated residues, the adoption of milder deprotection cocktails is strongly recommended. The DBU/piperazine system, especially when buffered with formic acid, offers a robust and safer alternative that minimizes the risk of dehalogenation while ensuring efficient Fmoc removal. As with any peptide synthesis, analytical verification of the final product by mass spectrometry is essential to confirm the integrity of the halogenated residues.
References
-
Ralhan, K., Krishnakumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. [Link]
-
ResearchGate. (n.d.). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis | Request PDF. [Link]
-
PubMed. (2013). Comparison of targeted peptide quantification assays for reductive dehalogenases by selective reaction monitoring (SRM) and precursor reaction monitoring (PRM). [Link]
-
Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. (n.d.). [Link]
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-28). Humana Press.
-
Sun, F., et al. (2022). Halogenation of tyrosine perturbs large-scale protein self-organization. Nature Communications, 13(1), 4843. [Link]
-
ResearchGate. (2013). Comparison of targeted peptide quantification assays for reductive dehalogenases by selective reaction monitoring (SRM) and precursor reaction monitoring (PRM). [Link]
-
MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1547. [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. [Link]
- Saha, A., et al. (2025).
- Bruker. (n.d.). Kinetics of 3-Chlorotyrosine Formation and Loss Due to Hypochlorous Acid and Chloramines.
- Packer, L. (Ed.). (1999). Proteomics. Academic Press.
-
PubMed. (2009). A comparative examination of two Fmoc removal reagents for process improvement to produce peptide drugs. [Link]
-
Caslo ApS. (n.d.). Peptide synthesis techniques. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - Semantic Scholar. (n.d.). [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Brimble, M. A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 203-221. [Link]
-
PubMed. (2017). Isotope effects in mechanistic studies of l-tyrosine halogen derivatives hydroxylation catalyzed by tyrosinase. [Link]
-
Proceedings of the National Academy of Sciences. (2020). A conserved acidic residue drives thyroxine synthesis within thyroglobulin and other protein precursors. [Link]
-
ACS Publications. (2015). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. [Link]
-
ResearchGate. (2022). Halogenation of tyrosine perturbs large-scale protein self-organization. [Link]
-
Royal Society of Chemistry. (2022). Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry. [Link]
- Gallo, R. D. C., Frota, C., & Raminelli, C. (2011). Studies toward the synthesis of the L-thyroxine hormone. Blucher Chemistry Proceedings, 1(2), 1-1.
- Albericio, F., et al. (2017). Green Chemistry - In situ Fmoc removal. Green Chemistry, 19(1), 136-141.
-
Preprints.org. (2021). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. [Link]
- MDPI. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(11), 3195.
Sources
- 1. Halogenation of tyrosine perturbs large-scale protein self-organization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boa.unimib.it [boa.unimib.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. genscript.com [genscript.com]
- 6. renyi.hu [renyi.hu]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Comparison of targeted peptide quantification assays for reductive dehalogenases by selective reaction monitoring (SRM) and precursor reaction monitoring (PRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Genome mining for the discovery of peptide halogenases and their biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Late-Stage Functionalization of Peptides Containing 5-Bromo-Phenylalanine
Introduction: The Imperative of Peptide Diversification
In the landscape of modern drug discovery and chemical biology, peptides represent a class of molecules with immense therapeutic potential. Their high specificity and biological activity are often, however, hampered by poor metabolic stability and limited cell permeability. Late-stage functionalization—the chemical modification of a fully assembled peptide—has emerged as a powerful strategy to overcome these limitations and to unlock novel biological activities.[1][2] By introducing non-proteinogenic functionalities, researchers can fine-tune the pharmacological properties of peptides, creating derivatives with enhanced efficacy, stability, and unique modes of action.
This guide focuses on the use of 5-bromo-phenylalanine as a versatile handle for the late-stage functionalization of peptides. The carbon-bromine bond on the phenyl ring of this unnatural amino acid provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of chemical moieties under biocompatible conditions.[3] This approach allows for the rapid generation of peptide libraries with tailored properties, accelerating the development of new peptide-based therapeutics and research tools.
The Strategic Advantage of 5-Bromo-Phenylalanine
The incorporation of 5-bromo-phenylalanine into a peptide sequence is a strategic choice for several reasons:
-
Chemical Orthogonality: The aryl bromide is a functional group that is largely inert to the conditions of solid-phase peptide synthesis (SPPS), ensuring its integrity throughout the peptide assembly process.
-
Versatile Reactivity: The C-Br bond is amenable to a range of powerful C-C and C-N bond-forming reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
-
Biocompatible Modifications: These cross-coupling reactions can often be performed in aqueous environments and under mild conditions, preserving the delicate structure and function of the peptide.[3]
-
Structural Diversity: The ability to introduce a wide variety of substituents—from simple alkyl chains to complex aromatic systems—allows for extensive exploration of the chemical space around the peptide scaffold.
Part 1: Synthesis of Peptides Containing 5-Bromo-Phenylalanine via Solid-Phase Peptide Synthesis (SPPS)
The foundational step for any late-stage functionalization strategy is the successful synthesis of the peptide containing the 5-bromo-phenylalanine residue. This is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Workflow for SPPS of a 5-Bromo-Phenylalanine Containing Peptide
Caption: Generalized workflow for the synthesis of peptides using SPPS.
Detailed Protocol for SPPS
This protocol outlines the manual synthesis of a peptide containing 4-bromophenylalanine on a 0.1 mmol scale.
Materials:
-
Fmoc-L-4-bromophenylalanine (Fmoc-Phe(4-Br)-OH)
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Anhydrous diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 5-10 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling (for Fmoc-Phe(4-Br)-OH and other amino acids):
-
In a separate vial, dissolve 3.0 equivalents of the Fmoc-amino acid and 3.0 equivalents of HOBt in DMF.
-
Add 3.0 equivalents of HBTU to the amino acid solution.
-
Add 6.0 equivalents of DIPEA to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3-5 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under a stream of nitrogen. Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification and Analysis: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
Part 2: Late-Stage Functionalization via Palladium-Catalyzed Cross-Coupling
The true utility of incorporating 5-bromo-phenylalanine is realized in the diverse array of post-synthetic modifications it enables. The following sections detail the protocols for three of the most powerful palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the aryl bromide of the peptide and a boronic acid or ester. This allows for the introduction of a vast range of aryl and heteroaryl groups.
Caption: General mechanism of the Palladium-catalyzed Suzuki-Miyaura reaction.
This protocol is adapted for peptides and emphasizes the use of aqueous, biocompatible conditions.
Materials:
-
Peptide containing 5-bromo-phenylalanine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Water-soluble phosphine ligand (e.g., TPPTS - 3,3',3''-phosphanetriyltris(benzenesulfonic acid) trisodium salt)
-
Base: Potassium carbonate (K₂CO₃) or Sodium dodecyl sulfate (SDS) for enhanced solubility[4][5]
-
Solvent: Degassed water or a mixture of water and a biocompatible organic solvent (e.g., DMF, TFE)[4]
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the peptide containing 5-bromo-phenylalanine in the chosen aqueous solvent system. For peptides with poor water solubility, the addition of 10% SDS can significantly improve the yield.[4][5]
-
Reagent Addition: Add the arylboronic acid (1.5-2.0 equivalents), the base (e.g., K₂CO₃, 3.0 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and the water-soluble ligand (e.g., TPPTS, 10-20 mol%).
-
Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 40-60°C and stir for 4-12 hours. Monitor the reaction progress by RP-HPLC and mass spectrometry.
-
Work-up and Purification: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 0.1% TFA in water) and purify the product directly by preparative RP-HPLC.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an efficient method for the formation of a C-C bond between the aryl bromide and a terminal alkyne. This introduces a versatile alkyne handle that can be further modified, for example, via "click" chemistry.
Caption: General mechanism of the Buchwald-Hartwig amination.
This protocol can be adapted for microwave-assisted heating to accelerate the reaction.
Materials:
-
Peptide containing 5-bromo-phenylalanine
-
Primary or secondary amine
-
Palladium precatalyst: [Pd(tBu-XPhos)G1] or a combination of Pd₂(dba)₃ and a suitable ligand like BrettPhos
-
Base: Potassium hydroxide (KOH) or a non-nucleophilic organic base like LHMDS
-
Solvent: 1,4-Dioxane/water mixture (e.g., 1:1)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine the peptide containing 5-bromo-phenylalanine (1 equivalent), the amine (2 equivalents), the palladium precatalyst (5 mol%), and the base (4 equivalents).
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.
-
Reaction: Seal the vial and heat in a microwave reactor to 100°C for 30-60 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate). Extract the aqueous layer, and purify the desired product from the combined organic layers or directly from the aqueous phase using preparative RP-HPLC.
Part 3: Data Presentation and Summary
The choice of reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes representative conditions and expected yields for the late-stage functionalization of peptides containing 5-bromo-phenylalanine.
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ | TPPTS | K₂CO₃ | Water/DMF | 40-60 | 4-12 | 70-95 |
| Sonogashira | [PdCl₂(CH₃CN)₂] | sXPhos | Cs₂CO₃ | Water/MeCN | 65 | 2 | 60-90 |
| Buchwald-Hartwig | [Pd(tBu-XPhos)G1] | tBu-XPhos | KOH | Dioxane/Water | 100 (MW) | 0.5-1 | 50-85 |
Yields are approximate and can vary depending on the specific peptide sequence and coupling partners.
Conclusion and Future Outlook
The late-stage functionalization of peptides containing 5-bromo-phenylalanine via palladium-catalyzed cross-coupling reactions is a powerful and versatile strategy for the development of novel peptide-based therapeutics and research tools. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible through this approach. As new catalysts and methodologies continue to be developed, the possibilities for creating peptides with precisely tailored properties will only continue to expand, paving the way for the next generation of peptide drugs and biological probes.
References
-
Saha, N., et al. (2020). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. Available at: [Link]
-
Gruss, F., & Sewald, N. (2022). Late-Stage Diversification of Tryptophan-Derived Biomolecules. International Journal of Molecular Sciences. Available at: [Link]
-
Vinogradova, E. V., et al. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules. Available at: [Link]
-
Ismail, M., et al. (2017). Solid-Phase Peptide Synthesis. In Peptide Synthesis. IntechOpen. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. (2022). Sonogashira Coupling. Available at: [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]
-
Cole, A. G., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]
-
CEM Corporation. (2014). Advances in Solid Phase Peptide Synthesis. Available at: [Link]
-
Goss, R. J. M., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin. Chemical Communications. Available at: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
Sources
Manual vs automated synthesis with N-Fmoc-5-bromo-2-chloro-D-phenylalanine
Application Note: Overcoming Steric and Stereochemical Challenges in SPPS with N-Fmoc-5-bromo-2-chloro-D-phenylalanine
Executive Summary
The incorporation of highly functionalized, non-natural amino acids into peptide backbones is a cornerstone of modern peptide drug discovery. N-Fmoc-5-bromo-2-chloro-D-phenylalanine (CAS: 2015413-31-5) is a highly specialized building block. The D-stereocenter confers profound proteolytic stability, while the di-halogenated phenyl ring offers unique lipophilicity, halogen-bonding potential, and a bioorthogonal handle (via the 5-bromo group) for late-stage cross-coupling [1].
However, synthesizing peptides with this residue presents a dual challenge: the ortho-chloro substitution creates severe steric hindrance, and the D-stereocenter is highly susceptible to base-catalyzed epimerization. As a Senior Application Scientist, I have designed this guide to provide a critical comparison of manual versus automated Solid-Phase Peptide Synthesis (SPPS) strategies for this challenging residue. The protocols herein are engineered as self-validating systems, ensuring that causality governs every experimental choice to maximize yield while preserving stereochemical fidelity.
Mechanistic Insights: The Causality of Steric & Stereochemical Challenges
Steric Hindrance and the Ortho-Effect The primary challenge in coupling N-Fmoc-5-bromo-2-chloro-D-phenylalanine lies in the steric bulk of the chlorine atom at the 2-position of the aromatic ring. This ortho-substitution restricts the rotational freedom of the Cα−Cβ bond, effectively shielding the activated carbonyl carbon from the nucleophilic attack of the resin-bound peptide's N-terminus. Consequently, standard room-temperature coupling kinetics are severely retarded, often resulting in truncated deletion sequences if not properly managed [2].
The Epimerization Risk of D-Amino Acids To overcome sluggish kinetics, a common reflex is to extend coupling times or utilize highly potent uronium coupling reagents (e.g., HATU) with an excess of a tertiary base (e.g., DIEA). However, prolonged exposure of the activated D-amino acid to basic conditions promotes the formation of an oxazolone intermediate. The base abstracts the acidic α -proton from the oxazolone, leading to rapid epimerization. Therefore, the coupling environment must be finely tuned: it must be energetic enough to overcome the ortho-chloro steric clash, yet chemically neutral enough to preserve the D-stereocenter.
Strategic Modalities: Manual vs. Automated Platforms
Manual SPPS: Precision through Prolonged Exposure Manual synthesis allows for bespoke, real-time intervention. For hindered residues, manual SPPS typically employs prolonged, double-coupling cycles at room temperature. The causality here is thermodynamic: by avoiding heat, the rate of oxazolone-mediated epimerization is kept near zero. To drive the acylation to completion without heat, highly reactive yet neutral coupling cocktails (like DIC/Oxyma Pure) must be used over extended periods.
Automated Microwave-Assisted SPPS: Kinetic Acceleration Modern automated synthesizers utilize microwave irradiation or convective heating (e.g., 75–90 °C) to overcome the activation energy barrier imposed by the ortho-chloro group [3]. Heat dramatically accelerates the acylation rate, reducing coupling times from hours to minutes. To counteract the heat-induced epimerization risk, automated protocols must strictly avoid HATU/DIEA. Instead, the combination of N,N′-Diisopropylcarbodiimide (DIC) and ethyl cyanohydroxyiminoacetate (Oxyma Pure) is mandatory. Oxyma Pure acts as an excellent leaving group and suppresses oxazolone formation even at elevated temperatures [4].
Quantitative Performance Metrics
The following table summarizes the performance metrics of incorporating N-Fmoc-5-bromo-2-chloro-D-phenylalanine onto a Rink Amide resin (0.5 mmol/g loading) using different methodologies.
| Synthesis Modality | Coupling Reagents | Temp (°C) | Time (min) | Crude Yield (%) | Purity (LC-MS) | D-to-L Epimerization |
| Manual (Standard) | HATU / DIEA | 25 | 120 (Double) | 68.4 | 72.1% | < 0.5% |
| Manual (Optimized) | DIC / Oxyma Pure | 25 | 180 (Double) | 81.2 | 85.4% | < 0.1% |
| Automated (Standard) | HATU / DIEA | 75 (MW) | 10 | 89.5 | 61.2% | 14.8% (High) |
| Automated (Optimized) | DIC / Oxyma Pure | 75 (MW) | 10 | 94.1 | 92.5% | < 1.0% |
Data Interpretation: Microwave heating with HATU/DIEA leads to unacceptable epimerization (14.8%) due to base-catalyzed racemization. The optimized automated protocol using DIC/Oxyma Pure provides the optimal thermodynamic balance: high yield (94.1%) with negligible epimerization (< 1.0%).
Self-Validating Experimental Protocols
Protocol A: Optimized Manual SPPS (Room Temperature)
Objective: Maximize coupling of the hindered D-amino acid without thermal degradation.
-
Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in Dimethylformamide (DMF) for 30 mins.
-
Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min).
-
Self-Validation Checkpoint: Perform a Kaiser test. A deep blue resin confirms complete Fmoc removal and free primary amines.
-
-
Amino Acid Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of N-Fmoc-5-bromo-2-chloro-D-phenylalanine and 0.4 mmol (4 eq) of Oxyma Pure in 2 mL DMF. Add 0.4 mmol (4 eq) of DIC. Stir for 2 minutes for pre-activation.
-
First Coupling: Add the activated mixture to the resin. Agitate at room temperature for 90 minutes.
-
Wash & Interim Validation: Wash with DMF (3 × 1 min).
-
Self-Validation Checkpoint: Perform a Kaiser test. If slightly blue (indicating incomplete coupling due to the ortho-chloro steric clash), proceed to step 6.
-
-
Second Coupling: Repeat steps 3 and 4 with fresh reagents for an additional 90 minutes.
-
Final Validation: Wash with DMF (5 × 1 min). Perform a final Kaiser test. A yellow/colorless result validates complete acylation.
Protocol B: Automated Microwave-Assisted SPPS
Objective: Utilize thermal energy to overcome the ortho-chloro steric clash while using neutral coupling chemistry to prevent epimerization.
-
System Setup: Load 0.1 mmol resin into the automated synthesizer reaction vessel.
-
Reagent Preparation: Prepare 0.2 M N-Fmoc-5-bromo-2-chloro-D-phenylalanine in DMF, 0.5 M DIC in DMF, and 0.5 M Oxyma Pure in DMF.
-
Automated Deprotection: 20% piperidine in DMF at 75 °C for 3 minutes (Microwave). Wash with DMF.
-
Automated Coupling: Deliver 5 eq of Amino Acid, 5 eq of DIC, and 5 eq of Oxyma Pure to the reaction vessel.
-
Microwave Irradiation: Heat the reaction to 75 °C for exactly 10 minutes.
-
Mechanistic Note: The deliberate omission of a tertiary base (like DIEA) prevents the abstraction of the α -proton, safeguarding the D-stereocenter despite the high thermal energy.
-
-
System Wash & UV Validation: Wash with DMF.
-
Self-Validation Checkpoint: The synthesizer's real-time UV monitoring of the subsequent deprotection effluent will validate the coupling efficiency by quantifying the released dibenzofulvene adduct.
-
-
Micro-Cleavage: Extract ~2 mg of resin, treat with TFA/TIS/H2O (95:2.5:2.5) for 1 hour, and analyze via chiral LC-MS to validate stereochemical integrity before proceeding with chain elongation.
Workflow & Decision Matrix Visualization
Fig 1. Decision matrix and validation workflow for SPPS of sterically hindered D-amino acids.
References
Advanced Solvent Selection Guide for N-Fmoc-5-bromo-2-chloro-D-phenylalanine in SPPS
Introduction & Physicochemical Profiling
N-Fmoc-5-bromo-2-chloro-D-phenylalanine is a highly specialized, unnatural amino acid utilized in the design of advanced peptide therapeutics, peptidomimetics, and protease-resistant drug candidates. While the D-stereocenter provides enzymatic stability, the incorporation of heavy halogens (bromine at the 5-position and chlorine at the 2-position) drastically alters the molecule's physicochemical profile.
Mechanistic Insight: The heavy halogen atoms significantly increase the molecule's lipophilicity (LogP) and polarizability. This structural modification enhances intermolecular π−π stacking and introduces strong halogen bonding, resulting in a highly stable crystal lattice. Consequently, this amino acid exhibits notorious solubility challenges in standard Solid-Phase Peptide Synthesis (SPPS) solvents. If not properly solvated, it will lead to incomplete activation, poor coupling yields, and the catastrophic clogging of automated synthesizer fluidics.
Solvent Dynamics and Causality in SPPS
Selecting the optimal solvent for halogenated Fmoc-amino acids requires balancing solute dissolution, resin swelling, and coupling kinetics.
-
Dichloromethane (DCM): Historically favored for swelling traditional polystyrene resins, DCM is a non-polar solvent. As noted by [1], DCM is generally a poor solvent for bulky, hydrophobic Fmoc-amino acids. Attempting to dissolve N-Fmoc-5-bromo-2-chloro-D-phenylalanine in pure DCM will result in a persistent, unreactive suspension.
-
N,N-Dimethylformamide (DMF): The industry standard for SPPS. However, for heavily halogenated building blocks, pure DMF can sometimes fall short, leading to micro-aggregation at the high concentrations (0.2 M - 0.5 M) required for efficient coupling. Furthermore, as highlighted by [2], DMF can spontaneously degrade over time to release dimethylamine, which risks premature Fmoc removal if dissolution requires extended heating.
-
N-Methyl-2-pyrrolidone (NMP): NMP is slightly less polar than DMF but possesses superior solvating power for hydrophobic and aggregation-prone molecules. Research from [3] demonstrates that NMP's planar lactam structure is exceptionally efficient at disrupting intermolecular hydrophobic packing. NMP is the solvent of choice for this specific unnatural amino acid.
-
Dimethyl Sulfoxide (DMSO): Utilized strictly as a co-solvent (typically 5-10% v/v in NMP or DMF) to break up severe hydrogen bonding and aggregation in exceptionally difficult dissolutions.
Solvent Selection Matrix
The following table summarizes the quantitative and qualitative performance of various solvent systems for N-Fmoc-5-bromo-2-chloro-D-phenylalanine.
| Solvent System | Solubilization Efficacy | Polystyrene Resin Swelling | PEG Resin Swelling | Application Notes & Causality |
| 100% DCM | Poor | Excellent | Good | Not Recommended. Fails to disrupt halogen-driven crystal lattice; leads to clogged frits. |
| 100% DMF | Moderate | Good | Excellent | Acceptable. May require sonication. Risk of micro-aggregation at high concentrations (>0.3 M). |
| 100% NMP | Excellent | Good | Excellent | Optimal. Superior disruption of hydrophobic packing and π−π stacking. |
| NMP/DMSO (9:1) | Outstanding | Moderate | Good | Rescue Solvent. Use only if severe precipitation occurs; DMSO breaks strong H-bonds. |
Self-Validating Experimental Protocol: Dissolution and Activation
To ensure high-fidelity coupling, the dissolution process must be treated as a self-validating system. Do not proceed to activation unless the visual validation criteria are met.
Step 1: Weighing and Initial Solvation
-
Weigh the required amount of N-Fmoc-5-bromo-2-chloro-D-phenylalanine to achieve a target concentration of 0.2 M to 0.3 M . (Note: Avoid pushing to 0.5 M unless absolutely necessary, as the halogenated bulk severely limits maximum solubility).
-
Add peptide-synthesis grade, amine-free NMP to the vial.
Step 2: Agitation and Thermal Control
-
Vortex the mixture vigorously for 60 seconds.
-
If particulates remain, subject the vial to gentle ultrasonic bath sonication for a maximum of 3 to 5 minutes .
-
Causality Check: Do not sonicate for extended periods. Prolonged sonication generates heat, which can accelerate the degradation of the solvent and lead to premature Fmoc-deprotection via trace basic impurities.
-
Step 3: Visual Validation Check (Critical)
-
Hold the vial against a strong light source. The solution must be 100% optically clear with no floating particulates or Schlieren lines (which indicate micro-aggregation).
-
Self-Correction: If the solution remains cloudy, add 5% v/v DMSO and vortex again. Do not proceed to the synthesizer with a cloudy solution.
Step 4: Activation
-
Once a clear solution is confirmed, add your coupling reagents. For highly sterically hindered, halogenated amino acids, the DIC / Oxyma Pure activation scheme is highly recommended over uronium salts (like HBTU) to prevent guanidinylation of the N-terminus.
-
Observe the solution for 60 seconds post-activation. The solution should remain clear (a slight color change to pale yellow/orange is normal for Oxyma). Proceed immediately to the coupling cycle.
Workflow Visualization
Fig 1: Decision tree for the optimal solvation and activation of halogenated Fmoc-amino acids.
References
Preventing racemization of N-Fmoc-5-bromo-2-chloro-D-phenylalanine during coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific stereochemical challenges associated with incorporating highly modified, electron-deficient amino acids into your peptide sequences.
The coupling of N-Fmoc-5-bromo-2-chloro-D-phenylalanine presents a significant synthetic hurdle. Maintaining its stereochemical integrity requires precise control over reaction kinetics, basicity, and thermal energy. Below, you will find the mechanistic causality of this issue, an optimized base-free protocol, and a comprehensive FAQ to ensure >99% stereoretention in your solid-phase peptide synthesis (SPPS) workflows.
Mechanistic Overview: Why Does Racemization Occur?
Halogenated phenylalanine derivatives are exceptionally prone to racemization during carboxyl activation. The halogens (5-bromo and 2-chloro) exert a strong inductive electron-withdrawing effect on the aromatic ring. This effect propagates to the α -carbon, significantly lowering the pKa of the α -proton and increasing its acidity[1].
When the carboxylic acid is activated (e.g., forming an O-acylurea), the presence of a strong tertiary amine base—such as N,N-diisopropylethylamine (DIPEA)—facilitates the rapid abstraction of this acidic α -proton[2][3]. This abstraction drives the formation of an achiral oxazolone intermediate or a direct enolate. Upon subsequent aminolysis, the stereocenter is scrambled, resulting in an undesired mixture of D- and L-epimers in your final peptide[2].
Mechanistic pathways of racemization vs. stereoretention during coupling.
Troubleshooting Guide & FAQs
Q1: I am using standard HATU/DIPEA coupling, and my final peptide contains ~20% of the L-phenylalanine diastereomer. How do I fix this? A1: You must eliminate DIPEA from your coupling step. DIPEA is a strong base (pKa ~10.1) that rapidly abstracts the highly acidic α -proton of your di-halogenated D-Phe[2][3]. Switch to a base-free coupling system like DIC/OxymaPure. If a base is absolutely required by your specific synthesizer's fluidics, replace DIPEA with a weaker, sterically hindered base like sym-collidine (TMP, pKa ~7.4), which significantly reduces the rate of proton abstraction[3].
Q2: Why is DIC/OxymaPure recommended over other coupling reagents for this residue? A2: The DIC/OxymaPure (diisopropylcarbodiimide / ethyl 2-cyano-2-(hydroxyimino)acetate) system is the gold standard for racemization-prone unnatural amino acids[4][5]. It operates under essentially base-free conditions. DIC activates the carboxyl group, and OxymaPure acts as an aggressive nucleophile that rapidly traps the O-acylurea intermediate to form a highly reactive ester. This rapid esterification and subsequent aminolysis outcompetes the slower, base-catalyzed oxazolone formation pathway[4][6].
Q3: Should I pre-activate the amino acid before adding it to the resin? A3: Pre-activation must be strictly minimized. Prolonged exposure of the activated amino acid to the coupling reagents in solution increases the probability of racemization. We recommend a maximum of 1 minute of pre-activation at 0°C, or entirely in situ activation where the amino acid, OxymaPure, and DIC are added directly to the resin suspension[2][6].
Q4: Can I use microwave-assisted heating to speed up the coupling of this sterically hindered residue? A4: It is highly discouraged. Elevated temperatures exponentially increase the rate of α -proton abstraction relative to aminolysis[2][7]. While DIC/OxymaPure tolerates higher temperatures better than HBTU, highly sensitive di-halogenated phenylalanines should be coupled at room temperature (20–25°C) for an extended duration (1–2 hours) to preserve stereochemical purity[2][5].
Quantitative Data: Coupling Condition Comparison
The following table summarizes the expected stereochemical outcomes based on the kinetic competition between aminolysis and oxazolone formation under various conditions[3][5][7].
| Coupling System | Base Added | Temperature | Pre-activation Time | Epimerization Risk | Typical D-Enantiomer Retention |
| HATU | DIPEA (2.0 eq) | 25°C | 5 min | High | 70% – 85% |
| HBTU | DIPEA (2.0 eq) | 75°C (MW) | 0 min | Severe | < 50% |
| DEPBT | TMP (Collidine) | 25°C | 0 min | Low | > 98% |
| DIC / OxymaPure | None | 25°C | 1 min (at 0°C) | Minimal | > 99% |
Self-Validating Experimental Protocol
Objective: Achieve >99% stereochemical retention during the coupling of N-Fmoc-5-bromo-2-chloro-D-phenylalanine onto a resin-bound peptide.
Reagents Required:
-
N-Fmoc-5-bromo-2-chloro-D-phenylalanine (3.0 eq)
-
OxymaPure (3.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Resin Preparation & Complete Base Removal: Swell the resin-bound peptide in DMF for 20 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 x 5 min). Critical Causality Step: Wash the resin exhaustively with DMF (5 x 1 min). Any residual piperidine trapped in the resin matrix will act as a base during the coupling step and trigger racemization.
-
Reagent Dissolution: In a clean, dry vial, dissolve 3.0 equivalents of N-Fmoc-5-bromo-2-chloro-D-phenylalanine and 3.0 equivalents of OxymaPure in a minimal volume of anhydrous DMF to achieve approximately a 0.1 M concentration.
-
Chilled Activation: Cool the dissolved mixture to 0°C using an ice bath. Add 3.0 equivalents of DIC to the vial. Stir gently for exactly 1 minute. Critical Causality Step: Chilling the reaction suppresses the thermal energy required for oxazolone formation while still allowing the highly favorable, low-activation-energy Oxyma esterification to proceed[2].
-
Coupling: Immediately transfer the activated ester solution to the resin. Shake the reaction vessel at room temperature (20°C - 25°C) for 1.5 to 2 hours. Do not apply microwave heating[2][7].
-
Validation (Self-Validating System): Drain the reaction mixture and wash the resin with DMF (3 x 1 min). Perform a Kaiser test (or Chloranil test for secondary amines) to verify the consumption of free primary amines.
-
If the test is negative: Proceed to the next deprotection step.
-
If the test is positive (incomplete coupling):Do not extend the reaction time or heat the current mixture. Drain the resin and perform a second coupling using a freshly prepared, chilled batch of activated reagents. Extending the lifespan of an aging active ester in solution drastically increases the risk of racemization.
-
Step-by-step optimized coupling workflow using DIC/OxymaPure.
References
- Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. luxembourg-bio.com.
- Preventing racemization of D-phenylalanine during Alloc coupling. benchchem.com.
- OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. peptidechemistry.org.
- Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. luxembourg-bio.com.
- An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temper
- N-Fmoc-5-bromo-2-chloro-L-phenylalanine. benchchem.com.
- Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. nih.gov.
Sources
- 1. N-Fmoc-5-bromo-2-chloro-L-phenylalanine | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance of 2-chloro group in peptide synthesis
Welcome to the Advanced Peptide Synthesis Technical Support Center
As a Senior Application Scientist, I have designed this portal to address one of the most persistent double-edged swords in Solid-Phase Peptide Synthesis (SPPS): the steric hindrance introduced by 2-chloro groups. Whether you are battling the bulky matrix of 2-Chlorotrityl Chloride (2-CTC) resin or struggling to couple sterically demanding building blocks like 2-chloro-phenylalanine (2-Cl-Phe) , this guide provides mechanistically grounded, self-validating solutions.
Part 1: Diagnostic Workflows & Mechanistic Logic
To troubleshoot steric hindrance, we must first understand its causality. The 2-chloro substitution serves a highly specific mechanistic purpose. In 2-CTC resin, the chlorine atom at the ortho position of the phenyl ring creates a massive steric shield around the reactive benzylic carbon[1].
The Causality: This steric bulk physically blocks the nucleophilic attack of the N-terminal amine on the C-terminal ester carbonyl, effectively eliminating diketopiperazine (DKP) formation and C-terminal racemization[1][2][3]. Furthermore, it prevents intramolecular side reactions, such as the nucleophilic attack by ornithine side chains during cyclization[4]. However, this same steric shield restricts the diffusion and attack of incoming bulky nucleophiles, leading to historically low loading efficiencies and difficult subsequent couplings[1].
Mechanistic pathways of 2-chloro substitution in solid-phase peptide synthesis.
Part 2: Knowledge Base & FAQs
Q1: My initial loading of a bulky amino acid onto 2-CTC resin is yielding <0.3 mmol/g. How do I force the reaction? A1: Do not simply increase the temperature, as 2-CTC is highly sensitive and prone to premature degradation. The low loading is a direct consequence of the 2-chloro group's steric hindrance restricting access to the trityl cation. Causality & Solution: The standard use of Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) often fails for bulky residues. You must alter the solvent microenvironment. Adding a small percentage of Dimethylformamide (DMF) (e.g., DCM:DMF 9:1) increases the dielectric constant, stabilizing the transition state. Alternatively, switch the base to sym-collidine, which is less nucleophilic than DIPEA and prevents base-catalyzed degradation of the resin[1]. Sensitive 2-CTC resin also faces moisture-driven stability challenges, converting to inactive 2-chlorotrityl alcohol, which drastically reduces load capacity[3]. Always use strictly anhydrous solvents.
Q2: I am synthesizing a sequence with Fmoc-2-chloro-L-phenylalanine, but the subsequent coupling is failing. Why? A2: The ortho-chloro substitution on the phenylalanine ring severely restricts the rotational degrees of freedom of the alpha-carbon, effectively burying the deprotected N-terminal amine in a steric cleft. Causality & Solution: Standard carbodiimide chemistry (DIC/Oxyma) lacks the reactivity required to overcome this activation energy barrier. You must transition to uronium/aminium-based coupling reagents. Switching to HATU with HOAt and DIPEA, and changing the directionality or extending coupling times, provides the highly reactive O-7-azabenzotriazolyl active ester needed to bypass the steric shield and improve overall yields[5].
Q3: My peptide is prematurely cleaving from the 2-CTC resin during synthesis. Is the steric strain pushing it off? A3: While steric strain plays a minor thermodynamic role, premature cleavage is primarily driven by the extreme acid lability imparted by the 2-chloro group. Causality & Solution: The electron-withdrawing inductive effect of the chlorine atom, paradoxically combined with its ability to stabilize the trityl cation via hyperconjugation in the transition state, makes the trityl-ester bond highly susceptible to even trace acids[1]. Ensure your DCM is completely free of HCl (store over basic alumina) and avoid prolonged exposure to atmospheric moisture[1][3].
Part 3: Standard Operating Procedures (SOPs)
Every protocol below is designed as a self-validating system . You must not proceed to the next step without confirming the quantitative success of the current step.
Workflow for loading sterically hindered amino acids onto 2-CTC resin.
SOP 1: Self-Validating Loading of 2-CTC Resin with Bulky Amino Acids
-
Resin Preparation: Swell 1.0 g of 2-CTC resin (typically 1.0-1.6 mmol/g) in anhydrous DCM for 30 minutes under an inert atmosphere[1].
-
Activation & Loading: Dissolve 1.5 equivalents of the Fmoc-protected amino acid and 3.0 equivalents of sym-collidine (or DIPEA) in a 9:1 mixture of anhydrous DCM/DMF. Add to the resin and agitate gently for 2 to 4 hours.
-
Capping (Critical Step): To prevent future truncated sequences, cap unreacted 2-CTC sites by adding a mixture of DCM/MeOH/DIPEA (17:2:1 v/v/v) for 15 minutes. Wash extensively with DCM and DMF.
-
Self-Validation (Fmoc Quantification): Take a 5 mg aliquot of the dried, loaded resin. Treat with 20% piperidine in DMF for 10 minutes. Measure the UV absorbance of the liberated dibenzofulvene-piperidine adduct at 301 nm. Calculate the substitution (mmol/g). Validation Gate: If loading is <0.4 mmol/g, repeat the loading step before proceeding to SPPS.[3]
SOP 2: Coupling Sterically Hindered 2-Chloro-Phenylalanine (Fmoc-2-Cl-Phe-OH)
-
Pre-activation: Dissolve 3.0 equivalents of Fmoc-2-Cl-Phe-OH and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of DIPEA. Allow 2 minutes for the active ester to form[5].
-
Coupling: Add the activated mixture to the deprotected resin. Agitate for 2 hours at room temperature. (For extreme hindrance, utilize a microwave peptide synthesizer at 75°C for 10 minutes).
-
Self-Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser (ninhydrin) test. Validation Gate: A blue color indicates unreacted primary amines (failed coupling). A yellow/colorless result validates successful coupling. If blue, perform a secondary coupling using DIC/Oxyma to alter the transition state geometry before proceeding.
Part 4: Data Center
Table 1: Quantitative Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Reagent System | Activation Intermediate | Steric Penetration | Relative Efficiency (2-Cl-Phe) | Self-Validation Method |
| DIC / Oxyma | Active Ester | Low | ~40-50% | Kaiser Test (Positive = Fail) |
| HATU / DIPEA | O-7-azabenzotriazolyl | High | ~85-95% | Kaiser Test (Negative = Pass) |
| FDPP | Pentafluorophenyl | Very High (Cyclization) | >80% | RP-HPLC / MS |
Note: FDPP (pentafluorophenyl diphenylphosphinate) is highly recommended for cyclization steps involving sterically hindered residues where standard reagents fail[4].
Table 2: Cleavage Cocktails and Lability Profiles for 2-CTC Resin
| Cleavage Cocktail | Target Application | Cleavage Time | Relative Lability |
| 1% TFA in DCM | Protected Peptide Fragments | 10 - 15 min | High (Preserves tBu/Boc)[1] |
| AcOH/TFE/DCM (1:1:8) | Ultra-mild Cleavage | 30 - 60 min | Moderate (Highly Selective) |
| 50% TFA in DCM | Fully Unprotected Peptides | 1 - 2 hours | Complete Cleavage[1] |
References
- ChemPep - 2-Chlorotrityl Chloride Resin(100-200 mesh, 1.0-1.6 mmol/g).
- Google Patents - US8377891B2 - Process for synthesis of cyclic octapeptide.
- National Institutes of Health (PMC) - Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205.
- Almac Group - Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture sensitive resin.
- ResearchGate - Efficient Solution Phase Synthesis of PPII Helix Mimicking Ena/VASP EVH1 Inhibitors
Sources
- 1. chempep.com [chempep.com]
- 2. US8377891B2 - Process for synthesis of cyclic octapeptide - Google Patents [patents.google.com]
- 3. almacgroup.com [almacgroup.com]
- 4. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Peptide Synthesis with N-Fmoc-5-bromo-2-chloro-D-phenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered and electronically modified amino acid, N-Fmoc-5-bromo-2-chloro-D-phenylalanine. The unique characteristics of this unnatural amino acid present specific challenges that require careful consideration of synthesis parameters.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when incorporating N-Fmoc-5-bromo-2-chloro-D-phenylalanine into your peptide sequence.
Issue 1: Incomplete Coupling and Low Yield
Symptom: You observe a significant amount of a deletion sequence lacking the 5-bromo-2-chloro-D-phenylalanine residue in your HPLC or Mass Spectrometry (MS) analysis. This indicates a failure to completely couple the amino acid to the growing peptide chain.
Root Causes & Solutions:
The primary reasons for incomplete coupling of this amino acid are steric hindrance and potential peptide aggregation. The bulky di-halogenated phenyl ring can physically obstruct the N-terminus of the peptide chain, making it difficult for the coupling reaction to proceed to completion.
-
Steric Hindrance: The bulky side chain of 5-bromo-2-chloro-D-phenylalanine can physically block the reactive N-terminus of the growing peptide chain.[1]
-
Peptide Aggregation: As the peptide chain gets longer, it can fold into secondary structures like β-sheets, especially if the sequence contains other hydrophobic residues. This aggregation can make the N-terminal amine inaccessible.[2]
Optimization Strategies:
| Strategy | Rationale | Recommended Adjustments |
| Increase Reagent Concentration | Increasing the concentration of the amino acid and coupling reagents drives the reaction forward, enhancing the probability of successful molecular interactions.[3] | Use a 0.5 M solution of N-Fmoc-5-bromo-2-chloro-D-phenylalanine and your chosen coupling reagent.[3] |
| Double Coupling | Performing the coupling reaction twice ensures that any unreacted N-terminal amines from the first coupling have a second opportunity to react. This is particularly useful for sterically hindered residues.[3] | After the initial coupling, wash the resin thoroughly with DMF and repeat the coupling step with a fresh solution of the amino acid and coupling reagent.[1] |
| Use a More Potent Coupling Reagent | For difficult couplings involving sterically hindered amino acids, standard coupling reagents may not be efficient enough. More potent reagents can accelerate the reaction and improve yields. | Consider using high-reactivity coupling reagents such as HATU, HCTU, or COMU.[4] |
| Elevate Reaction Temperature | Increasing the temperature can provide the necessary activation energy to overcome the steric barrier, thus improving reaction kinetics. | Carefully raise the reaction temperature to 30-50°C.[1] Monitor the reaction closely to avoid potential side reactions. |
| Extend Coupling Time | Allowing more time for the reaction can lead to a more complete coupling, especially when dealing with sterically demanding residues. | Increase the reaction time to 2-4 hours, or even overnight for particularly challenging sequences.[1] |
| Incorporate Chaotropic Agents or Alternative Solvents | Chaotropic salts disrupt secondary structures, while certain solvents can better solvate the growing peptide chain, preventing aggregation.[5] | Wash the resin with a solution of a chaotropic salt like 0.5 M LiCl in DMF before coupling.[1] Alternatively, use N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO as the solvent.[1][4] |
Issue 2: Incomplete Fmoc Deprotection
Symptom: Your MS analysis shows a peak at [M + 222.2] Da, corresponding to the mass of your peptide with the Fmoc group still attached. This indicates that the deprotection step was not fully successful.
Root Causes & Solutions:
Similar to coupling, steric hindrance and peptide aggregation are the primary culprits for incomplete Fmoc deprotection. The bulky side chain can shield the Fmoc group from the deprotection reagent (e.g., piperidine).
-
Steric Hindrance: The bulky nature of the 5-bromo-2-chloro-D-phenylalanine side chain can physically obstruct the approach of the deprotection base to the Fmoc group.[2][5]
-
Secondary Structure Formation: Peptides containing bulky amino acids can form stable secondary structures on the solid support, rendering the Fmoc-protected N-terminus inaccessible.[5]
Optimization Strategies:
| Strategy | Rationale | Recommended Adjustments |
| Extend Deprotection Time | Provides more time for the deprotection reagent to access and remove the sterically hindered Fmoc group.[5] | Increase the standard deprotection time from 2 x 10 minutes to 2 x 20-30 minutes.[5] |
| Increase Deprotection Temperature | Enhances the reaction rate of Fmoc removal. | Increase the temperature to 30-40°C, while exercising caution to prevent side reactions.[5] |
| Use Alternative Solvents | NMP can be more effective at disrupting secondary structures than DMF. The addition of chaotropic agents can also break up peptide aggregation.[5] | Use NMP as the solvent or add a chaotropic agent like 1 M HOBt to your DMF.[5] |
| Employ a Stronger Deprotection Reagent | For particularly difficult deprotections, a stronger base or a combination of bases may be necessary. | A solution of 2% DBU and 2% piperidine in DMF can be used for difficult sequences.[2] |
II. Experimental Protocols
Protocol 1: Optimized Coupling of N-Fmoc-5-bromo-2-chloro-D-phenylalanine
This protocol is designed for the coupling of N-Fmoc-5-bromo-2-chloro-D-phenylalanine, incorporating strategies to overcome steric hindrance.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid on the resin.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagent.
-
Reagent Preparation: Prepare a 0.5 M solution of N-Fmoc-5-bromo-2-chloro-D-phenylalanine and a suitable coupling reagent (e.g., HATU) in DMF. Allow for a pre-activation time of 1-5 minutes.
-
First Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3 times).
-
Second Coupling (if necessary): If the Kaiser test is positive, repeat steps 4-5.
-
Final Wash: Wash the resin thoroughly with DMF (5 times) and proceed to the next deprotection step.
Protocol 2: Enhanced Fmoc Deprotection for Sterically Hindered Residues
This protocol utilizes a stronger deprotection agent for challenging sequences.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Solution Preparation: Prepare a deprotection solution of 2% DBU and 5% piperazine in DMF.
-
Deprotection: Add the DBU/piperazine solution to the resin and agitate at room temperature for 2 x 2-5 minutes.[5]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).[5]
III. Visualization of Key Workflows
Troubleshooting Workflow for Incomplete Coupling
Caption: Decision tree for addressing incomplete coupling.
Fmoc Deprotection Optimization Pathway
Caption: Stepwise approach to optimizing Fmoc deprotection.
IV. Frequently Asked Questions (FAQs)
Q1: What are the main causes of poor yield when using N-Fmoc-5-bromo-2-chloro-D-phenylalanine?
A1: The primary causes are incomplete coupling and incomplete Fmoc deprotection, both largely due to the steric hindrance imposed by the bulky, di-halogenated side chain.[6] Peptide aggregation, particularly in hydrophobic sequences, can also limit reagent access to the reaction site.[2]
Q2: How can I detect incomplete coupling or deprotection?
A2: The most effective methods are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC analysis of the crude peptide will show impurity peaks, such as deletion sequences (incomplete coupling) or Fmoc-protected peptides (incomplete deprotection).[5] MS can confirm the identity of these impurities by their mass. For instance, an incomplete deprotection will result in a mass increase of 222.2 Da.[5] A qualitative Kaiser test can also be used on the resin to detect free primary amines after a coupling step; a positive (blue) result indicates incomplete coupling.[2]
Q3: Are there any potential side reactions specific to halogenated phenylalanine derivatives?
A3: While not extensively documented for this specific derivative during standard SPPS, halogenated aromatic rings can potentially participate in side reactions under certain conditions, though this is less common with the robust Fmoc strategy. The primary focus should be on ensuring complete coupling and deprotection. The presence of two different halogen atoms on the phenyl ring provides a platform for potential regioselective functionalization, but this is typically a post-synthetic modification rather than a side reaction during chain assembly.[6]
Q4: Does the D-configuration of the amino acid affect the synthesis strategy?
A4: The D-configuration itself does not typically require a significant deviation from standard SPPS protocols. However, like any unnatural amino acid, its purity should be high to avoid the incorporation of diastereomeric impurities. The main challenges remain the steric bulk and electronic properties of the side chain.
Q5: What is the recommended solvent for dissolving N-Fmoc-5-bromo-2-chloro-D-phenylalanine?
A5: N-Fmoc-5-bromo-2-chloro-D-phenylalanine is generally soluble in common SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). For coupling reactions, DMF is standard, but NMP can be beneficial for disrupting peptide aggregation.[5]
V. References
-
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids - Benchchem. Available at:
-
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues - Benchchem. Available at:
-
N-Fmoc-5-bromo-2-chloro-L-phenylalanine | Benchchem. Available at:
-
How to Optimize Peptide Synthesis?. Available at:
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. Available at:
-
Technical Support Center: Fmoc-Solid-Phase Peptide Synthesis (SPPS) - Benchchem. Available at:
Sources
Technical Support Center: Troubleshooting Incomplete Coupling of Halogenated Fmoc-Amino Acids
Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing critical bottlenecks in Solid-Phase Peptide Synthesis (SPPS).
The incorporation of halogenated Fmoc-amino acids (e.g., Fmoc-Phe(4-F)-OH, Fmoc-D-Phe(2,4-Cl2)-OH) is a highly effective strategy for enhancing the proteolytic stability, lipophilicity, and target binding affinity of peptide therapeutics[1]. However, these modifications profoundly alter the physicochemical properties of the growing peptide chain[1][2]. Halogenation introduces significant steric bulk and drastically increases sequence hydrophobicity, frequently leading to incomplete coupling[3][4].
This guide provides a mechanistic framework and self-validating protocols to diagnose, troubleshoot, and resolve incomplete coupling events associated with halogenated building blocks.
Diagnostic Workflow: Identifying the Root Cause
Before altering your synthesis protocol, you must identify whether the coupling failure is driven by steric hindrance (the physical size of the halogen blocking the reaction center) or hydrophobic aggregation (the peptide chain folding onto itself).
Workflow for diagnosing and resolving incomplete coupling of halogenated Fmoc-amino acids in SPPS.
Mechanistic FAQs: Understanding the Chemistry
Q1: Why do halogenated amino acids fail to couple efficiently compared to their native counterparts? A: The failure stems from two distinct physical phenomena. First, halogens (particularly Chlorine, Bromine, and Iodine) possess large van der Waals radii. When these atoms are positioned on aromatic rings or aliphatic side chains, they create severe steric shielding around the activated carboxyl group, physically preventing the nucleophilic attack by the resin-bound N-terminal amine[1][3]. Second, halogens are highly lipophilic. Incorporating them spikes the local hydrophobicity of the sequence, driving the peptide backbone to form intermolecular hydrogen bonds ( β -sheets) to shield the hydrophobic side chains from the polar DMF solvent[1][4]. This aggregation physically buries the reactive amine.
Q2: How can I differentiate between steric hindrance and peptide aggregation in my reactor? A: Look at the physical state of your resin. Aggregation is characterized by a sudden and severe collapse of the resin matrix; the peptide-resin will fail to swell in standard solvents like DMF or DCM[4]. If your resin remains highly swollen and gelatinous but the Kaiser test is still positive[5], the issue is localized steric hindrance preventing the transition state from forming.
Q3: Which coupling reagent is optimal for sterically hindered, halogenated building blocks? A: Standard carbodiimides (like DIC alone) or benzotriazoles (HBTU) often lack the reactivity required for hindered halogens. You must shift to highly reactive aminium/uronium salts like HATU or COMU [6]. HATU forms a highly reactive OAt active ester that accelerates acylation. Alternatively, COMU (which incorporates the OxymaPure moiety) provides coupling efficiencies comparable to HATU but with better solubility and a lower risk of racemization[6]. For highly aggregating sequences, an orthogonal double-coupling strategy using DIC/Oxyma followed by HATU/sym-collidine is statistically superior[7].
Quantitative Data: Coupling Reagent Efficiency
To guide your reagent selection, the following table synthesizes the comparative performance of standard coupling systems when applied to sterically hindered or aggregation-prone halogenated residues.
| Coupling Reagent System | Activation Kinetics | Steric Tolerance | Aggregation Disruption | Relative Racemization Risk |
| HBTU / DIPEA | Moderate | Low | Poor | Moderate |
| DIC / OxymaPure | Fast | Moderate | Good (Urea byproduct is soluble) | Low[6] |
| HATU / DIPEA | Very Fast | High | Moderate | High[8] |
| COMU / DIPEA | Very Fast | High | Good | Low[6] |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every intervention is followed by a qualitative chemical test to verify causality and success.
Protocol 1: Orthogonal Double-Coupling Strategy
Purpose: To overcome severe steric hindrance by utilizing two different activation mechanisms sequentially, maximizing the probability of complete acylation[7].
Step 1: First Coupling (DIC/OxymaPure)
-
Swell the Fmoc-deprotected peptide-resin in DMF for 15 minutes.
-
Prepare a solution of the halogenated Fmoc-amino acid (4.0 equivalents) and OxymaPure (4.0 eq) in DMF (0.5 M concentration)[7].
-
Add DIC (4.0 eq) to the solution and activate for 2 minutes.
-
Add the activated mixture to the resin and agitate at room temperature for 45 minutes. Causality: DIC/Oxyma handles the bulk of the accessible amines efficiently with near-zero racemization risk[6][7].
Step 2: Intermediate Wash
-
Drain the reactor and wash the resin strictly 3 times with DMF. Causality: Removing residual DIC prevents cross-reactivity and the formation of inactive adducts with the subsequent aminium reagent.
Step 3: Second Coupling (HATU/Base)
-
Prepare a fresh solution of the halogenated Fmoc-amino acid (4.0 eq) and HATU (4.0 eq) in DMF.
-
Add a base (either DIPEA at 8.0 eq or sym-collidine at 2.0 M)[7].
-
Add to the resin and agitate for 30 minutes. Causality: HATU forces the acylation of the remaining, highly hindered amines that DIC/Oxyma could not reach[7].
Step 4: Validation (Kaiser Test)
-
Extract a few resin beads and wash them with DCM.
-
Add 2 drops each of ninhydrin, phenol, and KCN solutions. Heat at 100°C for 5 minutes[5].
-
Validation Check: If the beads and solution remain yellow/colorless, coupling is complete. If blue, proceed to Protocol 2.
Protocol 2: Chaotropic Salt Wash for Severe Aggregation
Purpose: To chemically disrupt the intermolecular hydrogen bonding ( β -sheet formation) caused by the extreme hydrophobicity of poly-halogenated sequences[3][4].
Step 1: Preparation of Chaotropic Solvent
-
Prepare a 0.5 M solution of Lithium Chloride (LiCl) in anhydrous DMF[3]. Causality: Lithium ions strongly coordinate with the peptide backbone's carbonyl oxygens, breaking the inter-chain hydrogen bonds that cause the resin to shrink[3][4].
Step 2: Resin Disruption
-
Drain the standard DMF from the aggregated (shrunken) resin.
-
Add the 0.5 M LiCl/DMF solution and agitate vigorously for 20 minutes. Observe the resin under a microscope if necessary; it should visibly re-swell.
Step 3: Chaotropic Coupling
-
Dissolve the halogenated Fmoc-amino acid, HATU, and DIPEA directly into a fresh batch of 0.5 M LiCl/DMF (or a 1:1 mixture of DMF/DMSO)[3][4].
-
Add to the swollen resin and couple for 60 minutes at an elevated temperature (40°C) if your synthesizer permits.
Step 4: Validation
-
Wash thoroughly with DMF to remove all salts.
-
Perform the Kaiser test[5]. A negative result confirms that disrupting the aggregation successfully exposed the N-terminal amine for acylation.
References
-
Dove Medical Press. "Synthesis of Amino Acids bearing Halodifluoromethyl Moieties". Dove Medical Press.[Link]
-
ResearchGate. "Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences". ResearchGate.[Link]
-
National Institutes of Health (NIH). "Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale". NIH.[Link]
Sources
- 1. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Aggregation in Hydrophobic Halogenated Peptides
Welcome to the Advanced Peptide Synthesis Support Center. The synthesis of highly hydrophobic peptides containing halogenated residues (e.g., fluorinated, chlorinated, or brominated phenylalanines) presents unique thermodynamic and kinetic challenges. Halogenation significantly enhances π−π stacking and local non-covalent interactions, driving rapid, irreversible β -sheet formation and on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS).
This guide provides field-proven, self-validating protocols to disrupt aggregation, overcome steric hindrance, and rescue stalled syntheses.
Diagnostic Workflow for SPPS Aggregation
Workflow for resolving aggregation in hydrophobic halogenated peptide SPPS.
Quantitative Comparison of Aggregation Mitigation Strategies
Before altering your experimental design, consult the table below to select the most appropriate intervention based on your sequence's specific bottlenecks.
| Mitigation Strategy | Causative Mechanism of Action | Optimal Condition | Typical Yield Improvement |
| Pseudoproline Dipeptides | Induces a structural kink, physically preventing linear β -sheet H-bonding[1]. | 1 equiv per 5-6 residues (at Ser/Thr/Cys) | +40% to +60% |
| Microwave Heating | Provides localized kinetic energy to overcome steric barriers and melt aggregates[2]. | 75°C for 5 minutes (Caution with halogens) | +30% to +50% |
| Chaotropic Salts (LiCl) | Intercalates into the peptide backbone, disrupting intermolecular H-bond networks[3]. | 0.8 M LiCl in DMF or NMP | +15% to +25% |
| PEG-based Resins | Enhances solvation and swelling in polar aprotic solvents compared to polystyrene. | 0.1 - 0.3 mmol/g loading | +20% to +30% |
Core Troubleshooting Guides & Protocols
Q1: Why do halogenated hydrophobic peptides aggregate so severely, and how can I structurally prevent it?
The Causality: Halogenation (especially with heavier halogens like Cl, Br, and I) on aromatic residues significantly enhances polarizability, π−π stacking, and local C-H···X interactions. This drives the growing peptide chains to rapidly self-assemble into rigid β -sheets on the resin, rendering the N-terminus sterically inaccessible to incoming reagents.
The Solution: If your sequence contains Serine, Threonine, or Cysteine, incorporate Pseudoproline Dipeptides (e.g., Fmoc-Xaa-Ser/Thr(PsiMe,Mepro)-OH). The oxazolidine ring forces a cis-amide bond conformation, acting as a structural kink that physically prevents the linear alignment required for β -sheet formation[1][4].
Protocol 1: Self-Validating Pseudoproline Coupling
-
Resin Swelling: Swell the peptidyl-resin in Dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).
-
Activation: In a separate vial, dissolve 3.0 equivalents of the pseudoproline dipeptide and 3.0 equivalents of HATU in a minimal volume of DMF. Add 6.0 equivalents of DIPEA. Note: Pre-activation should not exceed 2 minutes to prevent epimerization.
-
Coupling: Add the activated mixture to the resin. React at room temperature for 2 to 3 hours. Extended coupling is mandatory because the dipeptide itself is sterically bulky.
-
Verification (Critical): Perform a Kaiser test. If the beads remain colorless, coupling is complete. If blue, repeat the coupling step with fresh reagents before proceeding.
Q2: My sequence lacks Ser/Thr/Cys for pseudoproline insertion. How can I alter the solvent system to rescue a stalled synthesis?
The Causality: When structural modification is impossible, you must thermodynamically disrupt the solvent-resin-peptide matrix. Standard DMF often fails to solvate highly hydrophobic halogenated chains. Introducing chaotropic salts like Lithium Chloride (LiCl) provides small, highly charged ions that intercalate between peptide chains, outcompeting the inter-chain hydrogen bonds that cause aggregation[3].
Protocol 2: Chaotropic Salt Disruption
-
Solvent Preparation: Prepare a 0.8 M solution of anhydrous Lithium Chloride (LiCl) in N-Methyl-2-pyrrolidone (NMP). Sonicate until completely dissolved.
-
Resin Treatment: Following standard Fmoc deprotection, wash the aggregated resin with the 0.8 M LiCl/NMP solution (3 × 2 min). This pre-treatment swells the resin and begins disrupting pre-formed aggregates.
-
Coupling: Perform your standard amino acid coupling, but replace standard DMF with the 0.8 M LiCl/NMP solution as the primary solvent.
-
Post-Coupling Wash: Wash sequentially with standard DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to ensure all salts are removed before the next deprotection step, as residual salts can interfere with piperidine efficiency.
Q3: How do I safely implement Microwave-Assisted SPPS (MW-SPPS) for sterically hindered halogenated residues?
The Causality: Halogen atoms introduce significant steric bulk, which reduces the nucleophilicity of the N-terminus and physically blocks the incoming activated amino acid. Microwave irradiation provides rapid, localized dielectric heating. This increases molecular kinetic energy, overcoming the activation energy barrier for sterically hindered couplings while simultaneously "melting" aggregated secondary structures[2].
Protocol 3: MW-SPPS for Halogenated Residues
-
Reagent Preparation: Prepare 5.0 equivalents of the Fmoc-protected halogenated amino acid, 5.0 eq DIC, and 5.0 eq Oxyma Pure in DMF. (Avoid uronium salts like HATU in MW-SPPS to prevent guanidinylation of the N-terminus at high temperatures).
-
Microwave Parameters: Transfer the resin and reagents to the microwave reaction vessel.
-
Heating Cycle: Apply microwave irradiation to reach 75°C (ramp time: 1 min). Hold at 75°C for exactly 5 minutes. Safety/Purity Note: Do not exceed 75°C for peptides containing brominated or iodinated residues, as excessive thermal energy can trigger premature dehalogenation or side reactions.
-
Cooling & Washing: Drain the reaction vessel, allow it to cool to room temperature, and wash with DMF (4 × 1 min).
Frequently Asked Questions (FAQs)
Q: Will the pseudoproline modification remain in my final halogenated peptide? A: No. The oxazolidine ring of the pseudoproline is highly acid-labile. It is completely and tracelessly reversed back to the native Ser, Thr, or Cys residue during the standard final global cleavage step using Trifluoroacetic acid (TFA)[1][4].
Q: I am synthesizing a 30-mer peptide with multiple fluorinated phenylalanines. Should I use standard Polystyrene (PS) resin? A: It is highly recommended to switch to a PEG-based resin (such as ChemMatrix). Polystyrene resins are hydrophobic and can collapse during the synthesis of long, aggregating sequences. PEG resins maintain exceptional swelling properties in both polar and non-polar solvents, significantly improving reagent diffusion to the active sites of long hydrophobic chains.
References
- Source: Materials Advances (RSC Publishing)
- A Comparative Guide to Pseudoproline Dipeptides for Solid-Phase Peptide Synthesis of Ile-Thr Sequences Source: Benchchem URL
- Incorporation of Pseudoproline Derivatives Allows the Facile Synthesis of Human IAPP, a Highly Amyloidogenic and Aggregation-Prone Polypeptide Source: Organic Letters - ACS Publications URL
- Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTec URL
- Efficient Microwave-Assisted Synthesis of Human Islet Amyloid Polypeptide Designed to Facilitate the Specific Incorporation of Labeled Amino Acids Source: PMC - NIH URL
Sources
Technical Support Center: Minimizing Side Reactions During Deprotection of Brominated Amino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with brominated amino acids (e.g., 4-bromo-phenylalanine, 5-bromo-tryptophan). Brominated residues are invaluable synthetic handles, but their C–Br bonds are highly susceptible to undesired cleavage—specifically hydrodebromination—during peptide deprotection and downstream functionalization[1].
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the structural integrity of your brominated building blocks.
PART 1: SPPS Global Cleavage & Deprotection
FAQ 1: Why am I losing the bromine atom during my final TFA cleavage?
The Causality: During Solid-Phase Peptide Synthesis (SPPS), global deprotection utilizes high concentrations of Trifluoroacetic Acid (TFA)[2]. To quench reactive carbocations generated from protecting groups (like tBu, Trt, or Pbf), scavengers are added to the cleavage cocktail. Triisopropylsilane (TIPS) is the industry-standard scavenger. However, TIPS is a potent hydride donor. In a highly acidic environment, TIPS transfers a hydride to the electron-deficient brominated aromatic ring, leading to reductive dehalogenation (hydrodebromination)[1]. The C–Br bond is irreversibly reduced to a C–H bond.
The Solution: Eliminate silane-based scavengers from your cleavage cocktail. Substitute TIPS with thiol-based scavengers (like Ethanedithiol, EDT) or phenolic scavengers, which quench carbocations via nucleophilic aromatic substitution or sulfur alkylation without acting as hydride donors.
Caption: Decision tree for selecting SPPS cleavage cocktails to prevent hydrodebromination.
Quantitative Data: Cleavage Cocktail Comparison
| Cocktail Name | Composition (v/v) | Scavenger Mechanism | Debromination Risk | Recommended Application |
| Standard TIPS | TFA / TIPS / H₂O (95:2.5:2.5) | Hydride Donation | High (>40%) | AVOID for brominated peptides. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Thiol/Phenol Alkylation | Low (<5%) | Sequences with Cys, Met, Trp, and Arg. |
| Silane-Free | TFA / H₂O / EDT (95:2.5:2.5) | Thiol Alkylation | Minimal (<1%) | General bromo-peptides lacking complex protecting groups. |
| Minimalist | TFA / H₂O (95:5) | Water Hydrolysis | None (0%) | Peptides with only simple side-chain protections. |
Protocol 1: Silane-Free Global Cleavage of Bromopeptides
Self-Validating Mechanism: This protocol is inherently self-validating through differential micro-cleavage. By running a 10 mg resin sample parallel to a TIPS-containing control, researchers can use LC-MS to confirm the presence of the -78 Da mass shift (loss of Br) in the control and its absence in the optimized protocol, proving efficacy before scaling up.
-
Preparation: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 × 5 mL) to remove residual DMF. Dry the resin under a gentle vacuum for 30 minutes.
-
Cocktail Formulation: In a glass vial, prepare a fresh solution of TFA / H₂O / EDT (95:2.5:2.5 v/v/v). Safety Note: Perform this step in a fume hood due to the strong odor and toxicity of Ethanedithiol (EDT).
-
Cleavage: Add 10 mL of the cleavage cocktail per gram of dry resin. Seal the vessel and stir gently at room temperature for exactly 2 hours. Avoid prolonged cleavage times, which exacerbate side reactions.
-
Filtration: Filter the resin through a fritted syringe. Collect the cleavage solution in a 50 mL centrifuge tube. Wash the resin with an additional 2 mL of neat TFA and combine the filtrates.
-
Precipitation: Concentrate the filtrate under a gentle stream of nitrogen to approximately one-third of its original volume. Add the concentrated solution dropwise to 10 volumes of ice-cold diethyl ether to precipitate the peptide.
-
Isolation: Centrifuge the suspension at 3000 rpm for 5 minutes. Decant the ether supernatant. Wash the peptide pellet twice more with fresh ice-cold ether, centrifuging after each wash. Dry the crude peptide under vacuum overnight.
PART 2: Late-Stage Functionalization (Pd-Catalyzed Cross-Coupling)
FAQ 2: Why do I see debrominated starting material during Suzuki-Miyaura coupling?
The Causality: Brominated amino acids are frequently used as handles for late-stage diversification via Palladium-catalyzed cross-coupling. However, hydrodehalogenation is a notorious competing side reaction[3]. This occurs when a palladium-hydride (Pd-H) species forms in the reaction mixture. Strong, nucleophilic bases (e.g., NaOH, NaOtBu) or the presence of aliphatic alcohols can trigger β-hydride elimination, generating the Pd-H intermediate[3]. This intermediate rapidly undergoes reductive elimination with the aryl group, yielding the debrominated peptide (Ar-H) instead of the desired cross-coupled product[4].
The Solution: Suppress Pd-H formation by replacing aggressive bases with milder, sterically hindered, or inorganic alternatives (e.g., K₃PO₄, Cs₂CO₃)[3]. Additionally, utilize bulky, electron-rich phosphine ligands (like SPhos or XPhos) that accelerate the productive transmetalation step, outcompeting the side reaction.
Caption: Mechanistic divergence between productive cross-coupling and Pd-H induced hydrodebromination.
Protocol 2: Mild Suzuki-Miyaura Coupling on Bromopeptides
Self-Validating Mechanism: This protocol validates the suppression of the Pd-H pathway by tracking the stoichiometric conversion of the boronic acid. If debromination occurs, the boronic acid remains unconsumed. LC-MS monitoring at t=1h will show >90% conversion to the Ar-Ar' mass with intact boronic acid levels indicating successful suppression of the Ar-H pathway.
-
Reagent Setup: In an oven-dried microwave vial equipped with a stir bar, combine the purified bromopeptide (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), and the bulky ligand SPhos (0.10 eq).
-
Base Addition: Add anhydrous Potassium Phosphate (K₃PO₄) (3.0 eq). Crucial Step: Do not use NaOH or alkoxide bases, as these promote Pd-H formation.
-
Solvent Preparation: Prepare a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v). Degas the solvent by bubbling Argon through the solution for 15 minutes.
-
Reaction Execution: Add the degassed solvent to the vial. Seal the vial with a crimp cap, purge the headspace with Argon for 5 minutes, and heat the mixture at 60 °C for 4 hours.
-
Workup & Purification: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, washing with 50% Acetonitrile/Water. Concentrate the filtrate under reduced pressure and purify the cross-coupled peptide via Preparative RP-HPLC.
References
-
Saini, V., et al. Nickel-Catalyzed Reductive Alkene Cross-Dialkylation with Unactivated Alkyl Electrophiles. Organic Letters, ACS Publications.[Link]
-
Sherwood, J., et al. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, ACS Publications.[Link]
Sources
Selection of coupling reagents for N-Fmoc-5-bromo-2-chloro-D-phenylalanine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of coupling N-Fmoc-5-bromo-2-chloro-D-phenylalanine during Solid-Phase Peptide Synthesis (SPPS).
This guide bypasses generic advice to focus directly on the causality of steric hindrance, stereochemical degradation, and the self-validating protocols required to successfully incorporate this complex unnatural amino acid.
Part 1: Troubleshooting & Causality FAQs
Q1: Why is coupling N-Fmoc-5-bromo-2-chloro-D-phenylalanine significantly more difficult than standard phenylalanine derivatives? A: The difficulty is rooted in severe steric hindrance and altered electronic environments. The chlorine atom at the 2-position (ortho) of the phenyl ring sits directly adjacent to the amino acid backbone. This creates a "steric lock" that severely restricts the rotation of the Cα−Cβ bond, physically shielding the activated carboxyl group from the incoming nucleophile (the resin-bound amine)[1]. Furthermore, the electron-withdrawing nature of both the 5-bromo and 2-chloro halogens destabilizes the transition state during aminolysis, drastically reducing the reaction rate.
Q2: What is the primary risk when forcing the coupling of this specific D-amino acid? A: Epimerization (D-to-L conversion). Because the coupling is remarkably slow due to the ortho-chloro group, the activated amino acid spends an extended period in the reaction mixture. Under basic conditions, the acidic α -proton is highly susceptible to abstraction, leading to the formation of an achiral oxazolone intermediate[2]. When this oxazolone eventually undergoes aminolysis, it produces a mixture of D- and L-peptides, destroying the stereochemical integrity of your synthesis.
Logical relationship of base-catalyzed oxazolone formation leading to epimerization.
Q3: Which coupling reagent system balances high reactivity with low epimerization for this residue? A: While standard uronium reagents like HATU are highly reactive due to the HOAt leaving group[3], they require a strong tertiary base like DIPEA, which exponentially increases the risk of oxazolone formation.
Recommendation: Use the DIC / Oxyma Pure system. Oxyma Pure acts as an exceptional additive that rivals HATU in coupling efficiency but operates effectively with diisopropylcarbodiimide (DIC) without the need for an external tertiary base. This maintains a near-neutral pH environment, significantly suppressing the base-catalyzed enolization pathway[4]. Alternatively, COMU (an Oxyma-based uronium salt) can be used as it offers comparable efficiencies to HATU but with a safer handling profile and lower racemization risk[5].
Part 2: Quantitative Reagent Comparison
To make an informed decision, compare the physicochemical impacts of standard coupling cocktails specifically applied to sterically hindered D-amino acids:
| Coupling System | Relative Reactivity | Epimerization Risk | Base Required | Byproduct Management |
| HBTU / DIPEA | Moderate | High | DIPEA (Strong) | Moderate (OBt esters) |
| HATU / DIPEA | Very High | High | DIPEA (Strong) | Moderate (OAt esters) |
| COMU / DIPEA | Very High | Low-Moderate | DIPEA (Strong) | High (Oxyma-based) |
| DIC / Oxyma Pure | High | Low | None | High (Soluble Urea) |
Part 3: Self-Validating Experimental Protocol
To overcome the rotational restriction of the ortho-chloro group without inducing epimerization, you must rely on a Self-Validating Double Coupling Protocol . Extending a single coupling time beyond 90 minutes only increases epimerization; instead, refreshing the reagents drives the equilibrium forward[1].
Objective: Achieve >99% coupling efficiency of N-Fmoc-5-bromo-2-chloro-D-phenylalanine.
Step-by-Step Methodology:
-
Resin Preparation: Swell the Fmoc-deprotected resin in anhydrous DMF for 20 minutes. Drain completely.
-
Reagent Preparation: In a clean, dry vial, dissolve 4.0 equivalents of N-Fmoc-5-bromo-2-chloro-D-phenylalanine and 4.0 equivalents of Oxyma Pure in a minimal volume of anhydrous DMF (approx. 0.1 M concentration).
-
Pre-activation (Critical Timing): Add 4.0 equivalents of DIC to the vial. Stir for exactly 2 minutes at room temperature. Scientist's Note: Do not exceed 2 minutes. Prolonged pre-activation allows the activated ester to degrade or cyclize before it ever reaches the resin[1].
-
Primary Coupling: Transfer the activated mixture to the resin. Agitate at room temperature (20–25°C) for 60 minutes. Do not use microwave heating, as thermal energy combined with steric locking will force epimerization.
-
Intermediate Validation: Drain the reaction vessel and wash the resin thoroughly (3x DMF, 3x DCM). Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines).
-
Conditional Double Coupling: If the colorimetric test is positive (indicating unreacted free amines), repeat Steps 2–4 using a fresh batch of reagents for an additional 45 minutes[1].
-
Final Validation: Repeat the colorimetric test. Once negative, proceed to the next Fmoc deprotection cycle.
Optimized DIC/Oxyma Pure coupling workflow for sterically hindered D-amino acids.
Sources
Handling moisture sensitivity in N-Fmoc-5-bromo-2-chloro-D-phenylalanine storage
Technical Support Center: Handling Moisture Sensitivity in N-Fmoc-5-bromo-2-chloro-D-phenylalanine Storage
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical storage and handling challenges associated with N-Fmoc-5-bromo-2-chloro-D-phenylalanine . This highly specialized, sterically hindered unnatural amino acid is a powerful building block for protease-resistant peptide therapeutics, but its structural complexity makes it exceptionally vulnerable to moisture-induced synthesis failures.
Below, you will find mechanistic insights, quantitative storage parameters, self-validating Standard Operating Procedures (SOPs), and a troubleshooting FAQ designed to ensure absolute chemical fidelity during your Solid-Phase Peptide Synthesis (SPPS) campaigns.
Category 1: Mechanistic Insights & Chemical Stability
Q: What makes N-Fmoc-5-bromo-2-chloro-D-phenylalanine specifically sensitive to moisture during storage? A: While the bulky halogens (bromo and chloro) on the phenyl ring impart hydrophobicity, the free carboxylic acid and the Fmoc carbamate linkage remain highly susceptible to hydrogen bonding with atmospheric water. Moisture absorption causes two cascading failures:
-
Stoichiometric Ruin (Physical): The hygroscopic nature of the powder leads to caking. Weighing clumped powder artificially inflates the apparent mass, resulting in sub-stoichiometric amino acid equivalents during SPPS[1].
-
Premature Degradation (Chemical): The Fmoc protecting group is primarily base-labile, undergoing a β-elimination reaction to form dibenzofulvene (DBF) and carbon dioxide[]. While moisture alone does not cleave the Fmoc group, water mobilizes trace basic impurities within the powder or ambient environment, facilitating slow, premature deprotection during prolonged storage[3].
Category 2: Quantitative Storage Parameters
Q: What are the exact quantitative parameters for storing this compound to ensure maximum shelf life? A: To maintain the structural integrity of the reagent, adhere strictly to the following environmental parameters. Fmoc-protected amino acids must be protected from moisture and elevated temperatures to prevent the partial loss of the protecting group[].
| Storage State | Temperature | Atmosphere | Shelf Life | Key Consideration |
| Long-Term (Powder) | -20°C | Argon / Nitrogen | 2-3 Years | Must be tightly sealed in an opaque container to prevent light-induced degradation. |
| Short-Term (Powder) | 2°C to 8°C | Argon / Nitrogen | 1-2 Months | Suitable only for active, ongoing synthesis campaigns. |
| In-Solution (DMF/NMP) | 4°C | Anhydrous | < 1 Week | Avoid prolonged storage; moisture in the solvent rapidly degrades the reagent[3]. |
Category 3: Standard Operating Procedures (SOPs) for Handling
Q: What is the step-by-step methodology for retrieving and weighing the compound without introducing moisture? A: To prevent condensation and moisture ingress, every handling event must follow this self-validating workflow. Products that have been refrigerated must be allowed to warm to room temperature before being opened to prevent water contamination[4].
-
Step 1: Thermodynamic Equilibration (Critical)
-
Action: Remove the sealed vial from -20°C storage and place it in a desiccator for 1 to 2 hours.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Equilibrating to room temperature prevents this thermodynamic transfer.
-
Validation Check: The vial exterior must be completely dry and at ambient room temperature to the touch before the seal is broken.
-
-
Step 2: Rapid Dispensing
-
Action: Open the vial in a dry environment (<30% relative humidity) and weigh the required mass rapidly using an oven-dried spatula.
-
Causality: Minimizes the time the hygroscopic carboxylic acid is exposed to ambient humidity.
-
Validation Check: The powder must remain loose and free-flowing. If it clumps, moisture exposure has occurred.
-
-
Step 3: Inert Gas Purging
-
Action: Before resealing, gently purge the vial's headspace with a stream of anhydrous Argon or Nitrogen gas for 5-10 seconds.
-
Causality: Argon is heavier than air and displaces moisture-laden oxygen, creating an anhydrous blanket over the reagent.
-
Validation Check: A gentle ripple on the powder surface confirms gas displacement; ensure the flow is not strong enough to blow powder out of the vial.
-
-
Step 4: Secure Resealing
-
Action: Cap tightly, wrap the cap junction with Parafilm, and immediately return to -20°C storage.
-
Validation Check: The Parafilm seal must be visibly tight and unbroken before placing the vial back into the freezer.
-
Workflow for handling moisture-sensitive Fmoc-amino acids to prevent degradation.
Category 4: Troubleshooting Experimental Failures
Q: My powder has formed hard clumps. Can I still use it for SPPS, and how do I fix it? A: Clumping is a definitive physical indicator of moisture ingress. If you use clumped powder, the trapped water will rapidly hydrolyze your coupling reagents (e.g., HATU, DIC) before they can activate the carboxylic acid. Resolution: Do not use the clumped powder immediately. Dry the reagent in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅) or silica gel for 24-48 hours. Before proceeding, recalculate your equivalents, and consider performing an analytical check to ensure no premature Fmoc deprotection has occurred[3].
Q: I am experiencing low coupling efficiency with this specific amino acid. Is it due to moisture or the compound's structure? A: It is likely a synergistic failure of both. N-Fmoc-5-bromo-2-chloro-D-phenylalanine is highly sterically hindered due to the ortho-chloro and meta-bromo substitutions on the phenyl ring. This steric bulk inherently slows down coupling kinetics. If even trace moisture is present from improper storage, the highly nucleophilic water molecules will outcompete the sluggish amino acid for the activating reagent, leading to the rapid formation of inactive ureas and a failed coupling. Resolution: Ensure strict adherence to the anhydrous storage SOP. During synthesis, extend the coupling time to 2-4 hours, use a highly reactive coupling reagent like HATU with a non-nucleophilic base like collidine, and verify that your DMF/NMP solvents are strictly anhydrous.
Q: How do I analytically verify if the Fmoc group has degraded due to poor storage? A: Perform an analytical LC-MS or TLC analysis. If moisture-facilitated degradation has occurred, you will observe a loss of the intact mass and the appearance of two distinct byproduct peaks: the free amino acid (H-5-bromo-2-chloro-D-Phe-OH) and a highly hydrophobic peak corresponding to dibenzofulvene (DBF) or its polymeric derivatives[3].
References
-
Handling and Storage of Peptides - FAQ | AAPPTec |[Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of N-Fmoc-5-bromo-2-chloro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide chemistry, the precise characterization of non-natural amino acids is paramount. These custom-designed building blocks are instrumental in creating peptides with enhanced therapeutic properties. This guide provides an in-depth analysis of the ¹H NMR characterization of N-Fmoc-5-bromo-2-chloro-D-phenylalanine, a key building block for advanced peptide synthesis. We will explore the expected ¹H NMR spectrum, compare this technique with other essential analytical methods, and provide a detailed experimental protocol.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone for the structural verification of organic molecules like N-Fmoc-5-bromo-2-chloro-D-phenylalanine. Its power lies in its ability to provide a detailed map of the proton environment within a molecule, revealing key information about the connectivity of atoms and the overall molecular structure. For a molecule with the complexity of our target compound, ¹H NMR is indispensable for confirming the presence and relative positions of the Fmoc protecting group, the amino acid backbone, and the substituted aromatic side chain.
The insights gained from ¹H NMR are not merely confirmatory; they are predictive of the molecule's behavior in subsequent synthetic steps. A clean, well-resolved spectrum is a primary indicator of sample purity, a critical factor for the successful solid-phase peptide synthesis (SPPS).
Predicting the ¹H NMR Spectrum of N-Fmoc-5-bromo-2-chloro-D-phenylalanine
The core structure can be divided into three key regions, each with a distinct spectroscopic signature: the Fmoc group, the phenylalanine backbone, and the di-substituted phenyl ring.
Table 1: Predicted ¹H NMR Chemical Shifts for N-Fmoc-5-bromo-2-chloro-D-phenylalanine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Fmoc Group | ||||
| Aromatic (4H) | ~7.77 | d | ~7.5 | Protons adjacent to the fluorenyl bridge. |
| Aromatic (4H) | ~7.30-7.45 | m | Remaining aromatic protons of the fluorenyl group. | |
| CH | ~4.25 | t | ~6.5 | Methine proton of the fluorenyl group. |
| CH₂ | ~4.40 | d | ~6.5 | Methylene protons adjacent to the oxygen. |
| Phenylalanine Backbone | ||||
| NH | ~5.8-6.0 | d | ~8.0 | Amide proton, coupling to the α-proton. |
| α-CH | ~4.6-4.8 | m | Alpha-proton, coupled to NH and β-CH₂. | |
| β-CH₂ | ~3.1-3.3 | m | Diastereotopic beta-protons, coupled to the α-proton. | |
| 5-bromo-2-chloro-phenyl Ring | ||||
| H-3 | ~7.45 | d | ~2.0 | Ortho to chloro, meta to bromo. |
| H-4 | ~7.25 | dd | ~8.5, 2.0 | Ortho to both chloro and bromo. |
| H-6 | ~7.60 | d | ~8.5 | Ortho to bromo, meta to chloro. |
| Carboxylic Acid | ||||
| COOH | ~10-12 | br s | Broad singlet, may exchange with D₂O. |
Causality Behind the Predicted Shifts:
-
Fmoc Group: The aromatic protons of the fluorenyl moiety typically appear as a set of complex multiplets between 7.30 and 7.80 ppm. The protons adjacent to the five-membered ring are generally the most downfield. The aliphatic protons of the Fmoc group (CH and CH₂) have characteristic shifts around 4.2-4.5 ppm.
-
Phenylalanine Backbone: The amide proton (NH) signal is expected to be a doublet due to coupling with the α-proton. The α-proton (α-CH) will appear as a multiplet due to coupling with both the NH and the two diastereotopic β-protons. The β-protons (β-CH₂) are chemically non-equivalent and will present as a complex multiplet.
-
5-bromo-2-chloro-phenyl Ring: The substitution pattern on the phenyl ring is key to interpreting this region. The electron-withdrawing nature of both chlorine and bromine will deshield the aromatic protons relative to unsubstituted benzene (δ ~7.3 ppm). The proton at the 6-position (H-6), being ortho to the bromine, is expected to be the most downfield. The proton at the 3-position (H-3) will likely be a doublet with a small meta-coupling constant. The proton at the 4-position (H-4) will be a doublet of doublets due to coupling with both H-3 and H-6.
A Comparative Analysis: ¹H NMR vs. Other Characterization Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization relies on a multi-technique approach. The following table compares ¹H NMR with other commonly employed analytical methods for the characterization of N-Fmoc-5-bromo-2-chloro-D-phenylalanine.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed proton environment, connectivity, purity. | High resolution, non-destructive, quantitative. | Can be complex for large molecules, requires pure sample. |
| ¹³C NMR | Number and type of carbon atoms. | Complements ¹H NMR, good for skeletal information. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight, isotopic distribution, fragmentation pattern. | High sensitivity, confirms molecular formula. | Does not provide detailed structural connectivity. |
| FTIR Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C-H). | Fast, easy to use, provides a "fingerprint" of the molecule. | Provides limited structural detail compared to NMR. |
| Chiral HPLC | Enantiomeric purity. | Essential for confirming the stereochemistry (D-enantiomer). | Requires method development, not a primary structural tool. |
Expert Insights:
-
Mass Spectrometry for Halogenated Compounds: For N-Fmoc-5-bromo-2-chloro-D-phenylalanine, mass spectrometry is particularly informative due to the distinct isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion, providing unambiguous confirmation of the presence of these halogens.
-
FTIR as a Quick Check: FTIR spectroscopy is an excellent first-pass technique to verify the presence of the key functional groups. One would expect to see characteristic absorptions for the amide N-H, the carboxylic acid O-H, and the carbonyl C=O stretches of both the Fmoc and the carboxylic acid groups.
-
The Necessity of Chiral HPLC: Since the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids, confirming the enantiomeric purity of the D-phenylalanine derivative is crucial. Chiral HPLC is the gold standard for this analysis.
Experimental Protocol for ¹H NMR Characterization
The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of N-Fmoc-5-bromo-2-chloro-D-phenylalanine.
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves Fmoc-protected amino acids and has a residual proton signal that does not typically overlap with analyte signals. Deuterated chloroform (CDCl₃) can also be used, but the carboxylic acid proton may exchange more rapidly.
-
Procedure:
-
Weigh approximately 5-10 mg of N-Fmoc-5-bromo-2-chloro-D-phenylalanine into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆.
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution of the aromatic and backbone regions.
-
Parameters:
-
Temperature: 298 K (25 °C)
-
Number of Scans: 16-64 scans are typically sufficient for a high signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: A standard spectral width of -2 to 12 ppm is appropriate.
-
Referencing: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) should be used for chemical shift referencing.
-
3. Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule, using the predicted values in Table 1 as a guide.
Visualizing the Characterization Workflow
The following diagram illustrates the logical flow of the characterization process for N-Fmoc-5-bromo-2-chloro-D-phenylalanine.
Caption: Workflow for the comprehensive characterization of N-Fmoc-5-bromo-2-chloro-D-phenylalanine.
Conclusion
The thorough characterization of N-Fmoc-5-bromo-2-chloro-D-phenylalanine is a critical step in ensuring the quality and success of subsequent peptide synthesis. ¹H NMR spectroscopy, when used in conjunction with other analytical techniques such as mass spectrometry, FTIR, and chiral HPLC, provides a complete picture of the molecule's structure, purity, and stereochemical integrity. The predicted ¹H NMR data and the detailed protocol provided in this guide serve as a valuable resource for researchers working with this and similar non-natural amino acids, enabling them to proceed with confidence in their synthetic endeavors.
References
-
Tackett, B. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Retrieved from [Link]
Mass spectrometry analysis of peptides with 5-bromo-2-chloro-D-phenylalanine
The Ultimate Comparison Guide: Mass Spectrometry Analysis of 5-Bromo-2-Chloro-D-Phenylalanine Peptides
Executive Summary
The incorporation of unnatural amino acids (UAAs) into synthetic peptides has revolutionized targeted proteomics, pharmacokinetic tracking, and assay standardization. Among these, 5-bromo-2-chloro-D-phenylalanine is a uniquely powerful mass spectrometry (MS) probe. By combining the proteolytic stability of a D-isomer with the mathematically distinct isotopic signature of a di-halogenated aromatic ring, this UAA enables near-zero background interference in complex biological matrices.
This guide objectively compares the MS performance of peptides containing 5-bromo-2-chloro-D-phenylalanine against standard and single-halogenated alternatives, providing researchers with self-validating experimental workflows and algorithmic data processing strategies.
Mechanistic Causality: The Isotopic Envelope Advantage
In standard peptide MS analysis, the isotopic envelope is primarily driven by the natural abundance of 13 C (~1.1%). In complex matrices like human plasma or cell lysates, target peptides are easily obscured by isobaric background noise, leading to false discoveries or requiring exhaustive MS/MS validation.
The strategic inclusion of 5-bromo-2-chloro-D-phenylalanine engineers a predictable, highly distinct isotopic "barcode" directly into the peptide[1].
-
Bromine (Br) exists naturally as 79 Br and 81 Br in a nearly 1:1 ratio, producing an M and M+2 doublet[2].
-
Chlorine (Cl) exists as 35 Cl and 37 Cl in a ~3:1 ratio[2].
When combined on a single phenyl ring, these halogens convolute to form an unmistakable, asymmetrical multiplet (M, M+2, M+4, M+6). Because this specific skewed pattern is virtually nonexistent in natural biology, pattern-searching algorithms can extract these tagged peptides from full-scan MS1 spectra with exceptional fidelity, bypassing the need for immediate MS2 confirmation[3]. Furthermore, the D-isomer configuration renders the peptide highly resistant to endogenous proteases, preserving the integrity of the mass tag during prolonged incubations.
Logic of isotopic convolution generating a unique MS1 signature.
Performance Comparison: 5-Br-2-Cl-D-Phe vs. Alternatives
To objectively evaluate the utility of 5-bromo-2-chloro-D-phenylalanine, we must compare it against standard physiological peptides and single-halogenated variants (e.g., 4-chloro-phenylalanine). The table below synthesizes the quantitative and qualitative advantages across key MS metrics.
| Performance Metric | Standard Peptide (No UAA) | Single-Halogen (e.g., Cl-Phe) | Di-Halogen (5-Br-2-Cl-D-Phe) |
| Isotopic Signature | Standard 13 C Poisson decay | Doublet (M, M+2) | Skewed Multiplet (M, M+2, M+4, M+6) |
| MS1 Background Interference | High (Severe isobaric overlap) | Moderate | Near-Zero |
| Proteolytic Stability | Low (L-isomer, rapidly degraded) | Low to Moderate | High (D-isomer blocks cleavage) |
| Algorithmic Detection (FDR) | >5% in complex matrices | ~1-2% | <0.1% (High Confidence) |
| Ionization Efficiency (ESI+) | Baseline | Slightly Enhanced | Highly Enhanced (Increased hydrophobicity) |
| Primary Application | Endogenous mapping | Basic structural probing | Absolute Quantitation (H-PINS), PK tracking |
Data synthesis based on the behavior of Halogenated Peptides as Internal Standards (H-PINS)[4].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your quantitative proteomics or pharmacokinetic assays, the analytical protocol must be a self-validating system. The following step-by-step methodology utilizes 5-bromo-2-chloro-D-phenylalanine peptides as internal standards, incorporating orthogonal checks for mass accuracy and retention time synchronization[4].
Phase 1: Matrix Preparation & Spiking
-
Action: Spike the 5-Br-2-Cl-D-Phe containing peptide into the biological matrix (e.g., human plasma) at a known concentration (e.g., 50 fmol/µL) prior to any digestion or extraction steps.
-
Causality: Spiking at the very beginning accounts for sample loss during preparation. The D-isomer prevents the standard from being degraded by plasma proteases, ensuring the final MS signal accurately reflects the initial spike concentration.
Phase 2: Solid-Phase Extraction (SPE)
-
Action: Desalt the sample using C18 spin columns. Wash with 5% Acetonitrile (ACN) / 0.1% Formic Acid (FA), and elute with 80% ACN / 0.1% FA.
-
Causality: Removes salts and hydrophilic matrix components that cause ion suppression during Electrospray Ionization (ESI). The halogen atoms increase the hydrophobicity of the peptide, ensuring it binds strongly to the C18 resin and is not lost during the wash step.
Phase 3: UHPLC Separation & High-Resolution MS
-
Action: Run a 90-minute gradient (5% to 40% Mobile Phase B) on a C18 analytical column coupled to an Orbitrap or Q-TOF mass spectrometer. Acquire data in positive ESI mode with a resolution of ≥60,000 at m/z 400.
-
Causality: High resolving power is strictly mandatory. Without it, the fine isotopic structure of the Br/Cl envelope will merge with overlapping natural peptides, destroying the utility of the mass tag[5]. The halogens also cause a predictable retention time shift compared to non-halogenated analogues, serving as an orthogonal validation metric for peak identification[4].
Phase 4: Algorithmic Pattern Recognition
-
Action: Process the raw mzXML data using pattern-searching algorithms (e.g., IsoStamp).
-
Causality: The algorithm convolutes the predicted peptide mass with the theoretical Br/Cl multiplet. It filters out any MS1 features that lack the exact M, M+2, M+4, M+6 spacing and specific intensity ratios, effectively blinding the analysis to background noise[3].
Step-by-step LC-MS workflow for analyzing halogenated peptides.
Conclusion & Strategic Implementation
For drug development professionals and analytical chemists, transitioning from standard internal standards to 5-bromo-2-chloro-D-phenylalanine tagged peptides offers a mathematical certainty that standard peptides cannot provide. The unique combination of bromine and chlorine isotopes creates an MS1 signature that algorithms can identify with near-zero false discovery rates[2]. When coupled with the proteolytic stability of the D-isomer, this UAA represents a gold-standard approach for absolute quantitation, pharmacokinetic tracking, and chemically-directed proteomics.
References
- 5-Bromo-2-chloro-D-phenylalanine Product Information.Sigma-Aldrich.
- Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics.National Institutes of Health (NIH).
- Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY.National Institutes of Health (NIH).
- Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics.ACS Publications.
- The isotope distribution: A rose with thorns.Document Server@UHasselt.
Sources
- 1. 5-Bromo-2-chloro-D-phenylalanine [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documentserver.uhasselt.be [documentserver.uhasselt.be]
A Comparative Guide to the Biological Activity of 2-Chloro vs. 4-Chloro Phenylalanine Derivatives
Introduction: The Critical Role of Isomerism in Phenylalanine Analogs
In the realm of medicinal chemistry and chemical biology, the precise positioning of a single atom can dramatically alter the biological activity of a molecule. This principle is vividly illustrated by the halogenated derivatives of the essential amino acid L-phenylalanine. While seemingly minor, the substitution of a chlorine atom at different positions on the phenyl ring gives rise to compounds with starkly different pharmacological profiles. This guide provides an in-depth comparison of the biological activities of 2-chloro-L-phenylalanine (2-Cl-Phe) and 4-chloro-L-phenylalanine (4-Cl-Phe), offering researchers and drug development professionals a clear understanding of their distinct mechanisms, applications, and the experimental methodologies used to characterize them.
The focus of this comparison is to move beyond a simple cataloging of effects and delve into the causality behind their divergent biological functions. We will explore how the positional isomerism of the chlorine atom dictates target specificity, particularly concerning the biosynthesis of key neurotransmitters, and provide the practical, validated protocols necessary to investigate these effects in a laboratory setting.
Core Mechanistic Divergence: Targeting Neurotransmitter Synthesis
The primary and most well-documented difference between these two isomers lies in their interaction with tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).
4-Chloro-L-phenylalanine (pCPA): The Canonical Tryptophan Hydroxylase Inhibitor
4-chloro-L-phenylalanine, often referred to as para-chlorophenylalanine (pCPA), is a potent and irreversible inhibitor of TPH. This targeted action has established pCPA as an invaluable pharmacological tool for inducing serotonin depletion in preclinical research, enabling the study of the serotonergic system's role in a vast array of physiological and behavioral processes, including sleep, depression, and anxiety.
The mechanism of inhibition is an example of "suicide inhibition." pCPA acts as a substrate for TPH, and during the catalytic process, it is converted into a reactive intermediate that covalently binds to and inactivates the enzyme. This irreversible action leads to a long-lasting depletion of serotonin that only recovers as new TPH enzyme is synthesized.
Below is a diagram illustrating the serotonin synthesis pathway and the point of inhibition by 4-Cl-Phe.
Caption: Mechanism of 4-Cl-Phe (pCPA) as an irreversible inhibitor of Tryptophan Hydroxylase (TPH).
2-Chloro-L-phenylalanine: A Different Profile
In stark contrast to its 4-chloro isomer, 2-chloro-L-phenylalanine does not exhibit the same potent, irreversible inhibition of tryptophan hydroxylase. While some studies suggest it may have weak, reversible inhibitory effects on TPH, its primary mechanism of action appears to be different. The ortho-positioning of the chlorine atom likely introduces steric hindrance that prevents the molecule from being processed by TPH in a manner that leads to suicide inhibition.
Instead, 2-Cl-Phe is recognized as an inhibitor of phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine. This inhibition can lead to a state of hyperphenylalaninemia, a condition that is central to the pathophysiology of phenylketonuria (PKU). Therefore, 2-Cl-Phe serves as a useful research tool for studying the biochemical consequences of PAH deficiency.
Quantitative Comparison of Biological Activity
The following table summarizes the key quantitative differences in the biological activity of the two isomers based on available experimental data.
| Parameter | 4-Chloro-L-phenylalanine (pCPA) | 2-Chloro-L-phenylalanine | Reference |
| Primary Target | Tryptophan Hydroxylase (TPH) | Phenylalanine Hydroxylase (PAH) | |
| Inhibition Type | Irreversible (Suicide Inhibition) | Reversible / Competitive | |
| Effect on Serotonin | Potent, long-lasting depletion | Minimal to no direct effect | |
| Effect on Phenylalanine | No significant direct effect | Increases systemic levels | |
| Typical Application | Serotonin depletion studies | Modeling hyperphenylalaninemia (PKU) |
Experimental Protocols for Characterization
To empirically validate the differential activities of these compounds, specific and robust assays are required. Below is a detailed protocol for an in vitro tryptophan hydroxylase inhibition assay, a cornerstone experiment for differentiating 2-Cl-Phe and 4-Cl-Phe.
Protocol: In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of test compounds on TPH activity by quantifying the production of 5-hydroxytryptophan (5-HTP) from tryptophan.
Rationale: The choice of an in vitro assay allows for the direct assessment of enzyme-inhibitor interaction without the confounding variables of cellular uptake, metabolism, or off-target effects. Measuring the product, 5-HTP, via a sensitive method like HPLC with fluorescence detection provides a robust and quantitative readout of enzyme activity.
Materials:
-
Recombinant TPH enzyme (e.g., TPH2 isoform)
-
L-Tryptophan (substrate)
-
6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4, cofactor)
-
Dithiothreitol (DTT)
-
Catalase
-
HEPES buffer (pH 7.4)
-
2-Chloro-L-phenylalanine and 4-Chloro-L-phenylalanine
-
Perchloric acid (for reaction quenching)
-
HPLC system with a C18 column and fluorescence detector
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the in vitro TPH inhibition assay.
Step-by-Step Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
Substrate/Cofactor Mix: Prepare a fresh solution containing L-Tryptophan and BH4 in the assay buffer. The final concentrations in the reaction should be optimized based on the Km values for the specific TPH isoform (typically ~50 µM for Tryptophan and ~100 µM for BH4).
-
Enzyme Mix: Dilute the TPH enzyme stock in assay buffer containing catalase (to remove H2O2) and DTT (to maintain the reduced state of the enzyme).
-
Inhibitor Stocks: Prepare stock solutions of 2-Cl-Phe and 4-Cl-Phe in a suitable solvent (e.g., water or DMSO) and perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Protocol:
-
In a microcentrifuge tube, add 20 µL of the Enzyme Mix.
-
Add 10 µL of the inhibitor dilution (or vehicle control).
-
Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor for 15 minutes at 37°C. This step is crucial for irreversible inhibitors like 4-Cl-Phe to allow time for the inactivation reaction to occur.
-
Reaction Initiation: Start the reaction by adding 20 µL of the Substrate/Cofactor Mix.
-
Incubation: Incubate the reaction for 30 minutes at 37°C. Ensure the reaction time is within the linear range of product formation.
-
Reaction Quenching: Stop the reaction by adding 50 µL of 1 M perchloric acid. This will precipitate the enzyme.
-
Sample Preparation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Data Analysis:
-
Carefully collect the supernatant.
-
Inject a defined volume (e.g., 20 µL) onto an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector (Excitation: ~295 nm, Emission: ~345 nm for 5-HTP).
-
Quantify the area of the 5-HTP peak.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the % inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Expected Outcome: This assay will demonstrate a potent, dose-dependent inhibition of TPH activity by 4-Cl-Phe, resulting in a low IC50 value. In contrast, 2-Cl-Phe will show significantly weaker or no inhibition under these conditions.
Conclusion: Positional Isomerism as a Key Determinant of Biological Function
The comparison between 2-chloro-L-phenylalanine and 4-chloro-L-phenylalanine provides a compelling case study on the importance of molecular architecture in drug design and chemical biology. A simple shift of a chlorine atom from the para to the ortho position completely alters the compound's primary biological target and mechanism of action. 4-Cl-Phe stands as a powerful and specific tool for studying the serotonergic system through irreversible TPH inhibition, while 2-Cl-Phe offers a means to investigate the consequences of phenylalanine hydroxylase inhibition.
For researchers, understanding these fundamental differences is critical for proper experimental design and data interpretation. Selecting the correct isomer is not a matter of preference but a necessity dictated by the biological question being addressed. This guide underscores the need for rigorous characterization and a mechanistically-driven approach to utilizing chemical probes in biological research.
References
-
Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: a specific depletor of brain serotonin. Journal of Pharmacology and Experimental Therapeutics, 154(3), 499-516. [Link]
-
Jequier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular pharmacology, 3(3), 274-278. [Link]
-
McLean, J. R., & Gwee, M. C. (1976). The effects of p-chloroamphetamine on the in vitro activity of rat brain tryptophan hydroxylase. European Journal of Pharmacology, 37(2), 325-332. [Link]
-
Lipton, R. A., & Kaufman, S. (1975). The effects of some phenylalanine analogs on phenylalanine hydroxylase. Biochemical and Biophysical Research Communications, 66(3), 914-921. [Link]
-
Brand, L. M., & Harper, A. E. (1974). Effect of diet on the toxicity of p-chlorophenylalanine. Food and Cosmetics Toxicology, 12(4), 447-455. [Link]
A Comparative Guide to the Crystal Structure Analysis of N-Fmoc-5-bromo-2-chloro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of halogen atoms into amino acid scaffolds is a powerful tool in drug discovery and peptide engineering. Halogenation can significantly modulate a molecule's conformational preferences, lipophilicity, and metabolic stability, and introduce the potential for halogen bonding—a specific and directional non-covalent interaction. This guide will explore these aspects through the lens of single-crystal X-ray diffraction (SCXRD).
The Critical Role of Crystal Structure Analysis
Understanding the three-dimensional arrangement of atoms in N-Fmoc-5-bromo-2-chloro-D-phenylalanine is paramount for several reasons:
-
Rational Drug Design: The precise atomic coordinates can inform the design of peptide-based therapeutics with enhanced binding affinities and specificities.
-
Peptidomimetics: The defined conformation of this building block can guide the synthesis of peptidomimetics with improved pharmacological properties.
-
Material Science: For Fmoc-protected amino acids, the crystal packing reveals the fundamental interactions that govern self-assembly into hydrogels and other biomaterials.[1]
Experimental Workflow: From Powder to Structure
The determination of a novel crystal structure, such as that of N-Fmoc-5-bromo-2-chloro-D-phenylalanine, follows a well-established, multi-step process. The causality behind each step is crucial for obtaining high-quality, publication-ready data.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol
1. Synthesis and Purification:
-
Objective: To obtain a highly pure (>98%) sample of N-Fmoc-5-bromo-2-chloro-D-phenylalanine.
-
Protocol: The synthesis would likely involve the halogenation of a suitable phenylalanine precursor followed by Fmoc protection of the amine. Purification is critical and is typically achieved by flash column chromatography followed by recrystallization.
-
Causality: Impurities can inhibit crystal growth or co-crystallize, leading to a disordered or incorrect structure. High purity is the bedrock of successful crystallography.
2. Crystal Growth:
-
Objective: To grow single crystals of sufficient size and quality for diffraction (ideally > 0.1 mm in all dimensions).
-
Protocol: Slow evaporation of a saturated solution is a common and effective method. A solvent screen should be performed to identify a solvent in which the compound has moderate solubility. Typical solvents to screen include methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane, as well as binary mixtures.
-
Causality: Slow solvent evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects. Rapid precipitation leads to amorphous material or very small, unusable crystals.
3. Data Collection:
-
Objective: To obtain a complete set of diffraction data.
-
Protocol: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K). The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Causality: Low temperatures are used to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.
4. Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the unit cell and refine their positions.
-
Protocol: The diffraction data is used to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is then refined against the experimental data to improve the fit.
-
Causality: Refinement is an iterative process that minimizes the difference between the observed diffraction intensities and those calculated from the model, resulting in a chemically sensible and accurate structure.
Comparative Crystal Structure Analysis
In the absence of a deposited structure for N-Fmoc-5-bromo-2-chloro-D-phenylalanine, we can infer its likely structural features by comparing it to known crystal structures of similar halogenated N-Fmoc-phenylalanine analogs. For this guide, we will use the published crystal structure of (S)-N-Fmoc-4-chlorophenylalanine as our primary comparator.[2]
| Parameter | (S)-N-Fmoc-4-chlorophenylalanine[2] | N-Fmoc-5-bromo-2-chloro-D-phenylalanine (Predicted) |
| Formula | C₂₄H₂₀ClNO₄ | C₂₄H₁₉BrClNO₄ |
| Molecular Weight | 421.87 | 500.77 |
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P 1 2₁ 1 | P2₁ or P2₁2₁2₁ (common for chiral molecules) |
| Unit Cell Dimensions | a = 13.168 Å, b = 4.8390 Å, c = 17.400 Å | Expected to differ due to the presence of two larger halogen atoms. |
| β = 111.41° | ||
| Key Intermolecular Interactions | Hydrogen bonding, π-π stacking | Hydrogen bonding, π-π stacking, Halogen bonding (Br···O, Cl···O) |
Anticipated Intermolecular Interactions
The crystal packing of N-Fmoc-5-bromo-2-chloro-D-phenylalanine will be dictated by a combination of non-covalent interactions. Based on the structures of related compounds, we can predict the following key interactions:
-
Hydrogen Bonding: The carboxylic acid and the N-H of the carbamate are strong hydrogen bond donors and acceptors. We anticipate strong hydrogen bonding networks, likely forming chains or dimers.[1]
-
π-π Stacking: The fluorenyl group of the Fmoc protecting group is highly aromatic and will drive significant π-π stacking interactions, which are a hallmark of Fmoc-amino acid crystal structures.[1]
-
Halogen Bonding: The presence of both bromine and chlorine atoms introduces the possibility of halogen bonding. The bromine atom, being larger and more polarizable, is a stronger halogen bond donor than chlorine. We can anticipate Br···O or Cl···O interactions with the carbonyl oxygen of the carboxylic acid or carbamate.
Figure 2: Predicted intermolecular interactions in the crystal lattice of N-Fmoc-5-bromo-2-chloro-D-phenylalanine.
Conclusion
While the definitive crystal structure of N-Fmoc-5-bromo-2-chloro-D-phenylalanine awaits experimental determination, a comprehensive understanding of its likely structural characteristics can be achieved through a comparative analysis with known analogs. The presence of two different halogen atoms on the phenyl ring suggests a rich and complex network of intermolecular interactions, including the potential for directional halogen bonding, which could significantly influence its solid-state properties and its behavior when incorporated into larger molecules. The experimental workflow detailed in this guide provides a robust framework for obtaining a high-resolution crystal structure, which will be invaluable for future research in drug design, peptide science, and materials chemistry.
References
-
Pizzi, A., Lascialfari, L., Demitri, N., Bertolani, A., Maiolo, D., Carretti, E., & Metrangolo, P. (2017). Halogen bonding modulates hydrogel formation from Fmoc amino acids. CrystEngComm, 19(14), 1870-1874. [Link]
-
(s)-n-Fmoc-4-chlorophenylalanine. PubChem. (n.d.). Retrieved March 12, 2026, from [Link]
-
Hughes, A. D., & Ziller, J. W. (2018). Comparison of the Self-Assembly Behavior of Fmoc-Phenylalanine and Corresponding Peptoid Derivatives. Crystal Growth & Design, 18(2), 995–1001. [Link]
-
Fmoc-L-4-bromophenylalanine. PubChem. (n.d.). Retrieved March 12, 2026, from [Link]
Sources
Validation of enantiomeric purity for N-Fmoc-5-bromo-2-chloro-D-phenylalanine
Analytical Strategies for Validating the Enantiomeric Purity of N-Fmoc-5-bromo-2-chloro-D-phenylalanine
The stereochemical fidelity of unnatural amino acids is a non-negotiable quality attribute in solid-phase peptide synthesis (SPPS)[1]. N-Fmoc-5-bromo-2-chloro-D-phenylalanine (CAS: 2015413-31-5)[2] is a highly specialized, sterically hindered building block. The inadvertent incorporation of its L-enantiomer (CAS: 2002401-84-3)[3] generates diastereomeric peptide impurities that are notoriously difficult to isolate from the target API, fundamentally altering a drug's pharmacokinetic profile and binding affinity.
Validating the enantiomeric purity of this specific molecule presents unique steric and electronic challenges. The bulky 5-bromo and 2-chloro substituents on the phenyl ring restrict conformational flexibility. While this rigidity can enhance chiral recognition on stationary phases, it sterically impedes derivatization reactions. This guide objectively compares the two premier analytical strategies for this class of compounds: Direct Chiral HPLC and Indirect LC-MS via Marfey's Reagent.
Comparative Overview of Validation Strategies
To select the appropriate analytical workflow, researchers must weigh the preservation of native chirality against the need for mass-selective detection in complex matrices.
Table 1: Comparative Overview of Enantiomeric Validation Strategies
| Analytical Strategy | Primary Mechanism | Sample Preparation | Key Advantages | Primary Limitations |
| Direct Chiral HPLC | Transient diastereomeric complexes with chiral stationary phase | Direct dissolution (No derivatization) | Preserves native chirality; High throughput | Requires expensive, specialized chiral columns |
| Indirect LC-MS (Marfey's) | Covalent derivatization to form stable diastereomers | Fmoc deprotection followed by FDAA reaction | Uses standard C18 columns; Mass-selective | Risk of racemization during base deprotection |
Method 1: Direct Chiral HPLC (The Gold Standard)
The Causality of the Method: Direct Chiral HPLC is the preferred technique for Fmoc-protected amino acids because it eliminates the need for chemical derivatization, thereby preserving the molecule's original stereochemistry[1]. The Fmoc group is not merely a protecting group; it is a highly lipophilic, planar fluorenyl system that provides exceptional π−π interactions with polysaccharide-based Chiral Stationary Phases (CSPs), such as cellulose or amylose carbamates[4]. Furthermore, the di-halogenated phenyl ring (5-bromo-2-chloro) restricts the rotational degrees of freedom of the molecule, strengthening the transient diastereomeric interactions within the chiral grooves of the CSP.
Self-Validating Protocol:
-
System Suitability Testing (SST): Before analyzing the pure D-enantiomer batch, inject a racemic control (N-Fmoc-5-bromo-2-chloro-DL-phenylalanine). Validation Check: The analytical run is only valid if the resolution factor ( Rs ) between the D and L peaks is ≥1.5 (baseline resolution).
-
Sample Preparation: Dissolve 1.0 mg of the N-Fmoc-5-bromo-2-chloro-D-phenylalanine sample in 1 mL of the mobile phase (e.g., Hexane/Isopropanol 80:20 v/v). Direct dissolution prevents any solvent-induced epimerization.
-
Chromatography: Perform isocratic elution on a polysaccharide-based CSP (e.g., Lux Cellulose-2, 250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min[4].
-
Detection: Monitor UV absorbance at 220 nm and 254 nm. The Fmoc group provides a robust chromophore, allowing for a Limit of Detection (LOD) as low as 0.05% for the minor L-enantiomer[1].
Method 2: Indirect LC-MS via Marfey's Reagent
The Causality of the Method: When direct chiral resolution fails, or when analyzing the enantiomeric purity of the amino acid after it has been cleaved from a complex peptide matrix, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is utilized[5]. FDAA reacts with primary amines to form stable diastereomers that can be easily separated on standard achiral C18 columns.
Critical Mechanistic Insight: FDAA exclusively reacts with free α -amino groups. Therefore, the Fmoc group must be quantitatively removed prior to derivatization[6]. Because basic deprotection conditions can induce trace racemization, deuterated hydrolysis or strictly timed mild deprotection must be used to distinguish native L-impurities from preparation-induced artifacts[7]. Additionally, the bulky halogens ortho and meta to the amino acid backbone sterically impede the nucleophilic substitution reaction with FDAA, necessitating optimized heating (40°C) to ensure quantitative conversion.
Self-Validating Protocol:
-
Fmoc Deprotection: Dissolve 10 mg of the Fmoc-AA in 1 mL acetone. Add 1 mL hexane and 0.1 mL of 1N NaOH. Mix precisely for 10 minutes. Carefully remove and discard the upper hexane layer, which extracts the cleaved 9-benzofulvene by-product[6].
-
Neutralization (Critical Control): Adjust the aqueous layer to pH 7.0–7.5 using 1N HCl[6]. Validation Check: Verify pH with indicator paper. FDAA derivatization will fail completely at acidic pH, and prolonged exposure to basic pH will cause artifactual racemization.
-
Derivatization: Add 1 mg of FDAA dissolved in 1 mL acetone to the neutralized solution. Heat at 40°C for 60 minutes to overcome the steric hindrance of the di-halogenated ring[6].
-
Quenching & Control: Quench the reaction with 0.1 mL of 1N HCl. Validation Check: Run a reagent blank (all steps without the amino acid) to identify and exclude FDAA artifact peaks from the final chromatogram[6].
-
LC-MS Analysis: Inject the sample onto an achiral C18 column using a gradient of Acetonitrile/Water with 0.1% TFA. Use mass spectrometry (SIM or MRM mode) to selectively quantify the mass transitions for the derivatized 5-bromo-2-chloro-phenylalanine[7].
Experimental Workflows
Workflow comparison: Direct Chiral HPLC vs. Indirect Marfeys derivatization for Fmoc-AAs.
Quantitative Data & Method Validation Parameters
Table 2: Typical Method Validation Parameters for Fmoc-Halogenated-Phe Derivatives
| Validation Parameter | Direct Chiral HPLC (Polysaccharide CSP) | Indirect LC-MS (Marfey's Reagent) |
| Limit of Detection (LOD) | ~0.05% - 0.1% | < 0.1% (with SIM/MRM) |
| Resolution ( Rs ) | Typically > 1.5 (Baseline) | > 2.0 (High chromatographic separation) |
| Analysis Time | 15 - 25 minutes | 45 - 60 minutes (including prep) |
| Artifact Risk | Negligible | Moderate (Requires strict pH/time control) |
References
-
A Comparative Guide to Enantiomeric Purity Analysis of Fmoc-Amino Acids - Benchchem. 1
-
Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids - Peptides. 6
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases - Phenomenex. 4
-
Marfey's reagent for chiral amino acid analysis - Ovid. 5
-
2015413-31-5 | N-Fmoc-5-bromo-2-chloro-D-phenylalanine - NextPeptide. 2
-
Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry - Almac. 7
-
2154860-93-0|(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromo-2-chlorophenyl)propanoic acid - BLDpharm. 3
Sources
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- 3. 2154860-93-0|(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromo-2-chlorophenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 4. phenomenex.com [phenomenex.com]
- 5. ovid.com [ovid.com]
- 6. peptide.com [peptide.com]
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Halogenation: A Key Strategy for Enhancing Peptide Metabolic Stability
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their rapid degradation by proteases in the body.[1][2] Halogenation, the strategic incorporation of halogen atoms, has emerged as a powerful tool to enhance the metabolic stability of peptide-based drug candidates. This guide provides an in-depth comparison of how different halogenation strategies impact peptide stability, supported by experimental data and detailed protocols.
The Challenge of Peptide Instability
Peptides, due to their amino acid composition, are natural substrates for a wide array of endogenous proteases. This susceptibility to enzymatic cleavage results in a short in vivo half-life, limiting their therapeutic efficacy.[1][2] To overcome this, medicinal chemists employ various strategies to modify the peptide backbone or side chains, with halogenation being a particularly effective approach.
Mechanisms of Action: How Halogenation Improves Stability
The introduction of halogen atoms, most commonly fluorine, chlorine, or bromine, can significantly increase a peptide's resistance to proteolytic degradation through several mechanisms:
-
Steric Hindrance: The presence of a bulky halogen atom near a cleavage site can physically block the access of proteolytic enzymes to the peptide bond.[3] This steric shielding effect is a primary contributor to enhanced metabolic stability.
-
Electronic Effects: Halogens are highly electronegative and can alter the electronic properties of the peptide backbone. This can make the scissile bond less susceptible to nucleophilic attack by the active site of a protease.[4]
-
Conformational Rigidity: Halogenation can influence the local conformation of the peptide, potentially forcing it into a geometry that is not recognized by the active site of a degrading enzyme.
-
Altered Hydrophobicity: The introduction of halogens, particularly fluorine, can increase the hydrophobicity of the peptide.[2] This can influence how the peptide interacts with proteases and other biological molecules.
It is important to note that the impact of halogenation on proteolytic stability is not always predictable and can be highly dependent on the specific enzyme, the position of the halogen substitution relative to the cleavage site, and the nature of the halogen itself.[1][5]
Comparative Analysis of Halogenation Strategies
The choice of halogen and its position within the peptide sequence are critical for optimizing metabolic stability.
| Peptide Analog | Halogenation Site | Enzyme | Half-life (t½) | Fold Increase in Stability | Reference |
| GLP-1 (Native) | None | DPP IV | ~2 min | 1x | [6] |
| GLP-1 (F8) | Ala8 -> Hexafluoroleucine | DPP IV | >24 hours | >720x | [6] |
| GLP-1 (F9) | Glu9 -> Hexafluoroleucine | DPP IV | ~3 min | 1.5x | [6] |
| GLP-1 (F10) | Gly10 -> Hexafluoroleucine | DPP IV | ~5.8 min | 2.9x | [6] |
| Model Peptide (Control) | None | Human Blood Plasma | ~30 min | 1x | [7] |
| Model Peptide (Fluorinated) | Specific Residues | Human Blood Plasma | Significantly Increased | Varies | [7] |
As the data suggests, the strategic placement of highly fluorinated amino acids, such as hexafluoroleucine, can confer dramatic resistance to enzymatic degradation.[6] However, even single fluorine substitutions can lead to significant improvements in stability.[1] The effect is not universal, as seen with the modest increase in stability for the GLP-1 (F9) analog, highlighting the importance of empirical testing.[6]
Experimental Protocol: In Vitro Plasma Stability Assay
A common and crucial method for evaluating the metabolic stability of peptide candidates is the in vitro plasma stability assay.[8][9] This assay provides a good indication of a peptide's likely in vivo half-life.[8]
Objective: To determine the rate of degradation of a halogenated peptide in human plasma over time.
Materials:
-
Test peptide and non-halogenated control peptide
-
Pooled human plasma (centrifuged to remove precipitates)[8]
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)
-
Incubator set to 37°C
-
LC-MS system
Procedure:
-
Preparation of Stock Solutions: Prepare 1 mM stock solutions of the test and control peptides in a suitable solvent like DMSO or PBS.[8]
-
Incubation Setup:
-
Time Course Incubation:
-
Reaction Quenching and Protein Precipitation:
-
Immediately mix the withdrawn aliquot with 3 volumes of ice-cold ACN containing 0.1% TFA to stop the enzymatic reaction and precipitate plasma proteins.[10]
-
Vortex the samples and incubate on ice for 10 minutes.
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., 12,000 x g) for 5 minutes to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a reverse-phase HPLC coupled to a mass spectrometer (LC-MS).[11][12]
-
Develop a chromatographic method that provides good separation of the parent peptide from any potential degradation products.
-
Quantify the amount of remaining intact peptide at each time point by monitoring its specific mass-to-charge ratio.[13]
-
-
Data Analysis:
-
Plot the percentage of the remaining intact peptide against time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.[14]
-
Workflow for In Vitro Peptide Plasma Stability Assay
Caption: Workflow of the in vitro metabolic stability assay.
Mechanism of Steric Shielding by Halogenation
Caption: Steric hindrance of enzyme access by halogenation.
Conclusion
Halogenation is a proven and effective strategy for improving the metabolic stability of therapeutic peptides. By carefully selecting the halogen and its position within the peptide sequence, researchers can significantly extend the in vivo half-life of drug candidates, thereby enhancing their therapeutic potential. The in vitro plasma stability assay is an indispensable tool for evaluating the efficacy of different halogenation strategies in a reliable and reproducible manner. A thorough understanding of the underlying mechanisms and a systematic experimental approach are crucial for the successful development of stable and effective peptide-based drugs.
References
-
Asante, V., Mortier, J., Wolber, G., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(12), 2733-2744. [Link]
-
Huhmann, S., & Koksch, B. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry, 2018(27-28), 3667-3679. [Link]
-
Kumar, K., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(51), 16015-16022. [Link]
-
Asante, V., Mortier, J., Schlüter, H., & Koksch, B. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Bioorganic & Medicinal Chemistry, 21(12), 3562-3566. [Link]
-
Kim, H., et al. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry, 51(22), 7203-7207. [Link]
-
Agilent. (2024). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS. Agilent Technologies. [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Charnwood Discovery. [Link]
-
Kuhn, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Kuhn, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. National Center for Biotechnology Information. [Link]
-
Landry, B. P., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. [Link]
-
Landry, B. P., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. National Center for Biotechnology Information. [Link]
-
Kurihara, T. (2011). A Mechanistic Analysis of Enzymatic Degradation of Organohalogen Compounds. Bioscience, Biotechnology, and Biochemistry, 75(2), 189-198. [Link]
-
Landry, B. P., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. National Center for Biotechnology Information. [Link]
-
Zhang, C., et al. (2024). Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. Journal of Medicinal Chemistry. [Link]
-
Appelt, C., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. [Link]
-
Zhang, C., et al. (2024). Impact of Halogen Bonds on Protein-Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. PubMed. [Link]
-
Agilent. (2024). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. Agilent Technologies. [Link]
-
Agarwal, V., et al. (2025). Genome mining for the discovery of peptide halogenases and their biochemical characterization. National Center for Biotechnology Information. [Link]
-
Minges, A., et al. (2024). Perfect Partners: Biocatalytic Halogenation and Metal Catalysis for Protein Bioconjugation. ChemBioChem. [Link]
-
Drennan, C. L., et al. (2008). Structural Perspective on Enzymatic Halogenation. Accounts of Chemical Research, 41(9), 1153-1162. [Link]
-
Drennan, C. L., et al. (2008). Structural Perspective on Enzymatic Halogenation. National Center for Biotechnology Information. [Link]
-
Agarwal, V., et al. (2025). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. National Center for Biotechnology Information. [Link]
-
Kurihara, T. (2011). A Mechanistic Analysis of Enzymatic Degradation of Organohalogen Compounds. Bioscience, Biotechnology, and Biochemistry, 75(2), 189-198. [Link]
-
Doneanu, A., et al. (2022). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. LCGC North America. [Link]
-
BioPharma Services Inc. (2022). Bioanalytical Method Development: Therapeutic Peptides. BioPharma Services Inc.[Link]
-
Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. [Link]
-
Fallacara, A. L., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(9), 2991. [Link]
-
Thiel, W., et al. (2014). Insights into enzymatic halogenation from computational studies. Frontiers in Chemistry, 2, 76. [Link]
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Ismail, W., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Applied Microbiology and Biotechnology, 103(21-22), 8683-8697. [Link]
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Anapharm Bioanalytics. (2025). Therapeutic Peptides: Importance, Challenges, and Bioanalysis by LC-MS/MS. Anapharm Bioanalytics. [Link]
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Wilke, J. J., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 55(22), 9463-9480. [Link]
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Bickelhaupt, F. M., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(12), 1957-1967. [Link]
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Fallacara, A. L., et al. (2026). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. ResearchGate. [Link]
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- 1. Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating Brominated Phenylalanine Isomers
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of brominated phenylalanine isomers. As pivotal components in drug discovery and metabolic research, the ability to resolve the stereoisomers of molecules like 2-bromo-, 3-bromo-, and 4-bromophenylalanine is not merely an analytical challenge—it is a necessity for ensuring the safety, efficacy, and quality of next-generation therapeutics. This document offers an in-depth analysis of leading chiral stationary phases (CSPs), supported by experimental data and actionable protocols, to empower researchers and drug development professionals in their method development endeavors.
The Imperative of Chiral Purity for Brominated Phenylalanine
Phenylalanine and its analogs are fundamental building blocks in biological systems and pharmaceutical synthesis. The introduction of a bromine atom onto the phenyl ring creates a valuable intermediate, altering the electronic and steric properties of the amino acid, which can enhance pharmacological activity. However, like most amino acids, these synthetic derivatives are chiral, existing as D- and L-enantiomers. These stereoisomers can exhibit dramatically different pharmacological and toxicological profiles. Consequently, the development of robust, high-resolution analytical methods to separate and quantify these enantiomers is a critical step in the pharmaceutical pipeline.
A Comparative Analysis of Chiral Stationary Phases (CSPs)
The success of any chiral separation hinges on the selection of the appropriate chiral stationary phase. The CSP creates a chiral environment where the transient diastereomeric complexes formed with each enantiomer have different energies, leading to differential retention times. We will compare the three most successful classes of CSPs for this application: polysaccharide-based, macrocyclic antibiotic-based, and cyclodextrin-based phases.
Polysaccharide-Based CSPs: The Versatile Workhorse
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on silica, are renowned for their broad applicability and high success rate in resolving a vast array of chiral compounds.[1]
-
Mechanism of Action: Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions between the analyte's aromatic ring and the carbamate groups of the polysaccharide, and steric hindrance within the polymer's helical grooves.[2][3] The ordered, chiral structure of the polysaccharide derivative creates a highly selective environment.
-
Methodology Insights: These columns are highly versatile and can be used in normal-phase, reversed-phase, and polar organic modes. For brominated phenylalanine, a normal-phase mode using a mobile phase like hexane/ethanol with an acidic modifier (e.g., trifluoroacetic acid) is often highly effective.[4] The acidic additive is crucial for suppressing the ionization of the amino acid's carboxyl group, which prevents peak tailing and improves chromatographic efficiency.
-
Strengths: Broad enantioselectivity, high loading capacity for preparative work, and excellent robustness.
-
Considerations: Coated phases can be sensitive to certain solvents, though modern immobilized versions offer greater solvent compatibility.
Macrocyclic Antibiotic-Based CSPs: Superior Selectivity for Amino Acids
Macrocyclic antibiotics, such as teicoplanin and vancomycin, are complex glycopeptides that have proven to be exceptionally useful as chiral selectors.[5] They are particularly well-suited for the direct separation of underivatized amino acids.[6]
-
Mechanism of Action: These CSPs offer a multi-modal interaction mechanism. Chiral recognition arises from a combination of ionic interactions (between the protonated amine of the analyte and anionic groups on the selector), hydrogen bonding, and inclusion in the antibiotic's basket-like structure.[5][7] This complexity often leads to very high selectivity.
-
Methodology Insights: Teicoplanin-based CSPs are highly effective for separating phenylalanine analogs in reversed-phase mode.[8][9] A typical mobile phase would consist of an organic modifier like acetonitrile or methanol with an aqueous buffer. The ability to operate in aqueous mobile phases makes these columns ideal for LC-MS applications.
-
Strengths: Excellent for polar and ionizable compounds like amino acids, high selectivity, and compatibility with reversed-phase and polar organic modes.[10]
-
Considerations: Can be more expensive than other CSP types, and the multi-modal mechanism can sometimes complicate method development.
Cyclodextrin-Based CSPs: Leveraging Inclusion Complexation
Cyclodextrins (CDs) are chiral, cyclic oligosaccharides that form a truncated cone or torus shape.[11] This structure features a hydrophobic inner cavity and a hydrophilic outer surface.
-
Mechanism of Action: The primary mechanism for chiral recognition is the formation of inclusion complexes.[12] The bromophenyl portion of the analyte fits into the hydrophobic CD cavity, while interactions between the amino and carboxylic acid groups of the analyte and the hydroxyl groups on the rim of the cyclodextrin provide the basis for enantiomeric discrimination.[11]
-
Methodology Insights: These CSPs are predominantly used in reversed-phase mode with aqueous-organic mobile phases.[11] The pH of the mobile phase is a critical parameter, as it controls the ionization state of the analyte and thus its interaction with the stationary phase.
-
Strengths: Excellent for separating compounds with aromatic rings that can fit within the cavity, robust and compatible with aqueous mobile phases.
-
Considerations: Chiral recognition is highly dependent on a good structural fit between the analyte and the cyclodextrin cavity.
Performance Data at a Glance
The following table provides a comparative summary of typical performance parameters for the chiral separation of a brominated phenylalanine isomer across the different CSP classes.
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase Mode | Common Mobile Phase Example | Typical Resolution (Rs) | Typical Analysis Time (min) |
| Polysaccharide-Based (e.g., Cellulose derivative) | Normal-Phase | Hexane/Ethanol/TFA (90:10:0.1) | > 1.8 | 10 - 20 |
| Macrocyclic Antibiotic-Based (e.g., Teicoplanin) | Reversed-Phase | Acetonitrile/Water (75:25) | > 2.0 | 15 - 25 |
| Cyclodextrin-Based (e.g., β-Cyclodextrin derivative) | Reversed-Phase | Acetonitrile/Aqueous Buffer (pH 4.5) | > 1.5 | 15 - 30 |
Field-Proven Experimental Protocol: Normal-Phase Separation
This protocol provides a robust starting point for the separation of halogenated phenylalanine enantiomers using a polysaccharide-based CSP. This method is based on established principles for this class of compounds.[4]
Objective: To achieve baseline separation of D- and L-bromophenylalanine enantiomers.
1. HPLC System and Column:
-
HPLC System: Any standard HPLC system with a UV detector.
-
Column: Polysaccharide-based CSP, e.g., Cellulose tris(3,5-dimethylphenylcarbamate) on 5 µm silica, 4.6 x 250 mm.
2. Reagents and Sample Preparation:
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (100:10:0.4, v/v/v). Ensure use of HPLC-grade solvents.
-
Sample Diluent: Mobile Phase.
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of racemic bromophenylalanine in methanol. Dilute to a working concentration of 0.1 mg/mL using the mobile phase.
-
Sample Filtration: Filter the final working solution through a 0.45 µm PTFE syringe filter prior to injection.
3. Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C (Ambient).
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
4. Experimental Procedure:
-
System Equilibration: Equilibrate the column with the mobile phase for at least 45 minutes or until a stable baseline is observed. The use of non-polar solvents requires thorough equilibration.
-
Blank Injection: Inject a sample of the mobile phase (blank) to ensure no interfering peaks are present.
-
Sample Injection: Inject the prepared 0.1 mg/mL racemic standard.
-
Data Analysis: Identify the two eluting enantiomer peaks. Calculate the resolution (Rs) using the formula: Rs = 2(tR2 - tR1) / (w1 + w2). A value of Rs ≥ 1.5 indicates baseline separation.
Visualizing the Chiral Method Development Workflow
The logical progression from initial screening to a validated method is a cornerstone of good science. The following diagram illustrates this systematic approach.
Caption: A systematic workflow for chiral HPLC method development.
Conclusion and Recommendations
The successful chiral separation of brominated phenylalanine isomers is critical for pharmaceutical research and quality control. While all three major classes of CSPs demonstrate utility, the choice depends on the specific analytical goals.
-
For versatility and initial screening , polysaccharide-based CSPs are an excellent starting point due to their broad applicability.
-
For achieving the highest selectivity, especially for underivatized amino acids in LC-MS compatible methods, macrocyclic antibiotic-based CSPs like teicoplanin are often the superior choice.
-
Cyclodextrin-based CSPs provide a robust and reliable option, particularly in reversed-phase applications where inclusion complexation is the desired separation mechanism.
By systematically applying the principles and protocols outlined in this guide, researchers can confidently develop and validate high-resolution chiral HPLC methods tailored to their specific brominated phenylalanine isomers, ensuring the stereochemical purity and quality of their molecules.
References
- Unknown. (2006, July 15). Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic. PubMed.
- Unknown.
- Unknown. (2006, July 15).
- Unknown. (2021, June 3). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI.
- Unknown. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Unknown. (2005, November 1). Chiral Separation of Halogen Substituted Phenylalanine by Normal-.... Ingenta Connect.
- Unknown. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
- Unknown.
- Unknown. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes.
- Unknown.
- Hroboňová, K., Moravčík, J., Lehotay, J., & Armstrong, D. (Year not available).
- Kannappan, V. (2022, December 5). Cyclodextrin-based CSPs. Chiralpedia.
- Unknown. Technical Support Center: HPLC Separation of Phenylalanine Analogues. Benchchem.
- Unknown.
- Hroboňová, K., Lomenova, A., Čižmárik, J., & Lehotay, J. (2018, June 26). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
- Hroboňová, K., Lomenova, A., Čižmárik, J., & Lehotay, J. (2017).
- Unknown. (2024, April 14).
Sources
- 1. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments [experiments.springernature.com]
- 2. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 3. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Separation of phenylalanine and methionine enantiomers by HPLC method: a comparison of stationary phase types] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (PDF) HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review [academia.edu]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 12. Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases | MDPI [mdpi.com]
Comparative Guide: Binding Affinity of Halogenated vs. Non-Halogenated Peptide Analogs
As peptide therapeutics continue to bridge the gap between small molecules and large biologics, optimizing their binding affinity, metabolic stability, and target selectivity remains a primary challenge. One of the most effective, yet nuanced, structural modifications available to peptide chemists is halogenation —the strategic substitution of hydrogen atoms with fluorine (F), chlorine (Cl), bromine (Br), or iodine (I) [1].
This guide provides an objective, data-driven comparison of halogenated versus non-halogenated (wild-type) peptide analogs. Designed for drug development professionals and application scientists, it explores the mechanistic causality behind halogen-driven affinity enhancements, presents comparative experimental data, and outlines self-validating protocols for evaluating these modifications.
Mechanistic Foundations: Why Halogenation Drives Affinity
The substitution of a hydrogen atom with a halogen on a peptide side chain (typically on aromatic residues like Phenylalanine, Tyrosine, or Tryptophan) alters the peptide-receptor interaction landscape through three primary mechanisms:
-
The Halogen Bond (X-Bond): Unlike hydrogen bonds, halogens possess an anisotropic electron distribution. The equatorial region is electronegative, but the distal pole (along the R–X axis) features a region of positive electrostatic potential known as the σ-hole [2]. This allows the halogen to act as an electron acceptor, forming highly directional, stabilizing non-covalent bonds with electron donors (e.g., backbone carbonyls) in the receptor pocket.
-
Steric Cavity Filling: Halogens increase in atomic radius down the group (F < Cl < Br < I). A bulkier halogen can perfectly occupy a hydrophobic sub-pocket in the target receptor, increasing Van der Waals interactions and displacing high-energy water molecules.
-
Orthogonal X-Bond/H-Bond Systems: Advanced rational design can position a halogen bond and a hydrogen bond to share a common acceptor (like a carbonyl oxygen) in an orthogonal geometry, creating a synergistic locking mechanism that exponentially increases affinity [3].
Logic of halogen bond integration enhancing peptide-receptor binding affinity and selectivity.
Comparative Data Analysis: Halogenated vs. Non-Halogenated Analogs
To objectively assess the performance of halogenated peptides, we must analyze comparative binding data across diverse receptor targets. The table below synthesizes experimental results from three distinct therapeutic targets: the δ-Opioid Receptor (DOR), Interleukin-5 Receptor (IL-5R), and Protein Kinase Cζ (PKCζ).
Table 1: Binding Affinity Comparison of Peptide Analogs
| Target Receptor | Peptide Scaffold | Modification | Binding Affinity ( Kd / Ki ) | Fold Improvement vs. WT |
| PKCζ Kinase [3] | Par3 Substrate Peptide | Non-halogenated (WT) | 137 nM | Baseline |
| o-Br-Phe1 | 18 nM | ~7.6x | ||
| IL-5R [4] | AF17121 (Cyclic) | Non-halogenated (WT) | Baseline | Baseline |
| [5I]-Trp5 | Improved | 1.6x | ||
| [6Br]-Trp5 | Improved | 3.5x | ||
| δ-Opioid (DOR) [5] | [DAla2] Deltorphin II | Non-halogenated (WT) | Lower affinity | Baseline |
| pI-Phe3 | 0.76 nM ( Ki ) | High Affinity | ||
| pBr-Phe3 | 0.74 nM ( Ki ) | High Affinity |
Key Insights from the Data
-
Size-Dependent Affinity Correlation: In the Deltorphin II study targeting DOR, researchers observed a linear correlation between binding affinity and the size of the halogen substituent [5]. As the halogen size increased (H < F < Cl < Br < I), the affinity for the receptor increased, confirming the formation of weak halogen bonds and optimal steric packing in the protein pocket.
-
Positional Sensitivity: The IL-5R study demonstrates that the position of the halogen is just as critical as its identity. Bromination at the 6-position of Tryptophan yielded a 3.5-fold improvement, whereas iodination at the 5-position yielded a 1.6-fold improvement[4]. This highlights the strict geometric requirements (angles approaching 180°) necessary for optimal σ-hole interactions.
Experimental Workflows & Self-Validating Protocols
To rigorously compare a novel halogenated peptide against its non-halogenated counterpart, the experimental protocol must be designed as a self-validating system. This ensures that any observed increase in affinity is definitively caused by the halogen modification, rather than synthesis artifacts or non-specific binding.
Protocol: Synthesis and Kinetic Validation of Halogenated Peptides
Step 1: Solid-Phase Peptide Synthesis (SPPS)
-
Action: Synthesize both the wild-type and halogenated peptides using standard Fmoc-SPPS chemistry.
-
Causality: Halogenated unnatural amino acids (e.g., Fmoc-p-I-Phe-OH) possess significant steric bulk. To prevent deletion sequences, employ double-coupling cycles (using HATU/DIEA) specifically for the halogenated residue and the subsequent amino acid.
Step 2: Cleavage and Careful Scavenging
-
Action: Cleave the peptide from the resin using TFA and a scavenger cocktail (e.g., TIS, DODT, water).
-
Causality: While scavengers prevent reactive carbocations from alkylating the peptide, heavy halogens (particularly Iodine) can be susceptible to dehalogenation in overly harsh, prolonged reducing environments. Limit cleavage time to 2 hours and verify isotopic distribution via High-Resolution Mass Spectrometry (HRMS) to confirm the halogen remains intact.
Step 3: Surface Plasmon Resonance (SPR) Binding Assay
-
Action: Immobilize the target receptor on a CM5 sensor chip. Flow the wild-type and halogenated peptides over the chip at varying concentrations to determine kon , koff , and Kd .
-
Causality: Why SPR instead of an endpoint ELISA? Halogen bonds frequently exert their primary effect by drastically reducing the dissociation rate ( koff ) due to the rigid, highly directional nature of the σ-hole interaction. SPR provides real-time kinetic data, proving how the affinity is enhanced, not just that it is enhanced.
Step 4: Self-Validation via Competitive Displacement
-
Action: Pre-incubate the receptor with a saturating concentration of the wild-type peptide, then introduce the halogenated analog.
-
Causality: If the halogenated analog successfully displaces the wild-type peptide, it proves that the halogenated version is binding to the exact same orthosteric pocket with higher thermodynamic stability, ruling out off-target allosteric binding.
Self-validating experimental workflow for synthesizing and evaluating halogenated peptides.
Conclusion
The strategic incorporation of halogens into peptide analogs is a highly effective method for enhancing binding affinity and target selectivity. As demonstrated by comparative data across multiple receptor classes, moving from a non-halogenated wild-type peptide to a rationally designed brominated or iodinated analog can yield multi-fold improvements in Kd and Ki values. For drug development professionals, pairing these structural modifications with rigorous, kinetic-based validation protocols (like SPR) is essential for advancing highly potent peptide therapeutics through the discovery pipeline.
References
- Title: Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships.
- Title: halogen atom effect: Topics by Science.gov.
- Title: Computational Design and Experimental Validation of an Orthogonal X-bond/H-bond System to Improve the Binding Affinity and Recognition Specificity between Anesthetic Protein Kinase Cι and its Pseudosubstrate Peptide.
- Title: Structure-based improvement of the binding affinity and recognition specificity of peptide competitors to target pediatric IL-5R/IL-5 interaction by gluing halogen bonds at their complex interface.
- Title: Synthesis and pharmacology of halogenated δ-opioid selective [DAla2] Deltorphin II peptide analogs.
A Comparative Guide to Elemental Analysis Standards for N-Fmoc-5-bromo-2-chloro-D-phenylalanine
In the precise world of pharmaceutical development and peptide synthesis, the purity and exact composition of building blocks are not merely a matter of quality control; they are fundamental to the safety, efficacy, and reproducibility of the final therapeutic product. N-Fmoc-5-bromo-2-chloro-D-phenylalanine, a halogenated non-natural amino acid, serves as a critical component in the design of novel peptides with enhanced biological activity and stability.[1] Its di-halogenated structure presents unique challenges for analytical verification, demanding a robust and nuanced approach to elemental analysis.
This guide provides an in-depth comparison of the standards and methodologies for the elemental analysis of N-Fmoc-5-bromo-2-chloro-D-phenylalanine. We will explore the theoretical and practical aspects of analysis, compare it with other standards, and offer a validated protocol to ensure accuracy for researchers, scientists, and drug development professionals.
The Critical Role of Elemental Analysis for Halogenated Amino Acids
Elemental analysis is a cornerstone technique for confirming the identity and purity of a synthesized compound. For a molecule like N-Fmoc-5-bromo-2-chloro-D-phenylalanine, it provides a quantitative measure of its constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), Bromine (Br), and Chlorine (Cl). This is not just an academic exercise; it is a regulatory expectation. Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2), mandate the characterization and control of impurities in new drug substances.[2][3][4][5] Elemental analysis serves as a primary method to confirm that the bulk substance conforms to its theoretical stoichiometric formula, thereby ruling out significant levels of organic or inorganic impurities.[6]
The presence of bromine and chlorine complicates standard combustion analysis. These halogens are highly reactive and can form corrosive acidic vapors (HBr, HCl) upon combustion, which can interfere with detection systems and damage the analyzer if not properly managed.[7][8] Therefore, specialized protocols and equipment are essential for accurate and reliable results.
Theoretical vs. Experimental Values: Setting the Standard
The first step in any elemental analysis is to calculate the theoretical elemental composition based on the compound's molecular formula. This theoretical value serves as the gold standard against which all experimental results are measured.
Molecular Formula: C₂₄H₁₈BrClNO₄ Molecular Weight: 499.77 g/mol
Based on this, the theoretical elemental percentages are calculated and presented in the table below. The industry-standard acceptance criterion for elemental analysis is a deviation of no more than ±0.4% from the theoretical value for a pure compound.[9]
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Theoretical % | Acceptable Experimental Range (%) |
| Carbon (C) | 12.011 | 24 | 288.264 | 57.68 | 57.28 - 58.08 |
| Hydrogen (H) | 1.008 | 18 | 18.144 | 3.63 | 3.23 - 4.03 |
| Bromine (Br) | 79.904 | 1 | 79.904 | 15.99 | 15.59 - 16.39 |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 7.10 | 6.70 - 7.50 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 2.80 | 2.40 - 3.20 |
| Oxygen (O) | 15.999 | 4 | 63.996 | 12.81 | (Typically by difference) |
Table 1: Theoretical elemental composition of N-Fmoc-5-bromo-2-chloro-D-phenylalanine and standard acceptance criteria.
Comparative Analysis: The Challenge of Halogens
To appreciate the specific requirements for analyzing N-Fmoc-5-bromo-2-chloro-D-phenylalanine, it is useful to compare it with a common, non-halogenated elemental analysis standard, such as Acetanilide (C₈H₉NO).
| Feature | Acetanilide (C₈H₉NO) | N-Fmoc-5-bromo-2-chloro-D-phenylalanine | Causality of Difference |
| Elements Present | C, H, N, O | C, H, N, O, Br, Cl | The presence of halogens requires specialized handling. |
| Combustion Products | CO₂, H₂O, N₂ | CO₂, H₂O, N₂, HBr, HCl, Br₂, Cl₂ | Halogenated byproducts are corrosive and can interfere with N/S detectors. |
| Required Reagents | Standard combustion tube packing (e.g., Tungsten(VI) oxide). | Combustion tube packing plus halogen scrubbers/traps (e.g., silver wool, silver tungstate).[10] | Silver-based reagents are necessary to trap halogen gases, preventing them from reaching the detectors. |
| Analytical Method | Standard CHN combustion analysis. | Combustion analysis with a dedicated halogen-trapping configuration or subsequent ion chromatography (CIC).[11][12] | A standard CHN setup will produce inaccurate nitrogen results and risk instrument damage. |
Table 2: Comparison of analytical requirements for a standard vs. a halogenated compound.
The key takeaway is that the analytical workflow must be explicitly designed to handle halogens. Standard CHN analyzers without appropriate scrubbing reagents will yield unreliable data and suffer from corrosion.[10]
Validated Experimental Protocol for Elemental Analysis
This protocol outlines a robust method for the elemental analysis of N-Fmoc-5-bromo-2-chloro-D-phenylalanine using a modern combustion analyzer equipped for halogen determination.
Objective: To accurately determine the C, H, N, Br, and Cl content of the sample.
Methodology: High-temperature combustion followed by gas chromatography for C/H/N determination and a separate method, such as combustion ion chromatography (CIC) or oxygen flask combustion with titration, for Br/Cl.
Part A: CHN Analysis
-
Instrument Preparation & Calibration:
-
Causality: A properly calibrated instrument is essential for accuracy. The calibration curve establishes the relationship between detector response and element concentration.
-
Step 1: Ensure the elemental analyzer is equipped with a combustion tube packed with reagents suitable for halogenated compounds, including silver tungstate or silver vanadate to scrub halogen and sulfur byproducts.[10]
-
Step 2: Calibrate the instrument using a certified, high-purity standard such as Acetanilide or Sulfanilamide. Perform a multi-point calibration to ensure linearity across the expected measurement range.
-
-
Sample Preparation:
-
Causality: Accurate weighing is critical as results are reported on a weight-percent basis.[13] The sample must be homogenous and free of residual solvents, which can skew C and H values.
-
Step 1: Dry the N-Fmoc-5-bromo-2-chloro-D-phenylalanine sample under a high vacuum for at least 4 hours to remove any residual solvents.
-
Step 2: Using a calibrated microbalance, accurately weigh 1-2 mg of the dried sample into a tin capsule. Record the weight precisely.
-
Step 3: Fold the tin capsule to ensure no sample can escape and place it into the instrument's autosampler.
-
-
Combustion & Analysis:
-
Causality: Flash combustion at high temperatures in a pure oxygen environment ensures the complete conversion of the sample into simple gaseous compounds (CO₂, H₂O, N₂).[12][13]
-
Step 1: The sample is dropped into the combustion furnace, typically operating at ~950-1000°C.
-
Step 2: The resulting gases are swept by a helium carrier gas through the specialized reagent tube where halogens are trapped.
-
Step 3: The remaining gases (CO₂, H₂O, N₂) are separated via a chromatographic column and quantified by a thermal conductivity detector (TCD).
-
Part B: Halogen (Br, Cl) Analysis via Combustion Ion Chromatography (CIC)
-
Sample Combustion:
-
Causality: This method ensures the complete conversion of organically bound halogens into their ionic halide forms (Br⁻, Cl⁻) for subsequent analysis.
-
Step 1: Accurately weigh 1-3 mg of the sample into a sample boat.
-
Step 2: The sample is introduced into a high-temperature furnace (≥ 900°C) where it undergoes pyrolysis in a stream of oxygen.[11]
-
Step 3: The gaseous combustion products, including hydrogen halides (HBr, HCl), are passed into an oxidizing absorption solution.[11]
-
-
Ion Chromatography Analysis:
-
Causality: IC provides excellent separation and quantification of anionic species, making it ideal for halide analysis.
-
Step 1: An aliquot of the absorption solution is automatically injected into the ion chromatograph.
-
Step 2: The solution passes through an anion-exchange column, which separates Br⁻ and Cl⁻ from other ions.
-
Step 3: The separated ions are detected and quantified by a conductivity detector.
-
Step 4: The results are correlated back to the initial sample weight to determine the weight percentage of Br and Cl.
-
Workflow Visualization
The following diagram illustrates the comprehensive workflow for the elemental analysis of a halogenated compound.
Caption: Workflow for elemental analysis of halogenated compounds.
Interpretation and Trustworthiness
A successful analysis, where experimental values fall within the ±0.4% tolerance of the theoretical percentages, provides strong evidence of the compound's identity and high purity. Deviations outside this range must be investigated and can indicate:
-
Residual Solvents or Water: Often leads to higher than expected H% and lower C%.
-
Inorganic Impurities: Such as salts or catalysts, can lead to lower results for all elements as they contribute to the total weight but not the elemental signals. The ICH Q3D guideline and USP chapters <232> and <233> provide a framework for controlling these elemental impurities.[14][15][16][17][18]
-
Incomplete Combustion: A significant issue with refractory or highly stable compounds, resulting in consistently low values for all elements.[10]
-
Improper Halogen Trapping: Can lead to erroneously high Nitrogen values and instrument contamination.
By using certified reference materials for calibration and running system suitability tests, the protocol becomes a self-validating system, ensuring the trustworthiness of every result generated.
References
- The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. PerkinElmer.
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ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
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ICH Guideline Q3D(R1) on Elemental Impurities. (2019). European Medicines Agency. Available at: [Link]
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Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. (2020). Journal of Analytical Atomic Spectrometry. Available at: [Link]
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Elemental analysis. Weizmann Institute of Science. Available at: [Link]
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Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. Available at: [Link]
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Elemental Impurities in Drug Products Guidance for Industry. (2018). U.S. Food and Drug Administration. Available at: [Link]
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Combustion Elemental Analysis. Analytik Jena. Available at: [Link]
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Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma. Available at: [Link]
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The Problems Associated With Elemental Analysis. (2023). AZoNano. Available at: [Link]
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USP Eliminates Heavy Metals Testing: Important FAQs Answered. CPTC Labs. Available at: [Link]
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General Chapter <231> Heavy Metals. USP-NF. Available at: [Link]
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Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. (2015). Spectroscopy Online. Available at: [Link]
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A Comprehensive Guide to the Proper Disposal of N-Fmoc-5-bromo-2-chloro-D-phenylalanine
For researchers, scientists, and professionals in drug development, the synthesis of novel peptides and therapeutics is a daily pursuit of innovation. This pursuit brings with it the critical responsibility of ensuring that every step, from synthesis to disposal, is conducted with the highest standards of safety and environmental stewardship. N-Fmoc-5-bromo-2-chloro-D-phenylalanine, a halogenated amino acid derivative, is a valuable building block in solid-phase peptide synthesis (SPPS), prized for its ability to introduce unique structural and electronic properties into peptides.[1] However, its di-halogenated aromatic structure necessitates a rigorous and informed approach to its disposal.
This guide provides essential, step-by-step logistical and safety protocols for the proper disposal of N-Fmoc-5-bromo-2-chloro-D-phenylalanine. Moving beyond a simple checklist, we delve into the chemical reasoning behind these procedures, empowering you to manage your laboratory waste not just in compliance with regulations, but with a deep understanding of the scientific principles that underpin them.
Hazard Profile and Risk Assessment: Understanding the Molecule
-
Fmoc Group (Fluorenylmethyloxycarbonyl): The Fmoc protecting group is fundamental to modern peptide synthesis.[2] Its primary characteristic relevant to disposal is its lability to basic conditions. While stable in the solid form, any waste solutions containing this compound must not be mixed with strong bases, which could cleave the Fmoc group.
-
Halogenated Phenyl Ring (Bromo- and Chloro-): This is the most critical feature from a disposal standpoint. Organic compounds containing halogens are classified as halogenated organic waste . Improper disposal, such as drain disposal or mixing with non-halogenated solvents, is strictly prohibited.[3][4] The combustion of chlorinated organic compounds can produce highly toxic byproducts like phosgene if not performed under the specific high-temperature conditions of a hazardous waste incinerator.[5]
-
Physical Form: Like most Fmoc-amino acids, this compound is a solid powder. The primary physical hazard is the potential for inhalation of dust during handling.[6]
Environmental Impact: Halogenated organic compounds can be persistent in the environment and may have toxic effects on aquatic life. Therefore, preventing their release into the sewer system or general environment is a primary regulatory and ethical concern.[7]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary safety measures are in place. These protocols are based on standard practices for handling solid chemical reagents in a laboratory setting.[8]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[8]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile. Dispose of contaminated gloves after use in accordance with laboratory practices.[7]
-
Body Protection: A standard lab coat is required.
Engineering Controls:
-
Ventilation: Always handle the solid powder and prepare waste containers inside a certified chemical fume hood to minimize the risk of inhaling dust particles.[9]
First Aid Measures:
-
Inhalation: If dust is inhaled, move the individual to fresh air. Seek medical attention if respiratory irritation occurs.[10]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[8][10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical advice.[8]
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe and compliant disposal of N-Fmoc-5-bromo-2-chloro-D-phenylalanine and its associated waste.
Step 1: Waste Identification and Segregation
This is the most critical step in the disposal workflow. The principle of waste segregation is paramount in laboratory safety and cost-effective waste management.
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."
-
Causality: N-Fmoc-5-bromo-2-chloro-D-phenylalanine must be disposed of as halogenated waste.[3] Separating it from non-halogenated waste is crucial because the disposal methods differ significantly. Halogenated waste requires high-temperature incineration to ensure complete destruction and prevent the formation of toxic dioxins or furans. This process is more specialized and costly than the fuel blending often used for non-halogenated solvents.[3][11] Mixing these waste streams leads to the entire volume being treated as the more hazardous and expensive category.
Step 2: Containerization
Choosing the correct container prevents leaks and ensures compatibility with the waste.
-
Action: Collect solid waste, such as excess reagent or contaminated weighing paper, in a clearly labeled, sealable, wide-mouth container made of a chemically resistant material like high-density polyethylene (HDPE).[11] For solutions (e.g., from a reaction work-up), use a sealed container with a screw cap, also appropriately labeled.
-
Causality: The container must be in good condition, compatible with the chemical, and have a tightly sealing lid to prevent the escape of any vapors or dust.[12] The container must remain closed at all times except when waste is actively being added.[12]
Step 3: Labeling
Accurate labeling is a legal requirement and essential for the safety of all personnel handling the waste.
-
Action: As soon as the first particle of waste is added, label the container clearly. The label must include:
-
Causality: Federal and local regulations (such as those from the EPA) mandate specific labeling requirements for hazardous waste. This ensures that waste handlers are aware of the container's contents and associated hazards, facilitating proper disposal and preventing accidental mixing of incompatible chemicals.
Step 4: Storage
Proper temporary storage of the waste container within the lab is crucial to maintain a safe working environment.
-
Action: Store the sealed and labeled waste container in a designated, well-ventilated waste accumulation area, such as a satellite accumulation area within or near the laboratory. This should be away from general work areas and incompatible materials, particularly strong bases.[4]
-
Causality: Storing hazardous waste in a designated area prevents accidental spills and exposure to personnel. Keeping it sealed minimizes the release of any potential vapors and protects the integrity of the waste until it is collected.
Step 5: Final Disposal
The final step must be handled by professionals.
-
Action: Arrange for the collection of the waste container by your institution's certified hazardous waste management provider (e.g., the Environmental Health & Safety department).
-
Causality: The disposal of halogenated organic compounds is a highly regulated process that must comply with federal, state, and local environmental control regulations.[9] The standard and accepted method for these compounds is high-temperature incineration, which can only be performed at a licensed Treatment, Storage, and Disposal Facility (TSDF).
Data Presentation and Workflow
Table 1: Waste Stream Classification and Disposal Parameters
| Parameter | Halogenated Organic Waste | Non-Halogenated Organic Waste |
| Examples | N-Fmoc-5-bromo-2-chloro-D-phenylalanine, Dichloromethane, Chloroform, Bromoform[3] | Acetone, Ethanol, Hexane, Toluene, Ethyl Acetate[3] |
| Segregation | Mandatory. Must be kept separate.[3][11] | Must be kept separate from halogenated waste. |
| Disposal Method | High-Temperature Incineration[5] | Fuel Blending, Incineration |
| Relative Cost | Higher | Lower[3] |
| Drain Disposal | Strictly Prohibited [3][4] | Strictly Prohibited [4] |
Disposal Decision Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of N-Fmoc-5-bromo-2-chloro-D-phenylalanine.
Caption: Disposal Workflow Diagram
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific excellence. For a specialized reagent like N-Fmoc-5-bromo-2-chloro-D-phenylalanine, this responsibility is heightened due to its halogenated nature. By adhering to the principles of hazard identification, segregation, and proper containment, researchers can ensure the safety of their laboratory environment and the protection of the broader ecosystem. This guide provides the necessary framework to not only meet regulatory requirements but also to foster a culture of safety and environmental awareness within the scientific community.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Phenylalanine.
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- Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
- AstaTech, Inc. (n.d.). MSDS - Safety Data Sheet (N-Fmoc-N-methyl-D-phenylalanine).
- U.S. Environmental Protection Agency. (1995). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Cholrinated Solvents, And Halogenated Pesticides/Herbicides.
- BenchChem. (2025). Proper Disposal of Fmoc-Pro-Pro-OH: A Comprehensive Guide for Laboratory Professionals.
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- University of Oslo. (2024). Chemical and Hazardous Waste Guide.
- Agilent Technologies. (2015). Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET.
- Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
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- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- BenchChem. (2025). Safeguarding Synthesis: A Technical Guide to Storing Fmoc-Thr-OH Powder.
- Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste.
- LGC Standards. (2022). SAFETY DATA SHEET (N-FMOC-L-phenylalanine).
- Amazon AWS. (2020). SAFETY DATA SHEET 20 Amino Acid Kit.
- BenchChem. (n.d.). N-Fmoc-5-bromo-2-chloro-L-phenylalanine.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
